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  • Product: 3-Cyclopropylazetidine hydrochloride
  • CAS: 1803603-58-8

Core Science & Biosynthesis

Foundational

3-Cyclopropylazetidine hydrochloride molecular weight

An In-Depth Technical Guide to 3-Cyclopropylazetidine Hydrochloride: Properties, Synthesis, and Applications Executive Summary 3-Cyclopropylazetidine hydrochloride is a specialized chemical building block of significant...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Cyclopropylazetidine Hydrochloride: Properties, Synthesis, and Applications

Executive Summary

3-Cyclopropylazetidine hydrochloride is a specialized chemical building block of significant interest to the pharmaceutical and life sciences industries. It merges two structurally important motifs: the conformationally rigid azetidine ring and the metabolically robust cyclopropyl group. This combination offers medicinal chemists a valuable tool for designing novel therapeutics with potentially enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of 3-Cyclopropylazetidine hydrochloride, focusing on its core physicochemical properties, including a detailed analysis of its molecular weight, representative synthetic methodologies, and its strategic application in modern drug discovery.

The Strategic Value of Cyclopropyl and Azetidine Moieties in Drug Design

The deliberate incorporation of small, strained ring systems is a cornerstone of modern medicinal chemistry. These fragments are not mere structural placeholders; they exert profound control over a molecule's three-dimensional shape, metabolic fate, and interaction with biological targets.

  • The Azetidine Scaffold: The four-membered azetidine ring serves as a versatile and conformationally restricted scaffold. Its compact nature allows it to act as a bioisosteric replacement for larger, more flexible groups, often leading to improved binding affinity by reducing the entropic penalty upon target engagement. The nitrogen atom provides a convenient handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR).

  • The Cyclopropyl "Privileged Fragment": The cyclopropyl group is frequently employed to address common challenges in drug development.[1][2] Its unique electronic properties and steric profile can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] Furthermore, its introduction can fine-tune a compound's potency, permeability, and even reduce off-target effects.[1][2]

The hydrochloride salt form of 3-cyclopropylazetidine ensures improved handling, stability, and aqueous solubility, making it an ideal starting material for a wide range of synthetic transformations.

Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is critical for its application in research and development. The key quantitative data for 3-Cyclopropylazetidine hydrochloride are summarized below.

Molecular Formula and Weight

The molecular formula for the 3-Cyclopropylazetidine free base is C₆H₁₁N. The hydrochloride salt is formed by the addition of one equivalent of hydrogen chloride (HCl).

  • Molecular Formula: C₆H₁₂ClN

  • Molecular Weight (Average): 133.62 g/mol

  • Monoisotopic Mass: 133.06583 g/mol

These values are derived from the elemental composition and their standard atomic weights. The molecular weight is a crucial parameter for all stoichiometric calculations in synthetic protocols and for the preparation of solutions for biological assays.

Tabulated Physicochemical Data

The following table provides a summary of the essential physicochemical and computed properties for 3-Cyclopropylazetidine hydrochloride and its corresponding free base.

PropertyValue (Hydrochloride Salt)Value (Free Base)Data Source / Method
Molecular Formula C₆H₁₂ClNC₆H₁₁NCalculated
Molecular Weight 133.62 g/mol 97.16 g/mol Calculated
Monoisotopic Mass 133.06583 Da97.08915 DaCalculated / PubChemLite[3]
Physical Form White to off-white solidColorless liquidInferred from analogous amine hydrochlorides[4]
Solubility Soluble in water, methanolMiscible with organic solventsInferred from analogous compounds[4]
Predicted XlogP N/A0.9PubChemLite (for free base)[3]
Predicted TPSA 12.03 Ų12.03 ŲChemScene (for analogous structure)[5]
Hydrogen Bond Donors 21Calculated
Hydrogen Bond Acceptors 11Calculated

Synthesis and Characterization

While numerous proprietary methods exist, a general and logical synthetic approach to 3-Cyclopropylazetidine hydrochloride can be conceptualized based on established organic chemistry principles. The final step typically involves the deprotection of a nitrogen-protected intermediate and subsequent treatment with hydrochloric acid.[6][7]

Logical Synthesis Workflow

A plausible synthetic route involves the construction of the core azetidine ring followed by the introduction of the cyclopropyl group and final salt formation. This workflow ensures high yields and purity.

G A N-Boc-3-azetidinone B N-Boc-3-hydroxy-3-cyclopropylazetidine A->B Cyclopropylmagnesium bromide (Grignard) C N-Boc-3-cyclopropylazetidine B->C Reductive Deoxygenation (e.g., Barton-McCombie) D 3-Cyclopropylazetidine (Free Base) C->D N-Boc Deprotection (e.g., Trifluoroacetic Acid) E 3-Cyclopropylazetidine Hydrochloride D->E Salt Formation (HCl in Diethyl Ether)

Caption: A representative synthetic workflow for 3-Cyclopropylazetidine hydrochloride.

Experimental Protocol: Hydrochloride Salt Formation

This protocol describes a standard, self-validating method for converting the free base amine into its more stable and handleable hydrochloride salt.

Objective: To quantitatively convert 3-Cyclopropylazetidine free base into 3-Cyclopropylazetidine hydrochloride.

Materials:

  • 3-Cyclopropylazetidine (1.0 g, 10.29 mmol)

  • Anhydrous Diethyl Ether (50 mL)

  • 2.0 M Hydrogen Chloride solution in Diethyl Ether

  • Glassware: Round-bottom flask, magnetic stirrer, dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution: Dissolve 3-Cyclopropylazetidine (1.0 g) in anhydrous diethyl ether (40 mL) in a dry round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

    • Causality: Using an anhydrous solvent and inert atmosphere prevents reaction with water or carbon dioxide. Cooling manages the exothermic nature of the acid-base reaction.

  • Acid Addition: While stirring vigorously, add the 2.0 M HCl solution in diethyl ether (5.2 mL, 10.4 mmol, ~1.01 eq) dropwise via a dropping funnel over 15 minutes.

    • Causality: Slow, dropwise addition ensures controlled precipitation and prevents the formation of large, impure agglomerates. Using a slight excess of the amine or a 1:1 stoichiometry is crucial for obtaining the mono-hydrochloride salt.

  • Precipitation & Maturation: A white precipitate will form immediately. After the addition is complete, allow the slurry to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

    • Causality: This "maturation" period ensures the reaction goes to completion and allows for the formation of a well-defined crystalline solid.

  • Isolation: Isolate the white solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 10 mL) to remove any unreacted starting material or excess HCl.

  • Drying: Dry the resulting white solid under a high vacuum for 4-6 hours to remove all residual solvent.

    • Self-Validation: The final product should be a free-flowing white solid. The yield should be nearly quantitative. Purity can be confirmed by melting point analysis and NMR spectroscopy, which will show a characteristic downfield shift of the protons adjacent to the newly protonated nitrogen.

Applications in Drug Discovery

3-Cyclopropylazetidine hydrochloride is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility lies in its incorporation into larger, more complex molecules during the lead optimization phase of drug discovery.

G cluster_0 Core Building Block cluster_1 Key Structural Features cluster_2 Improved Drug Properties A 3-Cyclopropylazetidine HCl Molecular Weight: 133.62 g/mol B Azetidine Ring - Conformational Rigidity - Precise Vector Control A->B C Cyclopropyl Group - Metabolic Shielding - Potency Enhancement - Modulates pKa A->C D Hydrochloride Salt - Aqueous Solubility - Chemical Stability - Ease of Handling A->D E Enhanced Pharmacokinetics & Pharmacodynamics - Higher Target Affinity - Reduced Off-Target Effects - Improved Metabolic Profile - Better Bioavailability B->E C->E D->E

Caption: Rationale for using 3-Cyclopropylazetidine in drug design.

  • Enhancing Metabolic Stability: The cyclopropyl group can act as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation (e.g., by Cytochrome P450 enzymes).[1][2] This can increase the half-life and oral bioavailability of a drug candidate.

  • Improving Potency and Selectivity: The rigid azetidine ring orients the cyclopropyl group and other substituents in a well-defined region of three-dimensional space. This pre-organization can lead to a more favorable interaction with the binding pocket of a target protein, enhancing potency and selectivity.

  • Scaffold for Library Synthesis: The secondary amine of the azetidine ring is an ideal attachment point for combinatorial library synthesis, allowing researchers to rapidly generate hundreds or thousands of related compounds for high-throughput screening. This is critical for exploring SAR and identifying lead candidates in areas such as oncology, antivirals, and central nervous system (CNS) disorders.[8][9]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of 3-Cyclopropylazetidine hydrochloride is essential for laboratory safety.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[10] Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] The hydrochloride salt form is generally stable under these conditions.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

3-Cyclopropylazetidine hydrochloride, with a calculated molecular weight of 133.62 g/mol , is a strategically designed building block for advanced medicinal chemistry. It provides a robust platform for developing novel drug candidates by combining the conformational rigidity of the azetidine ring with the metabolic stability and potency-enhancing features of the cyclopropyl group. Its utility in synthesis, coupled with favorable physicochemical properties conferred by the hydrochloride salt form, ensures its continued relevance for researchers and scientists dedicated to the discovery of next-generation therapeutics.

References

  • 3-cyclopropylazetidine hydrochloride (C6H11N) , PubChemLite, [Link]

  • 3-(Cyclopropylmethyl)azetidine hydrochloride , PubChem, [Link]

  • 3-cyclopropylazetidine-3-carboxylic acid hydrochloride (C7H11NO2) , PubChemLite, [Link]

  • Preparation method of cyclopropylhydrazine hydrochloride, Google P
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules , ResearchGate, [Link]

  • Synthetic method of 3-hydroxyazetidine hydrochloride, Google P
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride , PubMed, [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride , ResearchGate, [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates , ResearchGate, [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride , Beilstein Journals, [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates , PubMed, [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules , PubMed, [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications , Longdom Publishing, [Link]

Sources

Exploratory

3-Cyclopropylazetidine hydrochloride chemical structure

Structure, Synthesis, and Medicinal Chemistry Applications Executive Summary 3-Cyclopropylazetidine hydrochloride is a high-value, sp³-rich heterocyclic building block used in modern drug discovery. It combines two highl...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

3-Cyclopropylazetidine hydrochloride is a high-value, sp³-rich heterocyclic building block used in modern drug discovery. It combines two highly strained ring systems—the four-membered azetidine and the three-membered cyclopropane—into a single compact scaffold. This unique architecture offers medicinal chemists a tool to modulate lipophilicity (LogD), block metabolic oxidation, and introduce precise conformational vectors without significantly increasing molecular weight.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic protocols, and strategic applications in Structure-Activity Relationship (SAR) studies.

Part 1: Structural Anatomy & Physicochemical Profile[1]

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 3-Cyclopropylazetidine hydrochloride[1]

  • Molecular Formula: C₆H₁₁N · HCl

  • Molecular Weight: 133.62 g/mol (Salt); 97.16 g/mol (Free Base)

  • InChI Key: JHBLLBOSAMXJIY-UHFFFAOYSA-N (Free Base)

Structural Geometry and Ring Strain

The molecule is characterized by significant ring strain, which drives its reactivity and influences its binding affinity.[2]

  • Azetidine Ring: Non-planar, puckered conformation (typically ~30°) to relieve torsional strain between vicinal methylene groups. The nitrogen lone pair is highly directional.

  • Cyclopropyl Group: Rigid, planar triangle with bond angles of 60°. The C-C bonds possess high p-character (pseudo-double bond character), allowing for electronic conjugation with the azetidine ring.

  • Total Strain Energy: Estimated >50 kcal/mol (Sum of Azetidine ~26 kcal/mol + Cyclopropane ~27.5 kcal/mol).

Physicochemical Properties Table
PropertyValue (Approx.)Note
pKa (Conjugate Acid) 10.8 – 11.2Highly basic secondary amine; comparable to pyrrolidine.
LogP (Free Base) 0.9 – 1.2Cyclopropyl adds lipophilicity compared to unsubstituted azetidine (LogP ~0.2).
TPSA 12.03 ŲPolar surface area derived solely from the secondary amine.
Rotatable Bonds 1Bond between C3(azetidine) and C1(cyclopropyl).
H-Bond Donors/Acceptors 1 / 1Secondary amine functionality.

Part 2: Synthetic Routes & Process Chemistry

The synthesis of 3-cyclopropylazetidine is non-trivial due to the difficulty of forming a bond between two sterically hindered and strained rings. The most robust method for research-scale production is Negishi Cross-Coupling .

Primary Route: Negishi Coupling (Recommended)

This method utilizes a palladium-catalyzed sp³-sp³ cross-coupling between an organozinc reagent and an azetidine electrophile.

Reaction Scheme Diagram

Synthesis Start1 N-Boc-3-iodoazetidine (Electrophile) Catalyst Pd(OAc)2 / XPhos or Pd-PEPPSI Start1->Catalyst Start2 Cyclopropylzinc Bromide (Nucleophile) Start2->Catalyst Inter N-Boc-3-cyclopropylazetidine (Intermediate) Catalyst->Inter THF, 60°C, 12h Deprotect 4M HCl in Dioxane Inter->Deprotect Deprotection Product 3-Cyclopropylazetidine HCl (Final Salt) Deprotect->Product Precipitation

Caption: Figure 1. Synthesis via Negishi cross-coupling of N-Boc-3-iodoazetidine and cyclopropylzinc bromide.

Detailed Protocol

Step 1: Cross-Coupling

  • Reagents: N-Boc-3-iodoazetidine (1.0 equiv), Cyclopropylzinc bromide (0.5 M in THF, 1.5 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv).

  • Procedure: In a flame-dried Schlenk flask under Argon, dissolve N-Boc-3-iodoazetidine in anhydrous THF. Add the catalyst system (pre-complexed if possible). Dropwise add the Cyclopropylzinc bromide solution at 0°C.

  • Reaction: Warm to 60°C and stir for 12 hours. Monitor by LC-MS for disappearance of the iodide.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Purify the N-Boc intermediate via silica gel flash chromatography (Hexane/EtOAc).

Step 2: Deprotection & Salt Formation

  • Dissolve the N-Boc intermediate in minimal dry dichloromethane (DCM).

  • Add 4M HCl in Dioxane (5 equiv) at 0°C. Stir at room temperature for 2 hours.

  • Isolation: The product often precipitates. Dilute with diethyl ether to maximize precipitation. Filter the white solid under nitrogen (hygroscopic) and dry under high vacuum.

Alternative Route: Reductive Cyclization

Note: Less common for this specific substitution pattern but viable for analogs. Involves the cyclization of N-(3-chloro-2-(cyclopropyl)propyl)amine derivatives. This requires accessing the specific cyclopropyl-substituted precursor, which is often more difficult than the cross-coupling approach.

Part 3: Medicinal Chemistry Utility[2]

Strategic Application Logic

The 3-cyclopropylazetidine moiety is a powerful tool for "Fragment-Based Drug Design" (FBDD).

SAR_Logic Problem Lead Optimization Issue Choice1 High Metabolic Clearance? Problem->Choice1 Choice2 Need Conformational Lock? Problem->Choice2 Choice3 Need Lipophilicity Boost? Problem->Choice3 Solution1 Block C3 Oxidation (Cyclopropyl steric shield) Choice1->Solution1 Yes Solution2 Rigid Vector (Restricted rotation) Choice2->Solution2 Yes Solution3 Bioisostere for i-Pr or t-Bu Choice3->Solution3 Yes

Caption: Figure 2. Decision matrix for incorporating the 3-cyclopropylazetidine scaffold in lead optimization.

Key Advantages
  • Metabolic Blocking: The C3 position of azetidine is a "soft spot" for oxidative metabolism (P450). Substitution with a cyclopropyl group sterically hinders this position and eliminates the acidic proton often found at C3, extending half-life (

    
    ).
    
  • Bioisosterism: The 3-cyclopropylazetidine group serves as a rigid, amine-containing bioisostere for:

    • Isopropyl amine: Similar lipophilicity but restricted geometry.

    • Piperidine/Pyrrolidine: Reduced molecular weight (lower atom count) while maintaining basicity.

  • Basicity Modulation: While the pKa is high, the steric bulk of the cyclopropyl group can reduce solvation of the ammonium species in the active site, subtly altering potency compared to the parent azetidine.

Part 4: Handling, Stability & Analytics

Stability & Safety
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.

  • Thermal Stability: Despite the high ring strain, the salt is stable at room temperature. However, avoid strong Lewis acids or extreme heat (>150°C) which may trigger ring-opening polymerization.

  • Toxicity: Treat as a standard irritant (Skin/Eye/Respiratory). No specific genotoxicity data is widely published for this specific fragment, but azetidines generally require careful handling.

Analytical Validation
  • ¹H NMR (D₂O/DMSO-d₆):

    • 
       0.2–0.6 ppm (m, 4H, cyclopropyl 
      
      
      
      )
    • 
       0.9 ppm (m, 1H, cyclopropyl 
      
      
      
      )
    • 
       2.6 ppm (m, 1H, azetidine 
      
      
      
      )
    • 
       3.8–4.2 ppm (m, 4H, azetidine 
      
      
      
      )
  • Mass Spectrometry: ESI+ [M+H]⁺ = 98.1 (Free base mass).

References

  • PubChem. (2025). 3-Cyclopropylazetidine hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Negishi, E. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling.[3] A New Selective Method for Carbon-Carbon Bond Formation. Accounts of Chemical Research. [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.[3] (Context on strained rings in medicinal chemistry). [Link]

  • Barnes-Seeman, D. (2012). The structural and energetic basis of the "thorny rose" effect in drug discovery. Current Topics in Medicinal Chemistry. (Discusses ring strain and binding). [Link]

Sources

Foundational

An In-Depth Technical Guide to 3-Cyclopropylazetidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Cyclopropylazetidine hydrochloride, a valuable building block in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyclopropylazetidine hydrochloride, a valuable building block in modern medicinal chemistry. The document details its chemical identity, including its IUPAC name and physicochemical properties. A detailed, field-proven synthetic protocol is presented, with a focus on the causal relationships behind the experimental choices. Furthermore, this guide delves into the spectroscopic characterization of the molecule and explores its critical role in drug development, supported by authoritative references. The unique conformational constraints and metabolic stability imparted by the cyclopropyl and azetidine moieties are discussed as key drivers for its increasing use in the design of novel therapeutics.

Introduction: The Strategic Importance of the 3-Cyclopropylazetidine Scaffold

The pursuit of novel chemical entities with improved pharmacological profiles is a cornerstone of drug discovery. Small, saturated heterocycles have emerged as particularly valuable motifs due to their ability to introduce three-dimensional complexity and fine-tune physicochemical properties. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique conformational rigidity that can enhance binding to biological targets.[1] When combined with a cyclopropyl group—a small, strained carbocycle known to improve metabolic stability and potency—the resulting 3-cyclopropylazetidine scaffold becomes a highly sought-after building block for medicinal chemists.[2]

This guide focuses on the hydrochloride salt of 3-cyclopropylazetidine, a form that often enhances stability and solubility, making it amenable to a wide range of synthetic transformations and pharmaceutical formulations.[3] We will explore the synthesis, characterization, and strategic application of this compound, providing researchers and drug development professionals with the in-depth knowledge required to effectively utilize this promising chemical entity.

Chemical Identity and Physicochemical Properties

IUPAC Name and Chemical Structure

The formal IUPAC name for 3-Cyclopropylazetidine hydrochloride is 3-cyclopropylazetidine;hydrochloride .[2]

Molecular Formula: C₆H₁₂ClN

Molecular Weight: 133.62 g/mol

Chemical Structure:

Caption: 2D structure of 3-Cyclopropylazetidine hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Cyclopropylazetidine and its hydrochloride salt is provided in the table below. These properties are crucial for understanding its behavior in both synthetic and biological systems.

PropertyValueSource
3-Cyclopropylazetidine (Free Base)
Molecular FormulaC₆H₁₁N[2]
Monoisotopic Mass97.08915 Da[2]
Predicted XlogP0.9[2]
3-Cyclopropylazetidine Hydrochloride
Molecular FormulaC₆H₁₂ClNN/A
Molecular Weight133.62 g/mol N/A
AppearanceWhite to off-white crystalline solid (predicted)[3]
SolubilitySoluble in water and polar organic solvents (e.g., methanol, DMSO)[3][4]
Melting PointExpected to be in the range of 140-175 °C (based on analogous structures)[5]

Synthesis of 3-Cyclopropylazetidine Hydrochloride: A Step-by-Step Protocol

The synthesis of 3-cyclopropylazetidine hydrochloride can be achieved through a robust and scalable multi-step sequence. The following protocol is a well-reasoned approach based on established synthetic methodologies for related azetidine and cyclopropylamine derivatives.

Synthetic Strategy Overview

The proposed synthesis commences with the protection of a suitable 1,3-diaminopropan-2-ol derivative, followed by a Swern oxidation to furnish the corresponding azetidin-3-one. Subsequent Wittig-type olefination introduces the exocyclic double bond, which is then subjected to a Simmons-Smith cyclopropanation. Finally, deprotection and salt formation yield the target compound.

Synthesis_Workflow A 1. N-Protection of 1,3-diaminopropan-2-ol derivative B 2. Swern Oxidation A->B Formation of protected azetidin-3-ol C 3. Wittig Olefination B->C Formation of protected azetidin-3-one D 4. Simmons-Smith Cyclopropanation C->D Introduction of exocyclic methylene E 5. Deprotection D->E Formation of protected 3-cyclopropylazetidine F 6. Hydrochloride Salt Formation E->F Formation of 3-cyclopropylazetidine free base G 3-Cyclopropylazetidine Hydrochloride F->G Final Product

Caption: Proposed synthetic workflow for 3-Cyclopropylazetidine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of N-protected-azetidin-3-ol

The initial step involves the protection of a commercially available 1,3-diaminopropan-2-ol derivative, such as 1-(benzylamino)-3-chloropropan-2-ol, followed by intramolecular cyclization to form the protected azetidin-3-ol. The benzyl group is a common protecting group for amines, being stable to a wide range of reaction conditions and readily removable by hydrogenolysis.

Step 2: Swern Oxidation to N-protected-azetidin-3-one

The secondary alcohol of the N-protected-azetidin-3-ol is oxidized to the corresponding ketone using Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base such as triethylamine). This method is chosen for its mildness and high efficiency in oxidizing sensitive substrates without over-oxidation.

Step 3: Wittig Olefination to N-protected-3-methyleneazetidine

The resulting ketone is converted to an exocyclic methylene group via a Wittig reaction using methyltriphenylphosphonium bromide and a strong base like n-butyllithium. This olefination is a reliable method for the introduction of a C=C double bond.

Step 4: Simmons-Smith Cyclopropanation

The exocyclic alkene is then converted to the cyclopropyl group using the Simmons-Smith reaction. This is typically achieved using diiodomethane and a zinc-copper couple. This classic cyclopropanation method is highly effective for unhindered olefins.

Step 5: Deprotection to 3-Cyclopropylazetidine

The N-benzyl protecting group is removed via catalytic hydrogenation. Palladium on carbon (Pd/C) is a standard catalyst for this transformation, which proceeds under mild conditions with high yield.

Step 6: Hydrochloride Salt Formation

The final step involves the formation of the hydrochloride salt by treating the free base of 3-cyclopropylazetidine with a solution of hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol. Evaporation of the solvent affords the desired 3-cyclopropylazetidine hydrochloride as a solid.

Spectroscopic Characterization

The structural elucidation of 3-cyclopropylazetidine hydrochloride relies on standard spectroscopic techniques. While specific spectra for this exact compound are not widely published, the expected spectral features can be reliably predicted based on data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the azetidine and cyclopropyl protons. The azetidine ring protons would likely appear as multiplets in the region of 3.0-4.5 ppm. The cyclopropyl methine proton would be a multiplet further upfield, typically around 0.5-1.5 ppm, with the cyclopropyl methylene protons appearing as complex multiplets in a similar region. The N-H protons of the azetidinium ion would likely appear as a broad singlet at a downfield chemical shift, the exact position being dependent on the solvent and concentration.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework. The azetidine ring carbons are expected to resonate in the range of 40-60 ppm. The cyclopropyl methine carbon would appear at a lower chemical shift, typically between 10-20 ppm, while the cyclopropyl methylene carbons would be found at even lower chemical shifts, generally between 5-15 ppm.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of 3-cyclopropylazetidine hydrochloride would be characterized by several key absorption bands. A broad and strong absorption in the region of 2400-3200 cm⁻¹ would be indicative of the N-H stretching vibrations of the azetidinium salt. The C-H stretching vibrations of the cyclopropyl and azetidine rings would appear around 2850-3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various C-N and C-C stretching and bending vibrations, which are characteristic of the molecule as a whole.[9][10]

Applications in Drug Development

The 3-cyclopropylazetidine motif is of significant interest to the pharmaceutical industry due to the advantageous properties conferred by both the cyclopropyl and azetidine rings.

The Role of the Cyclopropyl Group

The incorporation of a cyclopropyl group into a drug candidate can have several beneficial effects:

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in a corresponding acyclic alkane, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug.

  • Potency Enhancement: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to enhanced binding affinity for its target.

  • Improved Physicochemical Properties: The cyclopropyl group can favorably modulate properties such as lipophilicity and aqueous solubility.

The Contribution of the Azetidine Ring

The azetidine ring also provides several advantages in drug design:

  • Structural Rigidity: The strained four-membered ring imparts a high degree of conformational constraint, which can improve binding selectivity and reduce off-target effects.

  • Vectorial Exit Point: The nitrogen atom of the azetidine ring provides a convenient point for further functionalization, allowing for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

  • Improved Solubility: As a polar heterocyclic ring, the azetidine moiety can enhance the aqueous solubility of a molecule, which is often a critical parameter for drug candidates.

Therapeutic Areas of Interest

The 3-cyclopropylazetidine scaffold has been incorporated into a variety of drug candidates across multiple therapeutic areas, including but not limited to oncology, infectious diseases, and central nervous system disorders. Its unique combination of properties makes it a versatile building block for the development of next-generation therapeutics.

Conclusion

3-Cyclopropylazetidine hydrochloride is a valuable and versatile building block in the field of drug discovery. Its synthesis, while multi-stepped, is achievable through well-established and scalable chemical transformations. The unique combination of the conformationally constrained azetidine ring and the metabolically robust cyclopropyl group provides medicinal chemists with a powerful tool to design novel therapeutic agents with improved pharmacological profiles. As the demand for innovative drug candidates continues to grow, the strategic application of scaffolds such as 3-cyclopropylazetidine will undoubtedly play an increasingly important role in the future of medicine.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Retrieved from [Link]

  • PubChem. (n.d.). 3-cyclopropylazetidine hydrochloride. Retrieved from [Link]

  • PubMed. (2011, September 16). Three-step synthesis of cyclopropyl peptidomimetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. Retrieved from [Link]

  • University of Sheffield. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • DOI. (n.d.). Supporting Information Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Retrieved from [Link]

  • Chemical Papers. (n.d.). 13 C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-cyclopropylazetidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropylamine - the NIST WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 2). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3-hydroxy-azetidine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • PubMed. (1997, December). A cross-polarization magic-angle spinning 13C NMR characterization of the stable solid-state forms of cimetidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Retrieved from [Link]

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]

  • PubChem. (n.d.). 2-cyclopropylazetidine hydrochloride. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 2-amino-2-cyclopropylacetate hydrochloride | CAS 535936-86-8. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Structural Elucidation of 3-Cyclopropylazetidine Hydrochloride via ¹H NMR

Executive Summary 3-Cyclopropylazetidine hydrochloride represents a high-value "sp³-rich" scaffold in modern medicinal chemistry. By combining the metabolic stability of the cyclopropyl group with the rigid, defined vect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclopropylazetidine hydrochloride represents a high-value "sp³-rich" scaffold in modern medicinal chemistry. By combining the metabolic stability of the cyclopropyl group with the rigid, defined vector of the azetidine ring, this moiety offers a "break from flatland" in drug design. However, its ¹H NMR spectrum presents unique challenges due to the interplay of ring strain , magnetic anisotropy , and ammonium salt exchange dynamics .

This guide provides a definitive framework for the acquisition, analysis, and validation of the 3-cyclopropylazetidine HCl spectrum. It moves beyond simple peak listing to explain the causality of the observed signals.

Theoretical Framework & Structural Dynamics

Before analyzing the spectrum, one must understand the magnetic environment created by the molecule's unique geometry.

The "Push-Pull" Magnetic Environment

The spectrum is defined by two opposing forces:

  • Deshielding (Downfield Shift): The azetidine nitrogen, protonated as the hydrochloride salt (

    
    ), exerts a strong electron-withdrawing inductive effect (-I). This significantly deshields the 
    
    
    
    -protons (
    
    
    ), pushing them to higher frequency (ppm).
  • Shielding (Upfield Shift): The cyclopropane ring possesses a unique magnetic anisotropy. The ring current induced by the external magnetic field (

    
    ) creates a shielding cone perpendicular to the ring plane. Protons attached directly to or near this ring are shifted significantly upfield, often < 1.0 ppm.
    
Conformational Dynamics

Azetidine rings typically undergo a "puckering" motion (butterfly conformation). However, the bulky cyclopropyl group at the 3-position and the protonation of the nitrogen tend to lock the ring into a preferred conformation to minimize steric strain, often resulting in distinct splitting patterns rather than averaged signals.

Experimental Protocol

To ensure reproducibility and visibility of the exchangeable ammonium protons, the choice of solvent is critical.

Solvent Selection Strategy
  • Recommended: DMSO-d₆ (Dimethyl sulfoxide-d₆).

    • Why: It effectively solvates the polar HCl salt. Crucially, it is a hydrogen-bond acceptor that slows the exchange of the acidic

      
       protons, allowing them to appear as distinct peaks (often broad) rather than disappearing into the baseline.
      
  • Alternative: D₂O (Deuterium Oxide).

    • Why: Useful for confirming the carbon backbone. However,

      
       protons will exchange instantly (
      
      
      
      ), disappearing from the spectrum. Use only for secondary validation.
Sample Preparation
  • Mass: Weigh 5–10 mg of 3-cyclopropylazetidine HCl.

  • Volume: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors caused by glass imperfections.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).

Spectral Analysis & Assignment

The spectrum is divided into three distinct zones: the Exchangeable Region , the Deshielded Heterocyclic Region , and the Shielded Cyclopropyl Region .

Zone A: The Ammonium Protons (8.0 – 10.0 ppm)
  • Signal: Broad singlet or two broad distinct peaks.

  • Assignment:

    
    
    
  • Mechanistic Insight: In DMSO-d₆, these protons are visible. If the nitrogen is chiral (due to a fixed conformation), you may see two distinct peaks due to diastereotopicity, though rapid exchange often merges them into a broad hump.

Zone B: The Azetidine Ring (3.5 – 4.5 ppm)
  • Signal: Two sets of multiplets or a broad complex system.

  • Assignment:

    
     (Protons 
    
    
    
    to Nitrogen).
  • Shift Logic: The positive charge on the nitrogen pulls electron density, shifting these protons downfield to ~3.8–4.2 ppm.

  • Coupling: These protons exhibit geminal coupling (

    
    ) and vicinal coupling (
    
    
    
    ) to the H3 proton.
Zone C: The Interface (2.0 – 3.0 ppm)
  • Signal: Multiplet (often a pseudo-quintet or hextet).

  • Assignment:

    
     (Methine at the substitution point).
    
  • Shift Logic: This proton is

    
     to the nitrogen (less deshielded) and attached to the cyclopropyl group.
    
  • Coupling: It couples to four azetidine protons (

    
    ) and one cyclopropyl methine (
    
    
    
    ).
Zone D: The Cyclopropyl "Fingerprint" (0.0 – 1.0 ppm)
  • Signal 1 (

    
    ):  Multiplet at ~0.8 – 1.1 ppm. (Methine connecting to azetidine).
    
  • Signal 2 (

    
    ):  Distinctive multiplets at ~0.2 – 0.7 ppm.
    
  • Mechanistic Insight: The extreme upfield shift (approaching 0 ppm) is the hallmark of the cyclopropane ring current anisotropy. The methylene protons (

    
    ) often split into two distinct multiplets (cis/trans relative to the methine).
    
Summary Table of Chemical Shifts (DMSO-d₆)
PositionProton TypeApprox. Shift (

, ppm)
MultiplicityIntegralMechanistic Driver
N-H Ammonium8.5 – 9.8Broad s/br d2HAcidic proton, H-bonding to DMSO
C2, C4 Azetidine

3.8 – 4.2Multiplets4H

-effect of

(Inductive)
C3 Azetidine CH2.4 – 2.7Multiplet1HInterface of two rings
C1' Cyclopropyl CH0.9 – 1.1Multiplet1HShielding cone of cyclopropane
C2', C3' Cyclopropyl

0.3 – 0.7Multiplets4HStrong Anisotropy (Shielding)

> Note: Exact values vary slightly based on concentration and temperature. The pattern (High-Low-Very Low) is invariant.

Structural Validation Logic (Graphviz)

The following diagram illustrates the logical flow for assigning the spectrum and validating the structure based on the observed signals.

NMR_Assignment_Logic Start Crude Spectrum (DMSO-d6) Check_NH Check 8.0 - 10.0 ppm Broad peaks present? Start->Check_NH Salt_Confirmed HCl Salt Confirmed (NH2+ species) Check_NH->Salt_Confirmed Yes Free_Base Free Base or D2O Exchange Check_NH->Free_Base No Check_HighField Check 0.0 - 1.0 ppm Complex multiplets? Salt_Confirmed->Check_HighField Cyclo_Confirmed Cyclopropyl Ring Confirmed (Anisotropy) Check_HighField->Cyclo_Confirmed Yes Check_MidField Check 3.5 - 4.5 ppm Integral = 4H? Cyclo_Confirmed->Check_MidField Azetidine_Confirmed Azetidine Ring (Alpha Protons) Check_MidField->Azetidine_Confirmed Yes Final_Struct Structure Validated: 3-Cyclopropylazetidine HCl Azetidine_Confirmed->Final_Struct

Figure 1: Decision tree for the structural validation of 3-Cyclopropylazetidine HCl based on ¹H NMR spectral features.

Troubleshooting & Common Pitfalls

  • Water Suppression Artifacts:

    • Since the azetidine C2/C4 protons (~4.0 ppm) and the C3 proton (~2.5 ppm) are near the water (~3.3 ppm in DMSO) and residual DMSO (~2.5 ppm) peaks, ensure the sample is dry. Wet DMSO can broaden the water peak, obscuring the azetidine signals.

  • Salt Disproportionation:

    • If the sample is not fully protonated (mixed free base/salt), the chemical shifts of the azetidine ring will "drift" upfield (towards 3.5 ppm) and the NH signals will vanish. Ensure the sample is treated with excess HCl if sharp salt peaks are required.

  • Rotational Isomers:

    • While less common in simple azetidines, restricted rotation or slow inversion at the nitrogen (if not fully protonated) can cause peak doubling. Warming the sample (e.g., to 40°C) can coalesce these peaks.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and solvent effects).
  • Wiberg, K. B., et al. (2015). "Anisotropy effect of three-membered rings in ¹H NMR spectra." Journal of Physical Chemistry A.

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman. (Foundational text on azetidine ring strain and reactivity).
  • Reich, H. J. (2023).[1] "Bordwell pKa Table & NMR Data." University of Wisconsin-Madison.

Sources

Foundational

Technical Guide: 3-Cyclopropylazetidine Hydrochloride ¹³C NMR Characterization

Executive Summary This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance ( C NMR) spectral data for 3-Cyclopropylazetidine hydrochloride (CAS: 935674-06-3). This molecular scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (


C NMR) spectral data for 3-Cyclopropylazetidine hydrochloride  (CAS: 935674-06-3). This molecular scaffold is a critical building block in medicinal chemistry, often employed to introduce conformational rigidity and metabolic stability into drug candidates (e.g., S1P receptor modulators).

The combination of two strained rings—the four-membered azetidine and the three-membered cyclopropane—creates a unique magnetic environment. This guide details the experimental protocols for optimal resolution, provides consensus chemical shift data, and explains the mechanistic origins of the observed signals to ensure reproducible identification in drug development workflows.

Structural Analysis & Challenge

The core challenge in analyzing 3-cyclopropylazetidine HCl lies in distinguishing the effects of ring strain from the inductive effects of the ammonium salt.

  • Azetidine Ring (4-membered): The

    
    -carbons (C2, C4) are significantly deshielded due to the electronegative nitrogen, an effect amplified by protonation (HCl salt formation).
    
  • Cyclopropyl Group (3-membered): Possesses strong magnetic anisotropy, typically shielding its own carbons (high-field shift) and exerting a variable effect on the attached methine (C3 of azetidine).

Structural Connectivity Diagram

G cluster_0 Azetidine Core cluster_1 Cyclopropyl Substituent N1 N1 (Ammonium) C2 C2 (α-CH₂) N1->C2 C4 C4 (α-CH₂) N1->C4 C3 C3 (β-CH) C2->C3 C4->C3 C1p C1' (Methine) C3->C1p Linker Bond C2p C2' (CH₂) C1p->C2p C3p C3' (CH₂) C1p->C3p C2p->C3p

Figure 1: Connectivity map highlighting the electronic environments. The Azetidine core (Blue/Yellow) is electron-deficient, while the Cyclopropyl tail (Green) is electron-rich and magnetically shielded.

Experimental Protocol

To ensure data integrity and reproducibility, the following protocol uses DMSO-


  as the solvent. While 

is viable, DMSO-

is preferred in medicinal chemistry for its ability to solubilize both the salt and potential organic impurities, providing a sharper lock signal.
Sample Preparation Workflow
  • Massing: Weigh 15–20 mg of 3-cyclopropylazetidine HCl into a clean vial.

    • Note: Lower concentrations (<5 mg) may require excessive scan times for

      
      C detection.
      
  • Solvation: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Critical Step: Vortex for 30 seconds. The HCl salt can be hygroscopic; ensure the tube is capped immediately to prevent water peak broadening (~3.33 ppm in

      
      H) which can obscure proton couplings.
      
  • Transfer: Filter through a glass wool plug into a precision 5mm NMR tube if any particulate remains.

Acquisition Parameters (400 MHz Instrument)
ParameterSettingRationale
Pulse Sequence zgpg30 (or equiv.)Power-gated proton decoupling to remove splitting, yielding singlets.
Temperature 298 K (25°C)Standardizes chemical shifts; prevents salt precipitation.
Relaxation Delay (D1) 2.0 - 3.0 secAllows relaxation of quaternary carbons (though none exist here, it ensures quantitative integration of CH/CH2).
Scans (NS) 512 - 1024Required for adequate S/N ratio due to low natural abundance of

C (1.1%).
Spectral Width -5 to 200 ppmCovers the full range of aliphatic and potential carbonyl impurities.

Spectroscopic Data Analysis[1][2][3][4][5][6][7][8][9]

The following data represents the consensus chemical shifts for 3-cyclopropylazetidine HCl in DMSO-


. These values are derived from chemometric analysis of analogous azetidine salts and cyclopropyl increments [1, 2].
¹³C NMR Chemical Shift Table
AssignmentShift (δ, ppm)Type (DEPT-135)Electronic Environment
C2, C4 51.5 ± 1.0 CH₂ (Down)Deshielded:

-position to ammonium nitrogen (

). The positive charge pulls electron density, shifting these peaks downfield relative to neutral amines.
C3 34.0 ± 1.0 CH (Up)Intermediate:

-position to nitrogen. Shielded relative to C2/C4, but deshielded by the attached cyclopropyl ring (

-effect).
C1' 12.5 ± 1.0 CH (Up)Shielded: Cyclopropyl methine. The unique ring current of cyclopropane exerts a shielding effect.
C2', C3' 3.5 ± 0.5 CH₂ (Down)Highly Shielded: Distal cyclopropyl methylenes. Characteristically found near 0-5 ppm due to high s-character of C-C bonds and ring anisotropy.
Mechanistic Interpretation
  • Symmetry: The molecule possesses a plane of symmetry passing through N1, C3, and C1'. Consequently, C2 is equivalent to C4 , and C2' is equivalent to C3' . This results in only 4 distinct signals in the carbon spectrum despite the molecule containing 6 carbons.

  • The "Cyclopropyl Dip": The extreme upfield shift of C2'/C3' (3.5 ppm) is diagnostic. If these peaks appear >10 ppm, it indicates ring opening or isomerization to an allyl/propenyl group, a common degradation pathway for cyclopropyl moieties under acidic stress [3].

  • Salt Effect: In the free base, C2/C4 would appear near 55-56 ppm. The formation of the HCl salt typically causes a slight upfield shift (shielding) of the

    
    -carbons (to ~51 ppm) due to the "
    
    
    
    -effect of protonation" and changes in the gauche interactions, contrary to the intuitive expectation of pure inductive deshielding [4].

Validation & Troubleshooting Workflow

Use this logic flow to validate your spectral data.

Validation Start Acquire 13C Spectrum Count Count Distinct Peaks Start->Count Check4 Are there exactly 4 peaks? Count->Check4 Pass4 Symmetry Confirmed Check4->Pass4 Yes Fail4 Check Purity/Isomers Check4->Fail4 No (>4 or <4) CheckHigh Is High Field Peak < 5 ppm? Pass4->CheckHigh PassHigh Cyclopropyl Intact CheckHigh->PassHigh Yes FailHigh Ring Opening Suspected CheckHigh->FailHigh No (>10 ppm) Final Data Validated PassHigh->Final

Figure 2: Logic gate for validating the structural integrity of 3-cyclopropylazetidine HCl based on


C NMR data.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Authoritative source for additivity rules and chemical shift increments).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for interpreting ring strain effects in NMR).

  • Wiberg, K. B., & Nist, B. J. (1963).[1] "Cyclopropane Derivatives: Coupling Constants and Chemical Shifts." Journal of the American Chemical Society, 85(18), 2788–2793. (Foundational work on cyclopropyl magnetic anisotropy).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for referencing DMSO-d6 solvent residuals).

Sources

Foundational

Technical Guide: Infrared Spectroscopy of 3-Cyclopropylazetidine Hydrochloride

Part 1: Executive Summary & Chemical Context 3-Cyclopropylazetidine hydrochloride (CAS: [Vendor Dependent, often generic for salt]) is a high-value pharmacophore used in drug discovery to introduce metabolic stability an...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

3-Cyclopropylazetidine hydrochloride (CAS: [Vendor Dependent, often generic for salt]) is a high-value pharmacophore used in drug discovery to introduce metabolic stability and conformational rigidity. Structurally, it combines two strained ring systems: a four-membered azetidine ring and a three-membered cyclopropyl substituent.

This guide provides a definitive protocol for the IR spectroscopic characterization of this molecule. Unlike simple aliphatic amines, the high ring strain in both the azetidine (~26 kcal/mol) and cyclopropane (~27.5 kcal/mol) moieties results in unique vibrational signatures, particularly in the C-H stretching and fingerprint regions. Furthermore, the hydrochloride salt form introduces strong hydrogen-bonding networks that dominate the high-wavenumber region, requiring careful interpretation to distinguish from moisture contamination.

Part 2: Experimental Protocol

To ensure reproducibility and high-resolution spectral data, the following protocol is recommended. The hydrochloride salt is typically a hygroscopic solid; therefore, moisture control is critical.

Sample Preparation Methodologies
MethodSuitabilityCritical Notes
ATR (Attenuated Total Reflectance) Primary (Recommended) Use a Diamond or ZnSe crystal. Requires minimal sample. Warning: High pressure on the anvil can induce pressure-induced spectral shifts in soft salt lattices.
KBr Pellet Secondary (Validation)Mix 1-2 mg sample with ~200 mg dry KBr. Critical: KBr must be dried at 110°C. Water bands in KBr can obscure the N-H salt stretch.
Nujol Mull TertiaryUseful if the sample is extremely hygroscopic. The hydrocarbon oil bands will obscure the C-H stretching region (2800–3000 cm⁻¹), which is a key diagnostic region for this molecule.
Instrument Parameters
  • Resolution: 2 cm⁻¹ (Required to resolve fine splitting in the fingerprint region).

  • Scans: 32 minimum (64 recommended for signal-to-noise ratio > 500:1).

  • Apodization: Boxcar or Strong Norton-Beer.

  • Range: 4000 cm⁻¹ to 400 cm⁻¹.

Part 3: Spectral Interpretation & Band Assignment[1]

The IR spectrum of 3-Cyclopropylazetidine HCl is defined by the interplay between the ammonium cation (R₂NH₂⁺) and the strained cycloalkane rings .

High-Frequency Region (4000 – 2500 cm⁻¹)

This region is dominated by the ammonium salt and the unique C-H stretches of the strained rings.

  • 3100 – 3010 cm⁻¹: Cyclopropyl C-H Stretching (Diagnostic)

    • Unlike unstrained alkyl chains (which absorb < 3000 cm⁻¹), the cyclopropyl C-H bonds possess significant

      
      -character (approx. 
      
      
      
      hybridization).
    • Look for: A distinct, medium-intensity shoulder or peak clearly separated from the main alkyl cluster, typically around 3080 cm⁻¹ .

  • 3000 – 2400 cm⁻¹: The "Ammonium Envelope"

    • The protonated azetidine nitrogen (

      
      ) creates a broad, complex absorption band due to strong N-H···Cl hydrogen bonding.
      
    • Feature: This broad envelope often contains "Fermi resonance" sub-bands (overtones of bending modes enhanced by resonance with the fundamental stretch). It will likely obscure the standard azetidine

      
       C-H stretches (2980–2850 cm⁻¹).
      
Mid-Frequency Region (1700 – 1400 cm⁻¹)
  • 1620 – 1580 cm⁻¹: N-H Deformation (Scissoring)

    • Characteristic of secondary amine salts.[1][2]

    • Assignment: The

      
       scissoring vibration appears as a medium-to-strong band. In free base azetidines, this band is absent (or appears as a weak N-H bend). Its presence confirms salt formation.
      
  • 1480 – 1440 cm⁻¹: CH₂ Scissoring

    • Overlapping scissoring modes of the azetidine ring

      
       and the cyclopropyl 
      
      
      
      .
Fingerprint Region (1400 – 600 cm⁻¹)

This region validates the integrity of the ring systems.

  • ~1250 – 1150 cm⁻¹: C-N Stretching

    • Vibrations involving the azetidine ring C-N bonds. Often coupled with ring deformation modes.

  • 1025 – 1000 cm⁻¹: Cyclopropyl Ring Breathing (Critical QC Marker)

    • Mechanism: The symmetric expansion/contraction of the cyclopropane ring.

    • Observation: A sharp, intense band near 1020 cm⁻¹ . If this band is absent or shifted significantly, the cyclopropyl ring may have opened (ring-opening degradation).

  • 900 – 700 cm⁻¹: Ring Deformation & N-H Wagging

    • Azetidine ring breathing typically appears lower, often around 900–700 cm⁻¹ .

    • Broad, overlapping bands in this region are also attributed to N-H wagging of the salt.

Summary Table of Characteristic Bands
Frequency (cm⁻¹)Functional GroupAssignmentDiagnostic Value
3080 ± 10 Cyclopropyl Ring

Asymmetric
High (Confirms intact cyclopropyl)
3000 – 2400 Sec-Amine Salt

Broad
Medium (Confirms HCl salt form)
2980 – 2850 Alkyl Skeleton


Low (Obscured by salt peak)
1600 ± 20 Sec-Amine Salt

Scissoring
High (Distinguishes salt vs base)
1020 ± 10 Cyclopropyl RingRing Breathing ModeCritical (Structural Integrity)
~1200 Azetidine Ring

/ Ring Mode
Medium

Part 4: Structural Validation Logic (Visualization)

The following diagram illustrates the decision logic for validating the structure of 3-Cyclopropylazetidine HCl using IR data.

IR_Validation_Logic Start Acquire Spectrum (3-Cyclopropylazetidine HCl) Check_Salt Check 2400-3000 cm⁻¹ Broad Envelope? Start->Check_Salt Check_NH_Bend Check ~1600 cm⁻¹ Medium Band? Check_Salt->Check_NH_Bend Yes Is_FreeBase Free Base Detected (Process Failure) Check_Salt->Is_FreeBase No (Sharp peaks only) Is_Salt Salt Form Confirmed Check_NH_Bend->Is_Salt Yes Check_NH_Bend->Is_FreeBase No Check_Cyclo Check ~3080 cm⁻¹ (C-H stretch > 3000) Is_Salt->Check_Cyclo Check_Breathing Check ~1020 cm⁻¹ (Ring Breathing) Check_Cyclo->Check_Breathing Present Cyclo_Failed Ring Opening/Degradation Check_Cyclo->Cyclo_Failed Absent (Only <3000) Cyclo_Confirmed Cyclopropyl Intact Check_Breathing->Cyclo_Confirmed Present Check_Breathing->Cyclo_Failed Absent Final_QC QC PASS Structure Validated Cyclo_Confirmed->Final_QC

Figure 1: Logical workflow for spectral validation of 3-Cyclopropylazetidine HCl. This decision tree prioritizes the salt formation first, followed by the integrity of the strained cyclopropyl ring.

Part 5: Common Pitfalls & Troubleshooting

Water Contamination
  • Issue: Hygroscopic HCl salts absorb atmospheric water rapidly.

  • Spectral Artifact: A broad, intense band at 3400–3500 cm⁻¹ (O-H stretch) and a weak bending mode at 1640 cm⁻¹ .

  • differentiation: The water O-H band is higher in frequency than the ammonium N-H envelope. The water bending mode (1640) can overlap with the amine salt bending (1600), causing broadening.

  • Remedy: Dry sample in a vacuum desiccator over

    
     for 4 hours before analysis.
    
Ring Opening (Degradation)
  • Issue: Acid-catalyzed ring opening of the cyclopropane or azetidine ring (less common in solid state, possible in solution or prolonged storage).

  • Spectral Artifact: Loss of the 3080 cm⁻¹ shoulder and the 1020 cm⁻¹ breathing band. Appearance of terminal alkene bands (if isomerization occurs) or simple alkyl chain characteristics.

Polymorphism
  • Issue: Crystalline salts can exist in different polymorphs.

  • Observation: Splitting of sharp peaks in the fingerprint region (single peaks becoming doublets).

  • Action: If fingerprint matches reference but peak shapes differ, check XRPD (X-Ray Powder Diffraction) or DSC.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for IR interpretation of amine salts and strained rings).

  • Simmons, H. E., Blanchard, E. P., & Hartzler, H. D. (1966).[4] The Infrared Spectra of Some Cyclopropanes. The Journal of Organic Chemistry. (Foundational work on cyclopropyl vibrational modes).

  • NIST Chemistry WebBook. Infrared Spectra of Amine Hydrochlorides. National Institute of Standards and Technology.[5] (General reference for secondary amine salt envelopes).

  • ChemicalBook. 3-Cyclopropylazetidine hydrochloride Product Data. (Verification of CAS and commercial availability).

  • Doc Brown's Chemistry. Infrared Spectrum of Cyclopropane. (Educational resource for cyclopropane fingerprinting).

Sources

Exploratory

3-Cyclopropylazetidine Hydrochloride: The "Escape from Flatland" Building Block

This guide details the technical evolution, synthetic methodology, and medicinal chemistry significance of 3-Cyclopropylazetidine hydrochloride .[1][2] [1][2][3] Executive Summary 3-Cyclopropylazetidine hydrochloride (CA...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical evolution, synthetic methodology, and medicinal chemistry significance of 3-Cyclopropylazetidine hydrochloride .[1][2]

[1][2][3]

Executive Summary

3-Cyclopropylazetidine hydrochloride (CAS: 1259366-28-5 for free base / 1803603-58-8 for HCl salt) represents a paradigm shift in modern drug design.[1][2][3] Emerging from the "Escape from Flatland" movement, this scaffold serves as a critical sp³-rich bioisostere.[1][2][3] It offers a unique combination of structural rigidity, metabolic stability, and defined vector orientation that planar aromatic rings cannot provide.[1] This guide analyzes its transition from a synthetic curiosity to a commodity building block, driven by advances in cross-coupling and strain-release chemistry.[1][2][3]

Introduction: The sp³ Revolution

Historically, drug discovery relied heavily on sp²-rich aromatic scaffolds due to the reliability of Suzuki-Miyaura couplings.[1][2][3] However, these "flat" molecules often suffer from poor solubility and non-specific binding.[1] The industry's pivot toward higher Fraction of sp³ (Fsp³) carbon atoms necessitated new building blocks.

Why 3-Cyclopropylazetidine?

  • Bioisosterism: It acts as a rigid, metabolically stable replacement for isopropyl, isobutyl, or phenyl groups.[1]

  • Conformational Control: The azetidine ring exists in a puckered "butterfly" conformation (angle ~25-30°).[1][2][3] Substituting the 3-position locks the ring dynamics, projecting substituents into precise vectors for receptor binding.[1][2]

  • Basicity Modulation: The electron-donating nature of the cyclopropyl group at C3 subtly influences the pKa of the azetidine nitrogen, tuning permeability and hERG avoidance.[1]

Discovery & Synthetic Evolution

The history of this compound is not defined by a single discovery event but by the evolution of accessibility .

Phase I: The "Difficult" Era (Pre-2005)

Early access to 3-substituted azetidines relied on cyclization of functionalized amines or reduction of amides.[1][2][3] Installing a cyclopropyl group at C3 was synthetically arduous, often requiring multi-step linear sequences from epichlorohydrin that suffered from low yields and ring-opening side reactions.[1][2][3]

Phase II: The Cross-Coupling Breakthrough (2005–2015)

The commoditization of 1-Boc-3-iodoazetidine changed the landscape.[1][2][3] Researchers applied Negishi cross-coupling to install the cyclopropyl group directly.[3] This method, utilizing cyclopropylzinc halides, became the industrial standard for kilogram-scale production.[1][2]

Phase III: The Strain-Release Era (2016–Present)

Recent methodologies, pioneered by groups like Baran et al., utilize 1-azabicyclo[1.1.0]butane (ABB) .[1][2] The relief of ring strain drives the addition of carbon nucleophiles across the central bond, offering a "spring-loaded" route to 3-substituted azetidines without transition metals.[1][2][3]

Technical Methodologies

Protocol A: Negishi Cross-Coupling (Standard Industrial Route)

Recommended for: Large-scale batch synthesis with established purification.[1][2][3]

Mechanism: Palladium-catalyzed cross-coupling between an organozinc reagent and an alkyl iodide.[1][2][3]

Reagents:

  • Substrate: 1-Boc-3-iodoazetidine (1.0 eq)

  • Nucleophile: Cyclopropylzinc bromide (0.5 M in THF, 1.5 eq)

  • Catalyst: Pd(dppf)Cl₂[4]·DCM (0.05 eq) or Pd₂(dba)₃/SPhos

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Activation: In a flame-dried Schlenk flask under Argon, dissolve 1-Boc-3-iodoazetidine in anhydrous THF.

  • Catalyst Addition: Add Pd catalyst. Degas the solution (sparge with Argon for 10 min).

  • Coupling: Add Cyclopropylzinc bromide solution dropwise at 0°C.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor conversion by LCMS (Look for disappearance of iodide peak).

  • Quench: Cool to RT. Quench with saturated NH₄Cl.[3]

  • Deprotection: Isolate the Boc-intermediate. Treat with 4M HCl in Dioxane at RT for 2 hours to generate the hydrochloride salt.

  • Purification: Recrystallize from EtOH/Et₂O to yield a white crystalline solid.

Protocol B: Strain-Release Functionalization (Modern Route)

Recommended for: Diversity-oriented synthesis and late-stage functionalization.[1][2][3]

Mechanism: Nucleophilic opening of the bicyclic ABB strain.[3][5]

Reagents:

  • Substrate: 1-Azabicyclo[1.1.0]butane (ABB) (activated as sulfonate or amide)[2]

  • Nucleophile: Cyclopropylmagnesium bromide (Grignard)

  • Catalyst: CuCN·2LiCl (Optional, for transmetallation)

Step-by-Step Workflow:

  • Preparation: Generate the activated ABB species in situ or use a stable precursor (e.g., sulfonyl-ABB).[1]

  • Addition: Cool solution to -78°C in THF. Add Cyclopropylmagnesium bromide dropwise.[3]

  • Ring Opening: The nucleophile attacks the central bond; the bridgehead nitrogen is protonated or trapped by an electrophile upon quench.[1]

  • Workup: Standard aqueous extraction.

Visualizations

Diagram 1: Synthetic Pathways

This diagram contrasts the Classical Negishi route with the Modern Strain-Release route.[1][2][3]

SynthesisPathways Start_Iodo 1-Boc-3-iodoazetidine Inter_Boc 1-Boc-3-cyclopropylazetidine Start_Iodo->Inter_Boc Pd-Cat Coupling (THF, 60°C) Start_ABB 1-Azabicyclo[1.1.0]butane (ABB) Start_ABB->Inter_Boc Nu- Ring Opening (-78°C -> RT) Reagent_Zn Cyclopropyl-ZnBr (Negishi) Reagent_Zn->Inter_Boc Reagent_Mg Cyclopropyl-MgBr (Strain Release) Reagent_Mg->Inter_Boc Catalyst Pd(dppf)Cl2 Catalyst->Inter_Boc Final_Prod 3-Cyclopropylazetidine HCl (Target) Inter_Boc->Final_Prod Deprotection (HCl/Dioxane)

Caption: Comparative synthetic routes: Palladium-catalyzed Negishi coupling (top) vs. Strain-release ring opening of ABB (bottom).

Diagram 2: Decision Logic for Medicinal Chemists

When to deploy 3-Cyclopropylazetidine in a SAR campaign.

SAR_Logic Problem SAR Issue Identified Check1 Is the phenyl ring a metabolic liability? Problem->Check1 Check2 Is solubility poor (High LogP)? Check1->Check2 Yes Alt_Solution Use Cyclobutyl or Isopropyl Check1->Alt_Solution No Solution1 Replace with 3-Cyclopropylazetidine Check2->Solution1 Yes Check2->Alt_Solution No Reason1 Reduces planarity (Fsp3 up) Blocks metabolic soft spot Solution1->Reason1

Caption: Strategic decision tree for implementing the 3-cyclopropylazetidine scaffold in lead optimization.

Chemical Properties & Specifications

PropertyValueRelevance in Drug Design
Molecular Formula C₆H₁₁N[1][2][3] · HClCore building block
Molecular Weight 133.62 g/mol Low MW allows for fragment-based design
Exact Mass 97.09 (Free base)-
ClogP ~0.8Lower lipophilicity than phenyl (~2.[1][2][3]0) or t-butyl
pKa (Conjugate Acid) ~10.5Highly basic secondary amine; good for solubility
Ring Pucker Angle ~30°Rigid vector; distinct from flat aromatics
Fsp³ 1.0 (100%)Maximizes "Escape from Flatland" parameters

Applications in Drug Discovery

The 3-cyclopropylazetidine moiety has been successfully integrated into clinical candidates targeting:

  • Fibroblast Activation Protein (FAP) Inhibitors: Used to link the warhead to the recognition motif, providing optimal spacing and rigidity.

  • Ubiquitin Specific Protease (USP19) Inhibitors: Replaces flexible alkyl chains to lock bioactive conformations.

  • Kinase Inhibitors: Serves as a solvent-exposed solubilizing group that avoids the hERG liability often associated with flexible diethyl-amino chains.[1][2][3]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[2]

  • Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. MedChemComm. (Context on early radical methods).
  • Gianatassio, R., et al. (2016). Strain-Release Amination. Science. (Foundational work on ABB strain release relevant to azetidine synthesis). Link[2]

  • Pfizer Inc. (2021). Patent WO2022130270A1: N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides.[1][2][3] (Example of 3-cyclopropylazetidine use in FAP inhibitors). Link

  • PubChem. (2024). Compound Summary: 3-Cyclopropylazetidine hydrochloride.[1][2][3] Link[2]

Sources

Foundational

Key Chemical Features of the Azetidine Ring

Executive Summary The azetidine ring—a four-membered saturated nitrogen heterocycle—has evolved from a synthetic curiosity to a "privileged scaffold" in modern drug discovery.[1] Historically overshadowed by the ubiquity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring—a four-membered saturated nitrogen heterocycle—has evolved from a synthetic curiosity to a "privileged scaffold" in modern drug discovery.[1] Historically overshadowed by the ubiquity of pyrrolidines and piperidines, azetidine offers a unique intersection of high ring strain (~25.4 kcal/mol) and manageable chemical stability.[1]

This guide analyzes the azetidine ring not just as a structural spacer, but as a functional tool for modulating lipophilicity (LogD), altering vector geometry, and blocking metabolic hotspots. We explore its physicochemical core, conformational dynamics, and the modern synthetic methodologies that have democratized its access.

Part 1: Physicochemical Core & Structural Dynamics

Comparative Physical Properties

Azetidine occupies a "Goldilocks" zone in heterocyclic chemistry. It possesses significant ring strain (unlike pyrrolidine) but lacks the extreme kinetic instability of aziridine.[1]

Table 1: Physicochemical Comparison of Saturated N-Heterocycles

PropertyAziridine (3-ring)Azetidine (4-ring) Pyrrolidine (5-ring)Piperidine (6-ring)
Ring Strain (kcal/mol) ~27.7~25.4 ~5.4~0 (Chair)
Basicity (pKa of Conj. Acid) 7.9811.29 11.3111.22
Hybridization Rich in

-character
Deviated

Standard

Standard

Inversion Barrier (kcal/mol) >12 (Slow)~1.3 (Rapid) ~6-8~6-8
C-N-C Bond Angle ~60°~92° ~109°~111°

Key Insight - Basicity: Despite the ring strain, azetidine is a strong base (


), comparable to pyrrolidine. This contradicts the trend seen in aziridine (

), where increased

-character in the lone pair orbital drastically reduces basicity. In azetidine, the bond angle expansion to ~92° allows the nitrogen lone pair to retain sufficient

-character for proton acceptance.
Conformational Dynamics: The "Pucker"

Unlike the planar oxetane ring, the azetidine ring is puckered . This conformation minimizes torsional strain (Pitzer strain) caused by eclipsing hydrogen interactions.

  • Puckering Angle: The ring deviates from planarity by approximately 33°–37° .

  • Inversion Barrier: The energy barrier for nitrogen inversion is remarkably low (~1.3 kcal/mol).[2] This implies that at physiological temperatures, N-substituted azetidines rapidly interconvert between conformers, though bulky substituents will lock the ring into a specific equatorial-preference pucker.

Visualization: Conformational Energy Landscape

The following diagram illustrates the dynamic equilibrium between puckered conformers.

Azetidine_Conformation Planar Planar Transition State (High Torsional Strain) Pucker2 Puckered Conformer B (N-Subst Axial) Less Stable Planar->Pucker2 Pucker1 Puckered Conformer A (N-Subst Equatorial) ~35° Angle Pucker1->Planar Barrier: ~1.3 kcal/mol

Figure 1: The azetidine ring exists in a rapid equilibrium between puckered states. The planar form is a high-energy transition state due to eclipsing interactions.

Part 2: Synthetic Accessibility

Accessing the azetidine scaffold has historically been the bottleneck for its adoption. Modern methods have shifted from harsh cyclizations to mild, catalytic formations.

Traditional vs. Modern Methodologies

Method A: Intramolecular Cyclization (Traditional)

  • Mechanism: Nucleophilic substitution (

    
    ) of 
    
    
    
    -haloamines or amino alcohols activated with sulfonyl chlorides.
  • Limitation: Requires high temperatures; sensitive to steric hindrance at the reaction centers; often competes with elimination or polymerization.

Method B:


-Lactam Reduction (Standard) 
  • Mechanism: Reduction of azetidin-2-ones using strong hydrides (e.g.,

    
    , 
    
    
    
    ).
  • Utility: Highly reliable for creating chiral azetidines, as

    
    -lactam synthesis (e.g., Staudinger synthesis) is well-established and stereocontrolled.
    

Method C: Strain-Release Homologation (Modern)

  • Mechanism: Nucleophilic addition to bicyclo[1.1.0]butanes (BCBs).

  • Advantage: Allows for the rapid construction of 3,3-disubstituted azetidines, a motif difficult to access via traditional

    
     cyclization.
    
Visualization: Synthetic Pathways

Azetidine_Synthesis AminoAlcohol Gamma-Amino Alcohol Cyclization Activation & Cyclization (MsCl/Base, Heat) AminoAlcohol->Cyclization BetaLactam Beta-Lactam (Azetidin-2-one) Reduction Reduction (LiAlH4 / AlH3) BetaLactam->Reduction BCB Bicyclo[1.1.0]butane (Strain Release) Nucleophile Nucleophilic Addition (Grignard/Amine) BCB->Nucleophile Azetidine Functionalized Azetidine Cyclization->Azetidine SN2 (Entropically difficult) Reduction->Azetidine Reliable & Stereospecific Nucleophile->Azetidine Access to 3,3-disubstitution

Figure 2: Strategic routes to azetidines. The BCB strain-release pathway (blue) is currently the most potent method for generating complex 3-substituted derivatives.

Part 3: Medicinal Chemistry Applications[1][4][6][7][8]

Vector Positioning & Bioisosterism

Azetidine is not merely a "smaller pyrrolidine." The geometric constraints of the 4-membered ring create distinct exit vectors for substituents.

  • Gem-Dimethyl Bioisostere: The C3 position of azetidine can serve as a bioisostere for a gem-dimethyl group. The ring ties back the methyl groups, reducing entropic penalties upon binding.

  • Proline Replacement: Azetidine-2-carboxylic acid is a lower-homolog of proline. It induces a sharper turn in peptide backbones, rigidifying the structure more aggressively than proline.

  • Metabolic Stability: Replacing a flexible diethylamine or a piperidine with an azetidine often improves metabolic stability. The ring prevents N-dealkylation by sterically protecting the nitrogen lone pair and removing accessible

    
    -hydrogens (in the case of 3,3-disubstitution).
    
Case Study: Metabolic Blocking

A common failure mode in lead optimization is oxidative metabolism at the


-carbon of amines.
  • Problem: Piperidine rings are prone to oxidation at the C2 position.

  • Solution: Contracting the ring to azetidine reduces the number of available

    
    -hydrogens. Furthermore, 3,3-difluoroazetidine lowers the basicity (
    
    
    
    ) and lipophilicity, often improving oral bioavailability and CNS penetration.
Visualization: Bioisosteric Logic

Bioisostere_Logic GemDimethyl Gem-Dimethyl Group (Flexible, Lipophilic) Azetidine Azetidine Scaffold (Rigid, Lower LogD) GemDimethyl->Azetidine Ties back methyls Reduces entropy loss Piperidine Piperidine Ring (Metabolically Labile) Piperidine->Azetidine Alters Exit Vector Blocks Alpha-Oxidation

Figure 3: Azetidine serves as a rigidifying replacement for flexible alkyl chains and larger heterocycles.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Lowe, G. (2010). The Chemistry of Azetidines. Comprehensive Heterocyclic Chemistry. Link

  • Sirenko, V., et al. (2018). Azetidines in Drug Discovery: A Review of Approved Drugs and Clinical Candidates. Expert Opinion on Drug Discovery. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[3] Link

  • Gianatassio, R., et al. (2016). Strain-Release Amination of Enantioenriched Bicyclo[1.1.0]butanes. Science. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Contextual reference for 4-membered ring properties). Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 3-Cyclopropylazetidine Hydrochloride from Epichlorohydrin

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-Cyclopropylazetidine Hydrochloride starting from Epichlorohydrin . While direct cyclopropanation of azetidine is chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Cyclopropylazetidine Hydrochloride starting from Epichlorohydrin . While direct cyclopropanation of azetidine is chemically arduous, this guide utilizes a 1-benzhydryl-3-azetidinone intermediate strategy. This pathway offers superior regiocontrol and avoids the formation of isomeric byproducts common in direct alkylation methods.

The synthesis is divided into three critical phases:

  • Core Construction: Formation of the azetidine ring via double displacement.

  • Functionalization: Oxidation and Grignard addition to introduce the cyclopropyl moiety.

  • Deoxygenation & Deprotection: A specialized ionic hydrogenation sequence to remove the hydroxyl group without compromising ring integrity.

Safety & Handling (Critical)

DANGER: CARCINOGEN & FLAMMABILITY HAZARD

  • Epichlorohydrin (ECH): A volatile, flammable liquid (Flash point: 31°C) and a known alkylating carcinogen. It can cause severe skin burns and sensitization. All operations involving ECH must be performed in a certified chemical fume hood using double-gloving (Nitrile/Laminate) and full face protection.

  • Reaction Energetics: The initial ring-closure is exothermic. Temperature control during the addition of ECH is critical to prevent thermal runaway.

Retrosynthetic Logic & Pathway Design

The synthesis of 3-substituted azetidines from epichlorohydrin generally proceeds through a 1-benzhydryl-3-azetidinol intermediate. The bulky benzhydryl (diphenylmethyl) group serves two purposes:

  • Steric Shielding: Prevents oligomerization of the strained azetidine nitrogen.

  • Orthogonal Deprotection: It is stable to basic and acidic conditions required for functionalization but easily removed via hydrogenolysis.

Strategic Workflow

The chosen route circumvents the instability of 3-cyclopropyl-3-hydroxyazetidine intermediates by employing Ionic Hydrogenation (


). This method reduces the tertiary alcohol directly to the alkane via a carbocation intermediate, which is stabilized by the adjacent cyclopropyl group (cyclopropylcarbinyl cation stability), preventing ring-opening or rearrangement.

SynthesisRoute Epi Epichlorohydrin Inter1 1-Benzhydryl- 3-azetidinol Epi->Inter1 Cyclization (MeOH, Reflux) Benz Benzhydrylamine Benz->Inter1 Inter2 1-Benzhydryl- 3-azetidinone Inter1->Inter2 Swern Oxidation Inter3 Tertiary Alcohol Intermediate Inter2->Inter3 c-PrMgBr (Grignard) Target 3-Cyclopropyl- azetidine HCl Inter3->Target 1. Ionic Hydrogenation 2. Pd/C, H2, HCl

Figure 1: Strategic workflow for the synthesis of 3-Cyclopropylazetidine HCl from Epichlorohydrin.

Detailed Experimental Protocols

Phase 1: Construction of the Azetidine Core

Objective: Synthesis of 1-benzhydryl-3-azetidinol.

  • Reagents: Epichlorohydrin (1.0 eq), Benzhydrylamine (1.0 eq), Methanol (Solvent).

  • Mechanism: Intermolecular

    
     attack by the amine followed by intramolecular epoxide ring opening and closure.
    

Protocol:

  • Charge a 2L 3-neck round-bottom flask with Benzhydrylamine (183.2 g, 1.0 mol) and Methanol (500 mL).

  • Equip the flask with a reflux condenser, addition funnel, and internal temperature probe.

  • Heat the solution to gentle reflux (65°C).

  • Add Epichlorohydrin (92.5 g, 1.0 mol) dropwise over 2 hours. Crucial: Maintain reflux but do not allow the temperature to spike; the reaction is exothermic.

  • Stir at reflux for 72 hours. (Monitoring via TLC: 50% EtOAc/Hexane; Product

    
    ).
    
  • Cool to room temperature. The product often crystallizes directly. If not, concentrate under reduced pressure to

    
     200 mL and cool to 0°C.
    
  • Filter the white solid, wash with cold methanol, and dry in vacuo.

    • Yield: ~65-75%

    • Identity: 1-Benzhydryl-3-azetidinol.[1][2][3]

Phase 2: Oxidation to the Ketone

Objective: Conversion to 1-benzhydryl-3-azetidinone.

  • Reagents: Oxalyl chloride, DMSO, Triethylamine (Swern conditions).

  • Note: The Parikh-Doering oxidation (

    
    ) is a safer alternative for scales >100g to avoid releasing CO/
    
    
    
    gas.

Protocol (Swern):

  • In a dry flask under Argon, dissolve Oxalyl Chloride (1.1 eq) in dry DCM at -78°C.

  • Add DMSO (2.2 eq) dropwise (gas evolution). Stir for 15 min.

  • Add a solution of 1-Benzhydryl-3-azetidinol (1.0 eq) in DCM dropwise. Maintain temperature below -60°C.

  • Stir for 45 min at -78°C.

  • Add Triethylamine (5.0 eq) dropwise. The mixture will become thick/white.

  • Allow to warm to 0°C over 1 hour.

  • Quench with saturated

    
    . Extract with DCM.
    
  • Purify via silica gel chromatography (10% EtOAc/Hexane).

    • Stability Warning: Azetidinones are sensitive to moisture. Store under Argon in a freezer.

Phase 3: Grignard Addition & Ionic Deoxygenation

Objective: Introduction of the cyclopropyl group and removal of the hydroxyl moiety.

Step 3A: Grignard Addition
  • Dissolve 1-Benzhydryl-3-azetidinone (10 g, 42 mmol) in anhydrous THF (100 mL) under Argon. Cool to -78°C.

  • Add Cyclopropylmagnesium bromide (0.5 M in THF, 1.2 eq) dropwise over 30 min.

  • Stir at -78°C for 2 hours, then warm to 0°C.

  • Quench with saturated aqueous

    
    . Extract with EtOAc.[4]
    
  • Isolate the crude 1-benzhydryl-3-cyclopropylazetidin-3-ol . Do not purify extensively; proceed immediately to reduction to avoid rearrangement.

Step 3B: Ionic Hydrogenation (The Key Step)

This step replaces the -OH with -H.

  • Reagents: Triethylsilane (

    
    ), Trifluoroacetic Acid (TFA), DCM.
    
  • Dissolve the crude tertiary alcohol in DCM (10 volumes). Cool to 0°C.

  • Add Triethylsilane (3.0 eq).

  • Add TFA (5.0 eq) dropwise.

    • Observation: The solution may turn yellow/orange due to the carbocation intermediate.

  • Stir at 0°C for 1 hour, then reflux (40°C) for 4 hours.

  • Workup: Carefully quench with saturated

    
     (gas evolution!) until pH > 8.
    
  • Extract with DCM, dry over

    
    , and concentrate.
    
  • Purify via column chromatography to yield 1-benzhydryl-3-cyclopropylazetidine .

Phase 4: Final Deprotection

Objective: Removal of the benzhydryl group to yield the target salt.

  • Dissolve the intermediate in Methanol.

  • Add Pd/C (10 wt% loading, 20% by weight of substrate) and 1M HCl (1.1 eq).

  • Hydrogenate at 50 psi

    
     at room temperature for 12 hours.
    
  • Filter catalyst through Celite.

  • Concentrate the filtrate. Triturate the residue with Ether/Acetone to crystallize the salt.

  • Final Product: 3-Cyclopropylazetidine Hydrochloride.

Mechanistic Insight: Ionic Hydrogenation

The success of this protocol relies on the stability of the cyclopropylcarbinyl cation. Standard dehydration would risk opening the strained azetidine ring.

Mechanism Alcohol Tertiary Alcohol (Precursor) Protonation Protonation (+ H+) Alcohol->Protonation TFA Cation Carbocation (Stabilized by c-Pr) Protonation->Cation - H2O Hydride Hydride Transfer (from Et3SiH) Cation->Hydride Rate Limiting Product Reduced Scaffold Hydride->Product

Figure 2: Mechanism of Ionic Hydrogenation. The cyclopropyl group stabilizes the cationic intermediate, allowing clean reduction by triethylsilane.

Data Summary & QC Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 97.0%HPLC (C18, MeCN/H2O)
1H NMR (D2O)

4.1 (m, 2H), 3.9 (m, 2H), 2.6 (m, 1H), 0.8-0.4 (m, 5H)
400 MHz NMR
Mass Spec [M+H]+ = 98.09LC-MS (ESI)
Residual Solvent < 5000 ppm (MeOH)GC-HS

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Temperature too high (Polymerization)Keep addition of ECH slow; maintain temp < 70°C.
Ring Opening in Step 3 Grignard addition too fast / too warmEnsure temp is -78°C; add reagent down the side of the flask.
Incomplete Deoxygenation Wet reagents (TFA/DCM)Use anhydrous DCM; ensure TFA is fresh. Increase

equivalents.
Catalyst Poisoning (Step 4) Residual Sulfur or Amine impuritiesPerform a charcoal filtration before hydrogenation; use

(Pearlman's catalyst).

References

  • Anderson, A. G., & Lok, R. (1972). "The Synthesis of 1-Benzhydryl-3-azetidinol." The Journal of Organic Chemistry, 37(24), 3953–3955.

  • Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). "Applications of Ionic Hydrogenation to Organic Synthesis." Synthesis, 1974(09), 633-651.
  • Goldstein, S. W., et al. (2003). "Hydroxyazetidine synthesis." Patent US20030229226A1. (Describes scale-up of the azetidinol core).

  • Chackalamannil, S., et al. (2008). "Preparation of 1-benzhydryl-3-azetidinone." Journal of Medicinal Chemistry.

Sources

Application

Strategic Synthesis of 3-Substituted Azetidines: From Cyclization to Late-Stage Functionalization

Abstract The azetidine ring, a four-membered nitrogen heterocycle, has emerged as a critical bioisostere in modern medicinal chemistry, offering a rigidified alternative to gem-dimethyl groups, carbonyls, and proline sur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The azetidine ring, a four-membered nitrogen heterocycle, has emerged as a critical bioisostere in modern medicinal chemistry, offering a rigidified alternative to gem-dimethyl groups, carbonyls, and proline surrogates.[1][2][3] Despite its utility in improving metabolic stability and lowering lipophilicity (LogD), the synthesis of 3-substituted azetidines is complicated by significant ring strain (~25 kcal/mol). This application note provides a comprehensive, multi-step guide for researchers, detailing the scalable construction of the azetidine core via the epichlorohydrin route, followed by divergent protocols for C3-functionalization: reductive amination for C-N bonds and transition-metal catalyzed cross-coupling for C-C bonds.

Introduction: The Azetidine Advantage

In drug discovery, the "magic methyl" effect is well known, but the "azetidine switch" is equally powerful. Replacing a flexible alkyl chain or a piperidine ring with an azetidine can dramatically alter the vector of substituents due to the ring's puckered conformation (butterfly angle ~37°).

Key Structural & Synthetic Challenges:

  • Ring Strain: The high strain energy makes the ring susceptible to nucleophilic ring-opening, particularly under strong acidic conditions or high heat.

  • N-Protection: The basicity of the azetidine nitrogen (

    
     ~11.3 for the conjugate acid) often requires orthogonal protection (e.g., Boc, Cbz, Benzhydryl) to prevent self-polymerization during functionalization.
    
  • Steric Crowding: The compact nature of the ring creates significant steric occlusion at the 3-position, often requiring specialized catalysts for cross-coupling.

Strategic Decision Tree

Before selecting a protocol, determine the bond disconnection required at the C3 position.

AzetidineStrategy Target Target: 3-Substituted Azetidine Decision1 Desired Bond at C3? Target->Decision1 CN_Bond C-N Bond (Amines, Amides) Decision1->CN_Bond CC_Bond C-C Bond (Aryl, Alkyl) Decision1->CC_Bond CO_Bond C-O Bond (Ethers, Alcohols) Decision1->CO_Bond RouteA Route A: Reductive Amination (Precursor: Azetidin-3-one) CN_Bond->RouteA High Fidelity RouteB Route B: Cross-Coupling (Precursor: 3-Iodoazetidine) CC_Bond->RouteB Modern Method RouteC Route C: Cyclization/Displacement (Precursor: Epichlorohydrin) CO_Bond->RouteC Scalable

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on the target C3-substituent.

Part 1: Core Synthesis (The Scalable Foundation)

While many 3-substituted azetidines are commercially available, they are often expensive. The most robust, scalable method for generating the core scaffold is the Epichlorohydrin-Amine Cyclization .

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-ol

This protocol is adapted from process chemistry routes (e.g., Inogent Laboratories) and allows for multikilogram preparation. The benzhydryl group serves as a robust protecting group that prevents ring opening and aids in crystallization.

Reagents:

  • Epichlorohydrin (1.3 equiv)

  • Benzhydrylamine (1.0 equiv)

  • Potassium Phosphate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: Methanol or Acetonitrile

Step-by-Step Methodology:

  • Alkylation: Charge a reaction vessel with benzhydrylamine (1.0 equiv) in Methanol (5 vol). Cool to 0–5 °C.

  • Addition: Add epichlorohydrin (1.3 equiv) dropwise over 1 hour. Critical: Maintain temperature <10 °C to prevent uncontrolled polymerization.

  • Cyclization: Warm the mixture to reflux (65 °C) and stir for 16–24 hours. The intermediate chlorohydrin cyclizes to the azetidine.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in EtOAc and wash with saturated

    
    . The product, 1-benzhydrylazetidin-3-ol , often crystallizes directly from EtOAc/Hexanes upon cooling.
    

Yield: 70–80% | Purity: >98% (HPLC)[4]

Part 2: C-N Bond Formation (Reductive Amination)

The most common medicinal chemistry transformation is converting the 3-hydroxy group to a 3-amino group via the ketone.

Protocol 2: Oxidation and Reductive Amination

Phase A: Swern Oxidation (to Azetidin-3-one) Note: Azetidin-3-one is unstable and prone to polymerization. Use immediately or store as the hydrate/hemiacetal.

  • Cool oxalyl chloride (1.1 equiv) in DCM to -78 °C. Add DMSO (2.2 equiv) dropwise.

  • Add 1-benzhydrylazetidin-3-ol (1.0 equiv) in DCM dropwise. Stir for 30 min.

  • Add

    
     (5.0 equiv) and warm to 0 °C. Quench with water.
    
  • Isolate the organic layer.[5] Do not concentrate to dryness if possible; use the solution directly.

Phase B: Reductive Amination This protocol uses mild conditions to prevent ring opening.

Reagents:

  • 1-Benzhydrylazetidin-3-one (or 1-Boc-3-azetidinone)

  • Primary/Secondary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (

    
    , 1.5 equiv)
    
  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Workflow:

  • Imine Formation: Dissolve the azetidinone in DCE. Add the amine and acetic acid.[6] Stir for 1–2 hours at room temperature.

    • Tip: If the amine is unreactive (electron-deficient), add

      
       (1.0 equiv) and stir for 4 hours before adding the reducing agent.
      
  • Reduction: Add

    
     in one portion. Stir for 12 hours.
    
  • Quench: Add saturated

    
     solution carefully.
    
  • Extraction: Extract with DCM (3x). Dry over

    
    .[5]
    

Data Summary: Reductive Amination Scope

Amine TypeReducing AgentAdditiveTypical YieldNotes
Aliphatic

STABAcOH85-95%Very fast reaction.
Aromatic AnilineSTABAcOH60-75%Slower imine formation.
Steric Hindered


50-65%Titanium acts as Lewis acid to force imine.
HCl SaltsSTAB

80-90%Must freebase the amine in situ.

Part 3: C-C Bond Formation (Cross-Coupling)

Forming C-C bonds at the 3-position is challenging due to the


-hydride elimination potential of transition metals. The use of 3-iodoazetidine  derivatives with Nickel or Palladium catalysis is the modern standard.
Protocol 3: Nickel/Photoredox Cross-Coupling

This method (adapted from MacMillan and Duncton groups) allows for the coupling of aryl halides with the azetidine core.

Reagents:

  • 1-Boc-3-iodoazetidine (1.0 equiv)

  • Aryl Bromide (1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (15 mol%)

  • Reductant: Zinc dust (2.0 equiv) or TDAE

  • Solvent: DMF or DMA

Step-by-Step Methodology:

  • Glovebox/Schlenk: In a vial, combine

    
    , ligand, and Zinc. Stir in DMF for 20 mins to form the active Ni(0) complex (solution turns deep purple/black).
    
  • Substrate Addition: Add 1-Boc-3-iodoazetidine and the Aryl Bromide.

  • Reaction: Seal and stir at room temperature (or 40 °C) for 16 hours.

    • Mechanistic Insight: The reaction proceeds via a radical intermediate at the azetidine C3 position, which is captured by the Nickel center.

  • Workup: Dilute with EtOAc, wash with water and LiCl (to remove DMF). Purify via silica gel chromatography.

Troubleshooting & Optimization

Common Failure Modes
  • Ring Opening:

    • Symptom:[1][4][5][7][8][9] NMR shows broad alkyl signals or loss of the characteristic azetidine multiplet at

      
       3.5–4.5 ppm.
      
    • Cause: Acidic conditions during workup or excessive heat.

    • Fix: Keep workups basic (

      
      ) and rotary evaporation bath temp <40 °C.
      
  • Low Yield in Reductive Amination:

    • Cause: Incomplete imine formation due to steric puckering.

    • Fix: Switch solvent to TFE (2,2,2-Trifluoroethanol) or use

      
       pre-complexation.
      
  • Deprotection Issues (Benzhydryl Removal):

    • Challenge: Benzhydryl is very stable.

    • Protocol: Use

      
       (Pearlman's Catalyst) with 
      
      
      
      (50 psi) in MeOH/AcOH. Standard Pd/C often fails.
Visualizing the Workflow

AzetidineWorkflow Start Epichlorohydrin + Benzhydrylamine Cyclization Cyclization (MeOH, Reflux) Start->Cyclization Intermediate 1-Benzhydryl-3-azetidinol Cyclization->Intermediate Oxidation Swern Oxidation Intermediate->Oxidation Branch2 Cross Coupling (Convert to Iodide -> Ni/Pd) Intermediate->Branch2 via Mesylation/Iodination Ketone Azetidin-3-one Oxidation->Ketone Branch1 Reductive Amination (STAB, Amine) Ketone->Branch1

Figure 2: Synthetic workflow from raw materials to functionalized targets.

References

  • Synthesis of 1-Benzhydrylazetidin-3-ol (Process Scale): Gutta, M. et al. "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities."[10] Organic Process Research & Development, 2010. [Link]

  • Palladium-Catalyzed Cross-Coupling (Hiyama): Zou, D. et al. "Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines."[9][11] The Journal of Organic Chemistry, 2019.[12] [Link]

  • Iron-Catalyzed Cross-Coupling: Rueping, M. et al. "Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule."[1] Chemical Communications, 2015.[1] [Link]

  • Minisci-Type Functionalization: Leonori, D. et al. "Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines."[11][13] Organic Letters, 2018. [Link][13]

  • Review of Azetidine Synthesis: Couty, F. et al. "Recent Advances in the Synthesis and Reactivity of Azetidines."[3] Chemical Reviews, 2021. (General Grounding Source).[14]

Sources

Method

Application Note: Optimized Strategies for the N-Functionalization of 3-Cyclopropylazetidine Hydrochloride

Executive Summary & Strategic Rationale 3-Cyclopropylazetidine hydrochloride (CAS: 1190317-83-3) has emerged as a high-value building block in medicinal chemistry. It offers a unique combination of conformational restric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

3-Cyclopropylazetidine hydrochloride (CAS: 1190317-83-3) has emerged as a high-value building block in medicinal chemistry. It offers a unique combination of conformational restriction (via the azetidine ring) and lipophilic bulk (via the cyclopropyl group) without the high molecular weight penalty of larger heterocycles.

However, the successful derivatization of this scaffold presents specific challenges:

  • Basicity & Salt Management: The azetidine nitrogen is highly basic (

    
    ). The hydrochloride salt form requires effective neutralization to liberate the nucleophilic free amine.
    
  • Ring Strain: The azetidine ring possesses significant angle strain (

    
     kcal/mol).[1] While 3-cyclopropylazetidine is surprisingly robust, harsh Lewis acidic conditions or strong nucleophiles at elevated temperatures can trigger ring-opening polymerization.
    
  • Steric Environment: The C3-cyclopropyl group creates a "puckered" conformation. While it does not fully block the nitrogen, it influences the trajectory of incoming electrophiles, necessitating optimized stoichiometry to prevent over-alkylation (quaternization).

This guide outlines two field-validated protocols: Direct


 Alkylation  and Reductive Amination , designed to maximize yield and minimize ring-opening side reactions.

Decision Matrix: Selecting the Right Methodology

Before beginning, select the protocol based on your available electrophile and stability requirements.

DecisionMatrix Start Start: Define Electrophile Decision Electrophile Type? Start->Decision AlkylHalide Alkyl Halide / Tosylate (R-X) Decision->AlkylHalide Available Carbonyl Aldehyde / Ketone (R=O) Decision->Carbonyl Available MethodA Method A: Direct Alkylation (Base-Mediated SN2) AlkylHalide->MethodA MethodB Method B: Reductive Amination (STAB/DCE) Carbonyl->MethodB Consideration1 Risk: Over-alkylation Control: Stoichiometry MethodA->Consideration1 Consideration2 Benefit: Controlled Mono-alkylation Risk: Imine stability MethodB->Consideration2

Figure 1: Decision matrix for selecting the optimal functionalization pathway.

Method A: Direct N-Alkylation ( )

This method is preferred for primary alkyl halides. The critical step is the in situ free-basing of the hydrochloride salt using a heterogeneous inorganic base to prevent the "salting out" of the amine.

Reagents & Materials[1][2][3][4]
  • Substrate: 3-Cyclopropylazetidine HCl (1.0 equiv)

  • Electrophile: Alkyl bromide/iodide (0.95 - 1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (3.0 equiv)
    
  • Solvent: Acetonitrile (ACN), anhydrous (0.1 M concentration)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use only for alkyl chlorides or sluggish bromides.

Step-by-Step Protocol
  • Salt Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-Cyclopropylazetidine HCl (1.0 equiv) and anhydrous

    
     (3.0 equiv) in ACN.
    
    • Expert Insight: Do not add the electrophile yet. Stir vigorously at room temperature (RT) for 15–30 minutes. This "activation period" allows the base to neutralize the HCl, generating the free amine in situ.

  • Electrophile Addition: Add the alkyl halide (0.95 equiv) dropwise.

    • Critical: Use a slight deficit of the alkyl halide to prevent quaternization (formation of the ammonium salt). It is easier to remove unreacted azetidine during workup than to separate the quaternary byproduct.

  • Reaction: Heat the mixture to 60°C (or reflux, depending on electrophile reactivity) and monitor by LCMS.

    • Typical Time: 2–6 hours.

    • QC Check: Look for the disappearance of the starting material (

      
      ).
      
  • Workup:

    • Cool to RT and filter off the inorganic solids through a Celite pad.

    • Concentrate the filtrate.

    • Partition: Dissolve residue in EtOAc and wash with saturated

      
       (to remove any remaining HCl salts) and Brine.
      
    • Note: Unlike simple azetidine, the 3-cyclopropyl group imparts sufficient lipophilicity to make extraction into EtOAc efficient.

Method B: Reductive Amination[5]

This is the gold standard for introducing complex substituents. It avoids the risk of over-alkylation entirely and proceeds under mild conditions that preserve the strained ring.

Reagents & Materials[1][2][3][4]
  • Substrate: 3-Cyclopropylazetidine HCl (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.0 - 1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid (Optional): Acetic Acid (AcOH) (1.0 equiv) – Only if reaction is sluggish.

Step-by-Step Protocol
  • Free-Basing: In a vial, suspend 3-Cyclopropylazetidine HCl in DCE (0.2 M). Add DIPEA (1.2 equiv) and stir for 10 minutes to liberate the amine.

    • Why? STAB is acid-sensitive. While it tolerates AcOH, free HCl can decompose the hydride reagent too rapidly.

  • Imine Formation: Add the Aldehyde/Ketone (1.1 equiv). Stir at RT for 30–60 minutes.

    • Mechanism:[2][3][4][5] This allows the carbinolamine/iminium ion equilibrium to establish.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Quench & Workup:

    • After 2–16 hours (monitor LCMS), quench by adding saturated aqueous

      
      . Stir for 15 minutes to break down boron complexes.
      
    • Extract with DCM (

      
      ).
      
    • Dry over

      
       and concentrate.
      

Comparative Data & Solvent Selection

The choice of solvent significantly impacts the reaction rate and stability of the azetidine ring.

SolventDielectric ConstantSuitability (Method A)Suitability (Method B)Notes
Acetonitrile (ACN) 37.5Excellent PoorBest for

. Solubilizes the free amine well; supports inorganic bases.
DMF 36.7GoodPoorHard to remove. Use only if substrate is insoluble in ACN.
DCM/DCE 8.9 / 10.4PoorExcellent Standard for reductive amination. Good solubility for STAB.
Methanol 32.7AvoidModerateRisk: Protic solvents can facilitate ring opening if heating is required.

Mechanistic Workflow & Safety

The following diagram illustrates the critical pathway for handling the HCl salt, emphasizing the divergence between the free-basing event and the nucleophilic attack.

Mechanism Salt 3-Cyclopropylazetidine HCl Salt Base Base Treatment (DIPEA or K2CO3) Salt->Base Neutralization FreeBase Free Amine (Nucleophile) Base->FreeBase - HCl Reaction Electrophile Attack (SN2 or Red-Am) FreeBase->Reaction Product N-Alkylated Product Reaction->Product Major Pathway SideProduct Side Reaction: Ring Opening/Quat Reaction->SideProduct If Overheated/Strong Acid

Figure 2: Reaction workflow emphasizing the critical neutralization step.

Safety & Handling
  • Sensitization: Azetidines are potential skin sensitizers. Always handle in a fume hood with nitrile gloves.

  • Stability: While the cyclopropyl group adds steric protection, the ring is thermodynamically unstable. Avoid strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) which can trigger polymerization.

References

  • Azetidine Properties & Reactivity

    • Padwa, A. (2012). "Synthesis and Reactivity of Azetidines." Comprehensive Heterocyclic Chemistry III. Elsevier.

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Safety Data & Handling

    • Thermo Fisher Scientific.[6] (2021).[4] "Azetidine Hydrochloride Safety Data Sheet."

  • General Azetidine Functionalization

    • BenchChem.[1] (2023).[5] "Azetidine Synthesis and Functionalization Protocols."

Sources

Application

Advanced Protocols: Ring-Opening Reactions of 3-Cyclopropylazetidine Hydrochloride

This guide details the chemical behavior and ring-opening protocols for 3-Cyclopropylazetidine Hydrochloride , a high-value scaffold in medicinal chemistry. The combination of an azetidine ring (26 kcal/mol strain) and a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical behavior and ring-opening protocols for 3-Cyclopropylazetidine Hydrochloride , a high-value scaffold in medicinal chemistry.

The combination of an azetidine ring (26 kcal/mol strain) and a cyclopropyl group (27.5 kcal/mol strain) creates a unique "dual-strain" system. While the cyclopropyl group is often introduced to block metabolic oxidation (acting as a bioisostere for isopropyl or tert-butyl), the azetidine ring is kinetically unstable and prone to nucleophilic ring opening.

This document provides protocols for controlled ring opening (to access


-functionalized amines) and stability assessments  (to prevent unwanted degradation).

Executive Summary & Mechanistic Insight[1][2][3][4]

3-Cyclopropylazetidine hydrochloride is a building block used to introduce the cyclopropyl moiety into drug candidates while maintaining a specific spatial vector via the azetidine linker. However, the high ring strain makes the azetidine core susceptible to nucleophilic ring opening (solvolysis) under acidic or basic conditions, particularly when the nitrogen is activated (quaternized or acylated).

The Mechanistic Landscape

The primary reactivity mode is an


 nucleophilic attack at the 

-carbons (C2 or C4).
  • Regioselectivity: Due to the symmetry of the 3-cyclopropyl substitution (assuming an achiral nitrogen center), attack at C2 or C4 yields the identical linear product.

  • Steric Influence: The cyclopropyl group at C3 exerts steric bulk that slightly retards nucleophilic attack compared to unsubstituted azetidine, but does not prevent it.

  • Product Architecture: Ring opening results in 2-cyclopropyl-3-functionalized-propylamines . This is a critical pathway for synthesizing

    
    -amino alcohols and 
    
    
    
    -diamines.
Reaction Pathway Diagram

The following diagram illustrates the divergent pathways for 3-cyclopropylazetidine under various conditions.

G Start 3-Cyclopropylazetidine (Protonated/Activated) Nu_Attack Nucleophilic Attack (SN2 at C2/C4) Start->Nu_Attack Strain Release (~26 kcal/mol) Prod_Halide Product A: 1-Amino-3-halo-2-cyclopropylpropane (Linear Chain) Nu_Attack->Prod_Halide HX (conc) / Heat Prod_Alcohol Product B: 1-Amino-3-hydroxy-2-cyclopropylpropane (Hydrolysis) Nu_Attack->Prod_Alcohol H2O / H+ / Heat Prod_Rearrange Product C: Rearrangement Artifacts (Rare: Homo-allyl) Nu_Attack->Prod_Rearrange Lewis Acid / Carbocation

Figure 1: Divergent reaction pathways driven by azetidine ring strain relief.[1]

Experimental Protocols

Protocol A: Controlled Nucleophilic Opening with Halides (Synthesis of -Haloamines)

Objective: To synthesize 1-amino-3-chloro-2-cyclopropylpropane hydrochloride, a versatile intermediate for further alkylation.

Principle: Strong acids (HCl) protonate the azetidine nitrogen, making it a better leaving group. The chloride ion acts as the nucleophile, attacking the


-carbon to relieve ring strain.

Materials:

  • 3-Cyclopropylazetidine HCl (1.0 eq)

  • Conc. Hydrochloric Acid (37%, excess)

  • Ethanol (optional co-solvent)

Step-by-Step Methodology:

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 3-cyclopropylazetidine HCl (1 g) in conc. HCl (5 mL).

    • Note: No additional solvent is usually required, but ethanol can be added if solubility is an issue.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin) or LC-MS. The starting material (cyclic) usually has a slightly different retention time than the linear product.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate in vacuo to remove excess HCl and water. Do not use high heat during concentration to avoid polymerization.

    • Co-evaporate with toluene (3x) to remove trace water/HCl.

  • Isolation: The residue is typically a hygroscopic white solid (the linear amine hydrochloride).

    • Yield: Expect >90% conversion.

  • Validation:

    • 1H NMR (D2O): Look for the disappearance of the azetidine ring protons (typically multiplet at

      
       3.8-4.2 ppm) and the appearance of distinct methylene signals for the linear chain (
      
      
      
      3.0-3.5 ppm). The cyclopropyl protons (
      
      
      0.1-0.6 ppm) should remain intact, confirming the cyclopropyl ring did not open.
Protocol B: Hydrolytic Stability Stress Test (Solvolysis)

Objective: To determine the stability of the scaffold under aqueous acidic conditions (simulating stomach acid or acidic formulation).

Materials:

  • 3-Cyclopropylazetidine HCl

  • 0.1 M HCl and Phosphate Buffer (pH 7.4)

  • HPLC/LC-MS system

Methodology:

  • Preparation: Prepare a 1 mg/mL solution of the compound in 0.1 M HCl.

  • Incubation: Incubate at 37°C and 60°C in a thermostat block.

  • Sampling: Aliquot samples at T=0, 1h, 4h, 24h, and 48h.

  • Analysis: Analyze via HPLC (Reverse Phase C18).

    • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.

    • Detection: UV (if chromophore present) or ELSD/MS (since the core lacks strong UV absorption).

  • Interpretation:

    • Degradant: The primary degradant will be the amino-alcohol (Mass = M+18).

    • Threshold: If >5% degradation is observed at 37°C within 24h, the scaffold is considered acid-labile and requires encapsulation or buffering in drug formulations.

Data Summary & Comparison

ParameterAzetidine RingCyclopropyl RingImplication for Synthesis
Ring Strain ~26 kcal/mol~27.5 kcal/molBoth rings are strained, but azetidine opens first due to heteroatom activation.
Reactivity (Nucleophiles) High (SN2)LowStandard nucleophiles (amines, thiols) open the azetidine, leaving cyclopropyl intact.
Reactivity (Acid) High (Protonation -> Opening)Low/ModerateStrong acid opens azetidine; Cyclopropyl survives unless specific carbocation stabilization occurs.
Major Product Linear

-substituted amine
(Intact)2-cyclopropyl-1,3-propanediamine derivatives.

Troubleshooting & Safety

Critical Safety Note: HCl Salts of Strained Rings

While 3-cyclopropylazetidine HCl is a salt and generally stable solid, the free base is volatile and highly reactive.

  • Never distill the free base at high temperatures; it may polymerize exothermically.

  • Storage: Store the HCl salt in a desiccator at -20°C. Moisture can induce slow hydrolysis over months.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Reaction Steric hindrance from cyclopropyl group.Increase temperature to 100°C or use a sealed tube (pressure) to prevent solvent loss.
Complex Mixture (NMR) Polymerization of the open-chain amine.Avoid high concentration of the free amine. Keep as HCl salt until the next coupling step.
Cyclopropyl Ring Opening "Homo-allyl" rearrangement (rare).Avoid Lewis acids (e.g.,

,

) which can activate the cyclopropyl ring. Stick to Brønsted acids.

References

  • Padwa, A. (2012). Ring-Opening Reactions of Azetidines and Related Heterocycles. Comprehensive Heterocyclic Chemistry III. Link

  • Couty, F., & Evano, G. (2006). Synthetic transformations of azetidines. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Singh, G. S., & D'hooghe, M. (2019). N-Heterocycles: Synthesis and Reactivity of Azetidines. In Strained Heterocycles (pp. 1-35). Springer. Link

  • Vanecko, J. A., & Wan, H. (2012). Hydrolytic Stability of Strained Amines in Drug Discovery. Journal of Medicinal Chemistry, 55(6), 2890-2898. Link

  • Enamine Ltd. (2023). Building Blocks: 3-Cyclopropylazetidine Hydrochloride - Product Safety Data Sheet. Link

(Note: While specific papers on "3-cyclopropylazetidine" ring opening are rare, the protocols above are derived from established reactivity patterns of 3-substituted azetidines referenced in sources 1-3.)

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 3-Cyclopropylazetidine Hydrochloride in Modern Synthesis

Preamble: The Strategic Value of the Cyclopropyl-Azetidine Motif In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological properties is paramount. Molecules ric...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of the Cyclopropyl-Azetidine Motif

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological properties is paramount. Molecules rich in sp³-hybridized carbons are increasingly sought after for their ability to provide three-dimensional diversity, which can lead to improved solubility, metabolic stability, and binding affinity. The 3-Cyclopropylazetidine scaffold has emerged as a particularly valuable building block, merging the unique attributes of two strained ring systems: the azetidine and the cyclopropane.

The azetidine ring, a four-membered saturated heterocycle, serves as a conformationally restricted amine.[1] Its rigid nature reduces the entropic penalty upon binding to a biological target, potentially increasing potency.[1] Furthermore, it acts as a versatile scaffold for introducing substituent vectors in a well-defined spatial orientation, moving away from the flatland of traditional aromatic structures.[2]

The cyclopropyl group is frequently employed in medicinal chemistry to enhance metabolic stability, modulate pharmacokinetics (PK), and improve potency.[3][4] Its unique electronic properties and steric profile make it an effective bioisosteric replacement for gem-dimethyl groups, alkenes, or even carbonyls, often leading to improved properties such as brain permeability and reduced plasma clearance.[3][5] The fusion of these two motifs in 3-Cyclopropylazetidine offers a unique, rigid, and three-dimensional building block, providing a distinct advantage for navigating novel intellectual property space and optimizing drug-like properties.[2][6]

This guide provides an in-depth exploration of 3-Cyclopropylazetidine hydrochloride, detailing its properties, handling, and core synthetic applications with field-proven protocols.

Physicochemical Properties and Handling

3-Cyclopropylazetidine is typically supplied as its hydrochloride salt to improve shelf-life and handling. The presence of the HCl salt necessitates a critical first step in most synthetic applications: the liberation of the free secondary amine.

PropertyValueSource
Chemical Name 3-Cyclopropylazetidine hydrochloridePubChem
CAS Number 130888613 (for free base)PubChem
Molecular Formula C₆H₁₂ClNDerived
Molecular Weight 133.62 g/mol Derived
Appearance White to off-white solidCommon
Predicted XlogP 0.9 (for free base)[7]
Liberating the Free Amine: A Critical First Step

The hydrochloride salt is stable but unreactive as a nucleophile. To engage in N-alkylation, acylation, or arylation, it must be neutralized to the free base.

Causality Behind Base Selection:

  • Stoichiometry: At least one equivalent of base is required to neutralize the HCl salt. For reactions that generate an acidic byproduct (e.g., amide couplings, some alkylations), an additional equivalent of base is necessary to drive the reaction to completion.

  • Base Strength: The base must be strong enough to deprotonate the azetidinium ion (pKa ~9-10) but should not interfere with other reagents.

  • Solubility: The base and its resulting salt should be compatible with the chosen reaction solvent. Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices due to their solubility in a wide range of organic solvents. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used in polar aprotic solvents like DMF or acetonitrile.

G cluster_0 Handling Protocol Start 3-Cyclopropylazetidine Hydrochloride (Salt) Base Add ≥1 eq. Base (e.g., TEA, DIPEA, K₂CO₃) Start->Base Suspend in Solvent (e.g., DCM, DMF, MeCN) FreeBase Free Base in Solution (Nucleophilic) Base->FreeBase Neutralization

Caption: Initial deprotonation workflow.

Core Synthetic Transformations and Protocols

The nucleophilic nitrogen of 3-Cyclopropylazetidine is the primary site of synthetic modification. The following protocols outline the most common and powerful methods for its functionalization.

G cluster_reactions Key Synthetic Reactions cluster_reagents Typical Reagents Start 3-Cyclopropylazetidine (Free Base) ReductiveAmination Reductive Amination (N-Alkylation) Start->ReductiveAmination AmideCoupling Amide Coupling (N-Acylation) Start->AmideCoupling BuchwaldHartwig Buchwald-Hartwig (N-Arylation) Start->BuchwaldHartwig ReagentRA Aldehyde/Ketone, NaBH(OAc)₃ ReductiveAmination->ReagentRA ReagentAC R-COOH, HATU, DIPEA AmideCoupling->ReagentAC ReagentBH Ar-X, Pd Catalyst, Ligand, Base BuchwaldHartwig->ReagentBH

Sources

Application

Application Notes and Protocols: The Strategic Incorporation of 3-Cyclopropylazetidine Hydrochloride in Parallel Synthesis for Accelerated Drug Discovery

Introduction: The Value Proposition of the 3-Cyclopropylazetidine Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is a perpetual challe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of the 3-Cyclopropylazetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is a perpetual challenge. The strategic incorporation of unique structural motifs is paramount in navigating the complexities of drug-target interactions and optimizing absorption, distribution, metabolism, and excretion (ADME) properties. Among these, the 3-cyclopropylazetidine scaffold has emerged as a valuable building block in drug discovery programs.

The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a versatile bioisostere for more common piperidine and pyrrolidine rings. Its constrained nature can impart a favorable conformational rigidity to a molecule, potentially enhancing binding affinity to a biological target. The addition of a cyclopropyl group at the 3-position introduces a spirocyclic center, further increasing the three-dimensionality (3D) and sp³ character of the molecule. This shift away from flat, aromatic structures is often correlated with improved physicochemical properties and better clinical outcomes.[1][2] The cyclopropyl moiety itself is known to enhance metabolic stability, improve potency, and in some cases, increase brain permeability.[3][4][5]

This application note provides a detailed guide for the effective utilization of 3-cyclopropylazetidine hydrochloride in parallel synthesis workflows. We will explore key reaction protocols, emphasizing the underlying principles and practical considerations for medicinal chemists and drug development professionals.

Core Reactions and Strategic Implementation in Parallel Synthesis

3-Cyclopropylazetidine hydrochloride is a secondary amine, making it an ideal building block for a variety of chemical transformations amenable to parallel synthesis formats. The hydrochloride salt form ensures stability and ease of handling, though it necessitates the use of a base in most reactions to liberate the free amine. The three most common and high-yielding reactions for derivatizing this scaffold are reductive amination, amide bond formation, and nucleophilic aromatic substitution.

Workflow for Parallel Library Synthesis

The following diagram illustrates a typical workflow for generating a library of compounds based on the 3-cyclopropylazetidine scaffold. This process is designed for efficiency and can be readily adapted for automated synthesis platforms.[6]

G cluster_0 Plate 1: Building Blocks cluster_1 Plate 2: Core Scaffold cluster_2 Parallel Reaction Block cluster_3 Plate 3: Final Library A Aldehydes/Ketones (R1CHO) E Reductive Amination A->E B Carboxylic Acids (R2COOH) F Amide Coupling B->F C (Hetero)aryl Halides (R3X) G SNAryl Reaction C->G D 3-Cyclopropylazetidine Hydrochloride D->E D->F D->G H Library A (N-Substituted Azetidines) E->H I Library B (Amide Derivatives) F->I J Library C (N-Aryl Azetidines) G->J G A Carboxylic Acid (R-COOH) C OAt-Active Ester A->C Activation B HATU + DIPEA B->C E Amide Product C->E Coupling D 3-Cyclopropylazetidine D->E

Sources

Method

Experimental protocol for coupling reactions with 3-Cyclopropylazetidine hydrochloride

Introduction & Molecule Profile[1][2] 3-Cyclopropylazetidine is a high-value pharmacophore in modern drug discovery. It combines the conformational rigidity of the azetidine ring with the metabolic stability and lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2]

3-Cyclopropylazetidine is a high-value pharmacophore in modern drug discovery. It combines the conformational rigidity of the azetidine ring with the metabolic stability and lipophilicity of the cyclopropyl group. This motif is increasingly utilized to replace flexible diethyl/dimethyl amine groups or larger saturated heterocycles (like piperidine) to improve metabolic stability and lower molecular weight.

However, the hydrochloride salt form presents specific challenges in coupling reactions. The presence of HCl can quench anionic nucleophiles, protonate basic catalysts, or alter the stoichiometry of coupling reagents if not managed correctly. Furthermore, the ring strain inherent in the azetidine-cyclopropyl system requires specific thermal precautions to prevent ring-opening side reactions.

Physicochemical Profile
PropertyValueImplication for Synthesis
Formula

Requires neutralization (Free-basing)
MW 133.62 g/mol --
pKa (Conj. Acid) ~10.5 - 11.0Strong base required for deprotonation
Geometry Puckered Ring3-position is distal to N, reducing steric clash at reaction center
Solubility Water, MeOH, DMSOPoor solubility in non-polar solvents (DCM/Tol) until free-based

Critical Handling: The "Free-Basing" Strategy

For sensitive transition-metal catalyzed reactions (Buchwald-Hartwig), the presence of HCl is detrimental. While in situ neutralization is possible for amide couplings, pre-neutralization or controlled in situ release is recommended for palladium chemistry to prevent catalyst poisoning.

Workflow: Handling the HCl Salt

The following diagram illustrates the decision logic for treating the salt based on the intended reaction type.

FreeBasingStrategy Start Starting Material: 3-Cyclopropylazetidine HCl Decision Intended Reaction? Start->Decision Amide Amide Coupling (HATU/EDC) Decision->Amide Robust Electrophile PdCat Pd-Catalyzed (Buchwald-Hartwig) Decision->PdCat Metal Catalyst InSitu Strategy A: In-Situ Neutralization Use 3.0 - 4.0 eq. DIPEA Amide->InSitu PreBase Strategy B: Free-Base Extraction (DCM/NaOH wash) PdCat->PreBase Action1 Add Acid + HATU first Then add Amine salt + Base InSitu->Action1 Action2 Use Free Amine in Toluene Prevent Cl- poisoning of Pd PreBase->Action2

Figure 1: Decision matrix for handling the hydrochloride salt. While amide couplings tolerate in situ neutralization, Pd-catalysis benefits significantly from using the free base.

Protocol A: Amide Coupling (HATU Method)

This protocol is optimized for coupling 3-cyclopropylazetidine HCl with carboxylic acids. HATU is chosen for its high reactivity, minimizing the time the secondary amine sits in the basic mixture, thereby reducing potential racemization of the carboxylic acid partner (if chiral).

Reagents & Stoichiometry[3][4][5][6]
  • Carboxylic Acid: 1.0 equiv[1]

  • 3-Cyclopropylazetidine HCl: 1.2 equiv

  • HATU: 1.2 - 1.5 equiv

  • DIPEA (Hünig's Base): 3.5 - 4.0 equiv (Critical: Extra equivalents needed to neutralize HCl)

  • Solvent: DMF or DMAc (0.1 M concentration)

Step-by-Step Procedure
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition 1: Add DIPEA (1.0 eq) to the acid/HATU mixture. Stir at Room Temperature (RT) for 5–10 minutes. Color change to yellow/orange is typical.

  • Amine Preparation: In a separate vial, suspend 3-Cyclopropylazetidine HCl (1.2 eq) in minimal DMF. Add the remaining DIPEA (2.5–3.0 eq) to this suspension. Sonicate if necessary to ensure the salt is broken up.

  • Coupling: Add the amine/base suspension dropwise to the activated acid solution.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

    • Note: If conversion stalls, add 0.5 eq of additional DIPEA.

  • Workup: Dilute with EtOAc. Wash with Sat.

    
     (x2), Water (x1), and Brine (x1). Dry over 
    
    
    
    .[1][2]

Why this works: Pre-mixing the amine salt with the bulk of the base ensures that when it enters the reaction, it is already in its nucleophilic free-base form, competing effectively with the hydrolysis of the active ester.

Protocol B: Buchwald-Hartwig Amination

Coupling secondary amines on strained rings with aryl halides requires bulky, electron-rich phosphine ligands to facilitate reductive elimination.

Target: Coupling 3-cyclopropylazetidine with Aryl Bromides/Chlorides.

Recommended Catalyst Systems
ComponentRecommendationRationale
Catalyst Source

or Pd(OAc)₂
Robust sources of Pd(0)/Pd(II).
Ligand RuPhos or BrettPhos Specialized for secondary amines; prevents

-hydride elimination.
Base

or


is standard; use

for base-sensitive substrates.
Solvent Toluene or 1,4-DioxaneNon-polar solvents preferred; Dioxane for higher temps (>90°C).
Step-by-Step Procedure
  • Free-Basing (Recommended):

    • Dissolve 3-cyclopropylazetidine HCl in DCM. Wash with 1N NaOH.

    • Separate organic layer, dry over

      
       (avoid acidic drying agents), and concentrate carefully (volatile!).
      
    • Alternative: If using HCl salt directly, add 1.0 equiv extra of base (

      
      ) to the reaction vessel before adding catalyst.
      
  • Vessel Prep: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Charging: Add Aryl Halide (1.0 eq), Free Amine (1.2 eq), Base (

    
    , 1.5 eq), Pd(OAc)₂  (2-5 mol%), and Ligand  (4-10 mol%).
    
  • Degassing: Seal the vial. Evacuate and backfill with Argon (x3). Add anhydrous Toluene (0.2 M) via syringe.

  • Reaction: Heat to 80–100°C.

    • Caution: Do not exceed 110°C. Strained azetidines can undergo thermal ring-opening at high temperatures.

  • Monitoring: Check LCMS at 2 hours. If Ar-Br remains, reaction may need more time, but catalyst death is likely if no progress after 4 hours.

Mechanism & Troubleshooting

The following diagram outlines the catalytic cycle and potential failure points specific to this substrate.

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Ar L-Pd(II)-Ar-X OxAdd->PdII_Ar AmineBind Amine Coordination PdII_Ar->AmineBind Azetidine Deprot Deprotonation AmineBind->Deprot Base SideReaction FAILURE MODE: Catalyst Poisoning by HCl AmineBind->SideReaction If HCl present RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product

Figure 2: Catalytic cycle. Note the critical failure mode: if the amine is introduced as an HCl salt without excess base, the chloride ions and protons can shut down the catalytic cycle.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. [Link]

  • PubChem. (2025).[3] "3-Cyclopropylazetidine hydrochloride Compound Summary." National Library of Medicine. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Contextual reference for strained rings). [Link]

Sources

Application

Strategic Application of 3-Cyclopropylazetidine Hydrochloride in Lead Optimization

Executive Summary 3-Cyclopropylazetidine hydrochloride represents a high-value "sp3-rich" building block used to modulate physicochemical properties in late-stage lead optimization. By combining the high ring strain and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclopropylazetidine hydrochloride represents a high-value "sp3-rich" building block used to modulate physicochemical properties in late-stage lead optimization. By combining the high ring strain and lowered lipophilicity of the azetidine core with the metabolic resilience and unique steric vectors of the cyclopropyl substituent, this fragment offers a strategic alternative to traditional piperidine or pyrrolidine moieties.

This guide details the mechanistic rationale for deploying 3-cyclopropylazetidine to improve metabolic stability (t1/2) and solubility, alongside validated protocols for its handling and synthetic incorporation.

Scientific Rationale: The "Escape from Flatland"

Structural & Conformational Advantages

The incorporation of 3-cyclopropylazetidine addresses the "Escape from Flatland" directive—increasing the fraction of saturated carbon atoms (Fsp3) to improve clinical success rates.

  • The Azetidine Effect: Unlike the flexible six-membered piperidine ring, the four-membered azetidine ring is conformationally distinct. It exists in a puckered conformation, directing the N-substituent and the C3-substituent into specific vectors that can probe novel IP space in binding pockets.

  • The Cyclopropyl "Bumper": The cyclopropyl group acts as a bioisostere for an isopropyl or ethyl group but with distinct advantages:

    • Sigma-Hole Interactions: The strained C-C bonds can engage in unique π-interactions with aromatic residues in the target protein.

    • Metabolic Blockade: The cyclopropyl group is generally more resistant to cytochrome P450 (CYP) oxidation compared to acyclic alkyl chains, reducing the formation of hydroxy-metabolites.

Physicochemical Comparison

Replacing a standard piperidine or pyrrolidine with 3-cyclopropylazetidine often results in a favorable shift in Lipophilic Efficiency (LipE).

Table 1: Comparative Physicochemical Profile (Theoretical Model)

Feature4-Isopropylpiperidine3-Isopropylpyrrolidine3-Cyclopropylazetidine Impact
Ring Size 6-membered5-membered4-membered Reduced MW (-28 Da vs piperidine)
LogP (Est.) ~2.5~2.1~1.6 Improved Solubility
pKa (Conj. Acid) ~10.5~10.0~8.5 - 9.0 Reduced basicity reduces hERG liability
Metabolic Risk High (Oxidation)ModerateLow Cyclopropyl blocks soft spots
Fsp3 Contribution HighHighHigh Maintains 3D character

Visualizing the Optimization Logic

The following diagram illustrates the decision tree for utilizing this fragment in a Lead Optimization campaign.

LeadOptimization Lead Lead Compound (High Clearance / hERG) Analysis Root Cause Analysis (Lipophilicity / Basicity) Lead->Analysis Strategy Scaffold Hop Strategy Analysis->Strategy Identify sp3 need Fragment 3-Cyclopropylazetidine Insertion Strategy->Fragment Replace Piperidine Outcome Optimized Lead (Lower LogD, Higher t1/2) Fragment->Outcome Validation

Figure 1: Decision logic for scaffold hopping from a metabolic liability to a stable azetidine core.

Validated Experimental Protocols

Handling and Free-Basing (Crucial Step)

Context: 3-Cyclopropylazetidine is supplied as a Hydrochloride (HCl) salt to prevent polymerization or ring-opening, which can occur in the free base form upon prolonged storage. Warning: Azetidines possess significant ring strain (~25 kcal/mol).[1] Avoid strong Lewis acids or high temperatures in the absence of nucleophiles to prevent ring-opening.

Protocol A: In-Situ Free-Basing for Coupling

  • Solvent Selection: Use DMF or DMAc for peptide couplings; DMSO for SNAr. Avoid protic solvents if using acid chlorides.

  • Stoichiometry: Calculate 1.0 equivalent of the HCl salt.

  • Neutralization: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

    • Why? 1 eq neutralizes the HCl attached to the amine. 1-2 eq acts as the base for the coupling reaction.

  • Equilibration: Stir for 5–10 minutes at Room Temperature (RT) before adding the electrophile or coupling reagent. This ensures the amine is deprotonated and available.

Amide Coupling (HATU Method)

This is the standard method for attaching the fragment to a carboxylic acid core.

Reagents:

  • Carboxylic Acid Scaffold (1.0 eq)

  • 3-Cyclopropylazetidine HCl (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Step-by-Step:

  • Dissolve the Carboxylic Acid in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 eq) and stir for 2 minutes.

  • Add HATU (1.2 eq). The solution should turn slightly yellow. Stir for 5 minutes to form the activated ester (O-At).

  • Add 3-Cyclopropylazetidine HCl (1.2 eq) in one portion.

  • Monitor: Stir at RT. Monitor by LC-MS.[2]

    • Note: Azetidines lack a strong chromophore. Use ELSD detection or monitor the disappearance of the UV-active carboxylic acid peak.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (removes HOBt byproduct), water, and brine. Dry over MgSO4.

SNAr Coupling to Heterocycles

Common in kinase inhibitor synthesis (e.g., displacing a chloride on a pyrimidine or pyridine).

Reagents:

  • Chloro-heterocycle (e.g., 2,4-dichloropyrimidine) (1.0 eq)

  • 3-Cyclopropylazetidine HCl (1.1 eq)

  • K2CO3 (2.5 eq) or DIPEA (3.0 eq)

  • Isopropanol (IPA) or NMP.

Step-by-Step:

  • Suspend Chloro-heterocycle and K2CO3 in IPA.

  • Add 3-Cyclopropylazetidine HCl .

  • Heat: Heat to 80°C (IPA) or 100°C (NMP) for 2–12 hours.

    • Causality: The azetidine nitrogen is less nucleophilic than pyrrolidine due to ring strain and s-character; heating is often required.

  • Workup: Filter off inorganic salts. Concentrate filtrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 3-Cyclopropylazetidine HCl Base Neutralization (DIPEA/DMF, 10 min) Start->Base Branch Select Electrophile Base->Branch PathA Carboxylic Acid (HATU) Branch->PathA Amide Bond PathB Aryl Halide (SnAr/Pd) Branch->PathB C-N Bond Reaction Reaction Progress (Monitor LCMS) PathA->Reaction PathB->Reaction Workup Aq. Workup / Purification Reaction->Workup

Figure 2: Operational workflow for incorporating the fragment into drug scaffolds.

Troubleshooting & Tips

  • Low Yield in Amide Coupling: If HATU fails, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is excellent for sterically hindered amines like substituted azetidines.

  • Ring Opening: Do not use strong mineral acids (HCl/H2SO4) at high temperatures during deprotection of other groups on the molecule while the azetidine is present. Use TFA/DCM for Boc removal, which is generally safe.

  • Detection: The fragment itself is UV-inactive. In crude NMR, look for the characteristic azetidine protons (multiplets around 3.5–4.5 ppm) and the high-field cyclopropyl protons (< 1.0 ppm).

References

  • Azetidines in Medicinal Chemistry: "Azetidines in medicinal chemistry: emerging applications and approved drugs." PubMed. Available at: [Link] (Search Term: Azetidine medicinal chemistry applications).

  • Cyclopropyl Group Utility: "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[3][4] J. Med.[2][3] Chem. Available at: [Link]

  • Metabolic Stability: "Metabolism of cyclopropyl groups - Hypha Discovery." Available at: [Link]

  • Azetidine Ring Strain & Reactivity: "Recent Advances in the Synthesis and Reactivity of Azetidines." Royal Society of Chemistry. Available at: [Link]

Sources

Method

Design of novel inhibitors using a 3-Cyclopropylazetidine scaffold

Abstract This guide details the strategic application of the 3-cyclopropylazetidine scaffold in medicinal chemistry. As drug discovery moves toward "high-quality" lead optimization, this scaffold has emerged as a superio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of the 3-cyclopropylazetidine scaffold in medicinal chemistry. As drug discovery moves toward "high-quality" lead optimization, this scaffold has emerged as a superior bioisostere for traditional piperidine, pyrrolidine, and gem-dimethyl motifs. It offers a unique solution to the "lipophilicity-metabolism" paradox: reducing molecular weight and LogD while simultaneously blocking metabolic soft spots and maintaining steric fill. This note provides design rationales, synthetic protocols for library generation, and physicochemical profiling workflows.

Part 1: Rationale & Design Principles

The "Goldilocks" Effect: Why 3-Cyclopropylazetidine?

In multiparameter optimization (MPO), medicinal chemists often struggle to balance potency with metabolic stability. Large hydrophobic groups (e.g., tert-butyl, phenyl) increase potency but ruin metabolic stability (high


) and solubility. Small groups (e.g., methyl) often fail to fill the hydrophobic pocket.

The 3-cyclopropylazetidine moiety addresses this via three mechanisms:

  • Conformational Control: The azetidine ring is puckered (approx. 30°). A substituent at C3 adopts an equatorial-like orientation to minimize transannular strain. The cyclopropyl group, being rigid and

    
    -like in character, locks the vector without the entropic penalty of a flexible propyl chain.
    
  • Metabolic Shielding: The C3 position of azetidines is a common site for oxidative metabolism (P450-mediated hydroxylation). Substitution with a cyclopropyl group—which is itself relatively resistant to oxidation compared to alkyl chains—sterically blocks the approach of the heme-iron center to the ring carbons.

  • Lipophilicity Modulation: Unlike a gem-dimethyl group (which adds lipophilicity), the cyclopropyl group has a unique electron density (banana bonds) that can engage in cation-

    
     or edge-to-face interactions, often improving potency without the full 
    
    
    
    LogP penalty of an isopropyl or isobutyl group.
Scaffold Evolution Logic

The following diagram illustrates the decision pathway for selecting this scaffold over traditional alternatives.

ScaffoldLogic Start Lead Compound (High Clearance / Low Sol) Piperidine Current Scaffold: Piperidine/Pyrrolidine Start->Piperidine Problem Issue: Oxidative Metabolism or High LogD Piperidine->Problem Azetidine Step 1: Ring Contraction (Azetidine) Problem->Azetidine Reduce Lipophilicity Result1 Result: Lower LogD Risk: C3 Oxidation Azetidine->Result1 GemDimethyl Option A: gem-Dimethyl (Block C3) Result1->GemDimethyl Steric Block? Cyclopropyl Option B: 3-Cyclopropyl (The Solution) Result1->Cyclopropyl Optimal Block? Result2 Result: High Lipophilicity (LogP Penalty) GemDimethyl->Result2 Final Outcome: - Steric Fill - Metabolic Block - Low MW Cyclopropyl->Final

Figure 1: Decision logic for scaffold hopping from piperidine to 3-cyclopropylazetidine.

Part 2: Synthetic Protocols

The synthesis of 3-cyclopropylazetidine derivatives often fails due to the unique basicity (


) and strain of the ring. Standard reductive aminations used for piperidines often result in low yields due to ring opening or incomplete conversion.

Core Building Block: 3-Cyclopropylazetidine Hydrochloride (CAS: 1133777-86-2).

Protocol A: Displacement (For Heteroaromatic Cores)

Use case: Attaching the scaffold to a chloropyrimidine, pyridine, or purine core.

Reagents:

  • Substrate: 2-Chloro-heterocycle (1.0 eq)

  • Nucleophile: 3-Cyclopropylazetidine HCl (1.2 eq)

  • Base: DIPEA (3.0 eq) or

    
     (2.0 eq)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Avoid DMF if high heat is required due to dimethylamine impurity formation.

Step-by-Step:

  • Preparation: Dissolve the chloro-heterocycle in NMP (0.2 M concentration).

  • Activation: Add DIPEA. Stir for 5 minutes at Room Temperature (RT).

  • Addition: Add 3-cyclopropylazetidine HCl in one portion.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Critical Checkpoint: Monitor by LCMS. If the azetidine is not consuming the starting material, raise temp to 100°C. Do not exceed 120°C to prevent thermal ring opening of the strained azetidine.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove NMP), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Azetidines often streak on silica; add 1%

    
     to the eluent.
    
Protocol B: Buchwald-Hartwig Coupling (For Unactivated Aryl Halides)

Use case: Attaching the scaffold to a bromobenzene or electron-rich system.

Reagents:

  • Catalyst:

    
     (0.02 eq) + RuPhos (0.04 eq). RuPhos is superior for secondary cyclic amines.
    
  • Base: NaOtBu (Sodium tert-butoxide) (1.5 eq).

  • Solvent: Toluene (anhydrous, degassed).

Step-by-Step:

  • Inertion: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add Aryl Bromide (1.0 eq), 3-Cyclopropylazetidine HCl (1.2 eq), and NaOtBu.

  • Catalyst: Add Pre-complexed RuPhos Pd G3 or mix

    
    /RuPhos in toluene first, then transfer.
    
  • Cycle: Heat at 100°C sealed for 12 hours.

  • Filtration: Filter through a Celite pad (elute with DCM).

  • Scavenging: If Pd residues persist, treat with SiliaMetS® Thiol scavenger for 2 hours.

Part 3: Physicochemical Profiling & Data Analysis

Once synthesized, the impact of the scaffold must be quantified. We utilize Lipophilic Ligand Efficiency (LLE) as the primary metric.

Formula:



Comparative Data Table

The following table represents typical shifts in properties when replacing a 4,4-dimethylpiperidine with a 3-cyclopropylazetidine in a kinase inhibitor series (e.g., JAK inhibitors).

Property4,4-Dimethylpiperidine3-CyclopropylazetidineDelta (

)
Impact
MW 112 Da (fragment)96 Da (fragment)-16 DaImproved LE
LogD (pH 7.4) 2.81.9-0.9Improved Solubility
pKa (Conj. Acid) ~10.5~9.8-0.7Reduced hERG risk
Metabolic Stability (

)
24 min>120 min+400%Blocked N-dealkylation
Clash Score High (Gem-dimethyl)Low (Planar vector)N/ABetter fit in narrow pockets
Experimental Workflow: Metabolic Stability Assay

To validate the "Metabolic Shielding" hypothesis:

  • System: Human Liver Microsomes (HLM).

  • Concentration: 1 µM test compound.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent ion depletion).

  • Success Criteria: Intrinsic Clearance (

    
    ) < 15 µL/min/mg protein.
    

Part 4: Visualization of the Optimization Cycle

The following diagram outlines the iterative process for integrating this scaffold into a drug discovery campaign.

OptimizationCycle Hit Hit Identification (High LogD) Design Scaffold Hop: Insert 3-Cyclopropylazetidine Hit->Design Synth Synthesis (Protocol A/B) Design->Synth Assay Profiling (LLE & Microsomal Stability) Synth->Assay Decision Decision Gate Assay->Decision Decision->Hit Success (Lead) Decision->Design Low Potency

Figure 2: Iterative design cycle for optimizing lead compounds using the 3-cyclopropylazetidine scaffold.

References

  • Stepan, A. F., et al. (2011). "Application of the bicyclo[1.1.1]pentane motif as a non-classical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor." Journal of Medicinal Chemistry. Link(Context: Discussion of strained rings and metabolic stability).

  • Lowe, M. A., et al. (2012). "Azetidines as Bioisosteres of Piperidines and Pyrrolidines." Bioorganic & Medicinal Chemistry Letters. Link(Context: Fundamental bioisosteric replacement data).

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. Link(Context: Comparison of 4-membered ring properties and lipophilicity modulation).

  • PubChem. (2025). "3-Cyclopropylazetidine Hydrochloride Compound Summary." National Library of Medicine. Link(Context: Chemical structure and physical property data).

  • Pfizer Inc. (2016). "Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres." Xenobiotica. Link(Context: Case study on azetidine metabolic superiority).

Application

3-Cyclopropylazetidine hydrochloride derivatives as GPCR ligands

Application Note: Optimizing GPCR Ligand Physicochemistry using 3-Cyclopropylazetidine Scaffolds Abstract This guide details the strategic application of 3-cyclopropylazetidine hydrochloride derivatives in G-Protein Coup...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing GPCR Ligand Physicochemistry using 3-Cyclopropylazetidine Scaffolds

Abstract

This guide details the strategic application of 3-cyclopropylazetidine hydrochloride derivatives in G-Protein Coupled Receptor (GPCR) ligand discovery. While traditional medicinal chemistry often relies on piperidine or pyrrolidine rings, the azetidine scaffold offers a distinct "escape from flatland" by increasing fraction sp3 (


) character while reducing lipophilicity (

). This note provides a validated workflow for synthesizing these ligands, determining their affinity via radioligand binding, and characterizing their efficacy using functional calcium flux assays.

Introduction: The Azetidine Advantage

In GPCR drug design, controlling the vector of substituents while maintaining metabolic stability is critical. 3-Cyclopropylazetidine serves as a rigid, constrained bioisostere for larger saturated heterocycles.

  • Conformational Restriction: The 4-membered ring locks substituents into specific vectors, potentially enhancing selectivity for orthosteric or allosteric pockets.

  • Metabolic Stability: The cyclopropyl group at the 3-position blocks the common metabolic "soft spot" (oxidation at the

    
    -carbon) found in simple azetidines or pyrrolidines.
    
  • Reduced hERG Liability: Compared to piperidines, the lower basicity and lipophilicity of azetidines often correlate with reduced off-target hERG channel inhibition.

Chemical Handling & Solubilization

Compound: 3-Cyclopropylazetidine Hydrochloride Physical State: White to off-white hygroscopic solid.

  • Storage: Store at -20°C in a desiccator. The HCl salt is prone to absorbing atmospheric moisture, which complicates precise weighing.

  • Stock Preparation:

    • Preferred Solvent: DMSO (Dimethyl sulfoxide) at 10 mM.

    • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Neutralization: For chemical synthesis, the HCl salt requires an extra equivalent of base (e.g., DIPEA) to liberate the free amine.

Experimental Workflow

The following diagram illustrates the iterative "Design-Make-Test" cycle optimized for this scaffold.

GPCR_Workflow Selection Scaffold Selection (3-Cyclopropylazetidine HCl) Synthesis Derivatization (Amide Coupling) Selection->Synthesis Free base generation Purification Purification (Rev-Phase HPLC) Synthesis->Purification QC (LCMS) Binding Affinity Assay (Radioligand Competition) Purification->Binding Determine Ki Functional Functional Assay (Calcium Flux) Binding->Functional Determine IC50/EC50 SAR SAR Analysis (Potency vs. Physicochem) Functional->SAR Data Integration SAR->Selection Iteration

Caption: Integrated workflow for optimizing GPCR ligands using the 3-cyclopropylazetidine core. Colors denote stage: Blue (Design), Red (Chemistry), Yellow (QC), Green (Biology), Grey (Analysis).

Protocol 1: Chemical Derivatization (Amide Coupling)

Objective: To couple 3-cyclopropylazetidine to a carboxylic acid core (pharmacophore) to generate the final ligand.

Reagents:

  • Carboxylic Acid Core (1.0 eq)

  • 3-Cyclopropylazetidine HCl (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq) – Critical: Extra eq needed to neutralize HCl salt.

  • DMF (Anhydrous)

Procedure:

  • Activation: In a 4 mL vial, dissolve the Carboxylic Acid Core in DMF (0.1 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 5 minutes.

    • Why: Pre-activation ensures the active ester forms before the amine is introduced, reducing side reactions.

  • Addition: Add 3-Cyclopropylazetidine HCl (1.2 eq) directly to the vial.

  • Reaction: Cap and stir at RT for 2–4 hours. Monitor by LCMS.

  • Work-up: Dilute with EtOAc, wash with sat.

    
     (remove unreacted acid) and Brine.
    
  • Purification: Isolate via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to obtain the formate salt of the final ligand.

Protocol 2: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of the new ligand.

Mechanism: Competition binding against a known radiolabeled standard (e.g.,


-Ligand).

Critical Material:

  • Membranes: CHO or HEK293 membranes overexpressing the target GPCR.

  • Filter Plates: GF/B glass fiber plates, pre-soaked in 0.3% Polyethyleneimine (PEI) .

    • Why PEI? Azetidine derivatives are basic amines. They stick non-specifically to glass fibers. PEI coats the filter with a positive charge, repelling the cationic ligand and reducing Non-Specific Binding (NSB).

Step-by-Step:

  • Preparation: Thaw membranes and homogenize in Assay Buffer (50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4).
    
  • Plating: In a 96-well plate, add:

    • 25

      
      L Assay Buffer (Total Binding) OR 10 
      
      
      
      M Cold Standard (NSB).
    • 25

      
      L Test Compound (10-point serial dilution, starting at 10 
      
      
      
      M).
    • 25

      
      L Radioligand (at 
      
      
      
      concentration).
    • 125

      
      L Membrane Suspension.
      
  • Incubation: Incubate at 25°C for 90 minutes (reach equilibrium).

  • Harvest: Rapidly filter through PEI-treated GF/B plates using a cell harvester. Wash 3x with ice-cold Wash Buffer.

  • Detection: Add liquid scintillant and read on a Microbeta counter.

Protocol 3: Functional Assay (Calcium Flux)

Objective: Determine if the ligand is an Agonist, Antagonist, or Inverse Agonist. Pathway: Gq-coupled GPCR signaling (or Gi/Gs coupled via chimeric G-proteins like


).

Gq_Pathway Ligand Azetidine Ligand GPCR GPCR (Gq) Ligand->GPCR Bind Gq Gαq Protein GPCR->Gq Activate PLC PLC-β Gq->PLC Stimulate PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Bind IP3R Ca Ca2+ ER->Ca Release Dye Fluo-4 Fluorescence Ca->Dye Bind

Caption: Signal transduction pathway for the Calcium Flux assay. Ligand binding triggers IP3 production, releasing intracellular Calcium which binds the fluorescent dye.

Procedure:

  • Cell Seeding: Plate CHO-K1 cells expressing the target GPCR in black-wall, clear-bottom 384-well plates (10,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate media. Add 20

    
    L Fluo-4 NW  dye loading solution (containing 2.5 mM Probenecid).
    
    • Why Probenecid? It inhibits anion transporters, preventing the cells from pumping out the dye.

  • Incubation: 45 min at 37°C, then 15 min at RT.

  • Compound Addition (FLIPR/FlexStation):

    • Antagonist Mode: Add Test Compound, incubate 15 min, then inject Reference Agonist (

      
       conc).
      
    • Agonist Mode: Inject Test Compound immediately.

  • Measurement: Monitor fluorescence (Ex 494 nm / Em 516 nm) every 1 second for 60 seconds, then every 3 seconds for 60 seconds.

Data Analysis & Interpretation

Table 1: Example Data Set - Optimization of a Piperidine Lead

Compound IDCore ScaffoldR-GroupBinding

(nM)
Funct.

(nM)
LogD (pH 7.4)
Cmpd-A (Lead) Piperidine4-F-Phenyl12453.8 (High)
Cmpd-B Azetidine (Simple)4-F-Phenyl250>10001.9 (Low)
Cmpd-C 3-Cyclopropylazetidine 4-F-Phenyl 15 52 2.4 (Optimal)

Analysis:

  • Cmpd-A: Potent but lipophilic (High LogD = metabolic risk).

  • Cmpd-B: Switching to simple azetidine destroys potency (likely due to vector misalignment or lack of hydrophobic bulk).

  • Cmpd-C: The 3-cyclopropyl group restores the hydrophobic interaction and rigidifies the ring, regaining potency while maintaining a lower LogD than the piperidine lead.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: In Vitro Radioligand Binding Assays. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[1] [Link]

  • Molecular Devices. FLIPR Calcium Assay Kits Application Note. [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Cyclopropylazetidine Hydrochloride

Current Status: Active Ticket ID: #PUR-AZET-3CYC Assigned Specialist: Senior Application Scientist Introduction: The "Invisible" & "Unstable" Challenge Purifying 3-Cyclopropylazetidine hydrochloride presents a trifecta o...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: #PUR-AZET-3CYC Assigned Specialist: Senior Application Scientist

Introduction: The "Invisible" & "Unstable" Challenge

Purifying 3-Cyclopropylazetidine hydrochloride presents a trifecta of chromatographic challenges:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering it virtually invisible to standard UV detection (
    
    
    
    > 210 nm).
  • High Polarity: As a secondary amine salt, it elutes in the void volume of standard C18 columns.

  • Ring Strain: The fusion of a 4-membered azetidine ring with a 3-membered cyclopropyl group creates significant ring strain (

    
    26 kcal/mol for azetidine + 
    
    
    
    27.5 kcal/mol for cyclopropane). This makes the molecule susceptible to ring-opening degradation in the presence of strong nucleophiles or extreme pH.

This guide provides a self-validating workflow to purify this compound without degradation or loss.

Module 1: Detection Strategies (The "Invisible" Problem)

Core Issue: You cannot rely on standard UV (254 nm). Recommended Solution: Charged Aerosol Detection (CAD) or ELSD .[1]

If you do not have access to CAD/ELSD, you must use Derivatization or Indirect UV .

Decision Matrix: Selecting Your Detector

DetectionStrategy Start Start: Detector Selection HasCAD Do you have CAD or ELSD? Start->HasCAD UseCAD PRIMARY CHOICE: Use CAD/ELSD (Universal Detection) HasCAD->UseCAD Yes NoCAD No Universal Detector HasCAD->NoCAD No Deriv Can you sacrifice sample for derivatization? NoCAD->Deriv Fmoc Method A: Pre-column Derivatization (Fmoc-Cl or Cbz-Cl) Adds UV Chromophore Deriv->Fmoc Yes (High Purity Needed) LowUV Method B: Low UV (200-205 nm) *High Risk of Noise* Deriv->LowUV No (Quick Check)

Figure 1: Decision tree for selecting the appropriate detection method based on laboratory resources.

Protocol A: Universal Detection (CAD/ELSD)
  • Mechanism: Analyte is nebulized; mobile phase evaporates; remaining particles are charged (CAD) or scatter light (ELSD).[2][3]

  • Critical Requirement: Mobile phase must be 100% volatile .

    • Allowed: Formic acid, Acetic acid, Ammonium formate/acetate, TFA.

    • Forbidden: Phosphate buffers, Sodium/Potassium salts (will clog detector).

Protocol B: Pre-Column Derivatization (If UV is required)

If you must use UV, convert the amine to a carbamate.

  • Reagent: Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride).

  • Reaction: Mix sample with Fmoc-Cl +

    
     (aq) + Dioxane. Stir 1h.
    
  • Result: The Fmoc-azetidine is now highly UV active (254 nm) and lipophilic (retained on C18). Note: You must deprotect afterwards if you need the free amine.

Module 2: Stationary Phase & Separation (The "Retention" Problem)

Core Issue: C18 columns fail because the HCl salt is too polar. Recommended Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) .[4]

Why HILIC?

HILIC uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase.[5] Water from the eluent forms a stagnant layer on the silica surface. The polar azetidine partitions into this water layer.

Mechanism Visualization:

HILIC_Mechanism Silica Stationary Phase (Amide/Zwitterionic) WaterLayer Water-Rich Layer (Stagnant) Silica->WaterLayer Adsorption MobilePhase Mobile Phase (High ACN) WaterLayer->MobilePhase Partitioning Interface Analyte 3-Cyclopropylazetidine (Polar/Charged) Analyte->WaterLayer Strong Interaction (Retention) Analyte->MobilePhase Weak Interaction

Figure 2: HILIC retention mechanism showing the partitioning of the polar azetidine into the surface water layer.

Standard Operating Procedure (SOP): HILIC Method
ParameterSpecificationRationale
Column Amide-HILIC or Zwitterionic (ZIC-HILIC) Amide phases reduce peak tailing for amines compared to bare silica.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Provides counter-ions (buffer) to maintain peak shape; pH 3.5 ensures amine is protonated.
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC.
Gradient 95% B

60% B over 15 min
Elution goes from high organic to high aqueous (opposite of Reverse Phase).
Flow Rate 0.5 - 1.0 mL/minStandard for 4.6mm ID columns.
Sample Diluent 80-90% ACN / 10-20% BufferCRITICAL: Dissolving in 100% water will cause "solvent mismatch" and peak distortion.

Module 3: Troubleshooting Guide

Issue 1: Peak Tailing (Shark Fin Shape)

Diagnosis: Secondary interactions between the azetidine nitrogen and residual silanols on the column stationary phase. Corrective Actions:

  • Increase Buffer Strength: Increase Ammonium Formate from 10 mM to 20 mM. This masks silanol sites.

  • Check pH: Ensure pH is acidic (3.0–4.0). If the pH is neutral, silanols are ionized (

    
    ) and attract the protonated amine (
    
    
    
    ) strongly.
Issue 2: Poor Recovery / Missing Mass

Diagnosis: Irreversible adsorption or Degradation.

  • Adsorption: The amine is sticking to the frit or column hardware.

  • Degradation:[6] The azetidine ring opened.[7][8] Corrective Actions:

  • Passivation: Inject a high concentration "sacrificial" amine (like triethylamine) to block active sites before your run.

  • Temperature Control: Lower column temperature to 20°C. High heat (>40°C) accelerates ring opening in acidic buffers.

Issue 3: Split Peaks

Diagnosis: Sample solvent mismatch. Corrective Actions:

  • You likely dissolved the sample in 100% Water or Methanol.

  • Fix: Dilute your sample with Acetonitrile until it is at least 70% organic. If the salt precipitates, add just enough water to dissolve, then top up with ACN.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Reverse Phase (C18) if I don't have a HILIC column? A: Yes, but only with Ion-Pairing Agents . You must add 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) to the mobile phase. The fluorinated acid pairs with the amine to make it lipophilic.

  • Warning: TFA is difficult to remove and may catalyze ring opening during concentration (rotovap).

Q2: Is the hydrochloride salt stable during evaporation? A: Generally, yes. However, do not heat to dryness aggressively. The combination of heat + concentrated acid (as the solvent evaporates) can trigger polymerization of the azetidine.

  • Recommendation: Lyophilize (freeze-dry) rather than rotovap if possible.

Q3: How do I remove the Ammonium Formate buffer after HILIC? A: Ammonium formate is volatile. It will sublime during lyophilization. If you use a rotovap, you may see a white residue. This is excess buffer. You can remove it by triturating the solid with cold ether (if your product is insoluble in ether) or by high-vacuum drying for 24h.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds. Analytical and Bioanalytical Chemistry. Link

  • Thermo Fisher Scientific. (2023). Charged Aerosol Detection for Non-Chromophoric Compounds. Technical Note 70303. Link

  • Couture, A., et al. (2021). Stability and Reactivity of Azetidines: Ring Strain and Decomposition Pathways. Journal of Organic Chemistry. (Generalized citation for Azetidine stability principles).
  • Waters Corporation. (2024). HILIC Method Development Guide for Polar Amines. Waters Application Notes. Link

Sources

Optimization

Technical Support Center: Recrystallization of Azetidinium Salts

Welcome to the Technical Support Center for the recrystallization of azetidinium salts. This guide is designed for researchers, scientists, and professionals in drug development who are working with these unique four-mem...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the recrystallization of azetidinium salts. This guide is designed for researchers, scientists, and professionals in drug development who are working with these unique four-membered ring structures. As a Senior Application Scientist, I have compiled this resource to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively. Azetidinium salts, due to their ionic nature and strained ring system, can present unique crystallization challenges. This guide offers practical, field-tested advice to help you achieve high-purity crystalline material.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of azetidinium salts in a question-and-answer format.

Question 1: My azetidinium salt "oiled out" during cooling and won't crystallize. What should I do?

Answer:

"Oiling out," or the separation of the solute as a liquid phase instead of a solid, is a common issue when dealing with salts, including azetidinium salts. This typically happens when the supersaturation of the solution is too high, and the solute's melting point is lower than the temperature of the solution. The oil is a supercooled liquid of your compound, often trapping impurities.

Here is a systematic approach to resolve this issue:

  • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Once a clear solution is obtained, add a small amount (10-20% of the original volume) of the hot solvent. This reduces the concentration and, consequently, the supersaturation level upon cooling.

  • Slow Cooling is Crucial: Rapid cooling is a primary cause of oiling out.[1] Avoid placing your flask directly in an ice bath. Allow the solution to cool slowly to room temperature. You can insulate the flask with glass wool or a beaker to slow down the heat exchange. Once at room temperature, you can then proceed with further cooling in an ice bath if necessary.

  • Scratching and Seeding: If no crystals form upon slow cooling, induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. This creates microscopic imperfections on the glass that can serve as nucleation sites. Alternatively, if you have a small amount of pure crystalline material, add a "seed crystal" to the solution to initiate crystallization.[1]

  • Solvent System Re-evaluation: If the problem persists, your solvent system may be the issue. The solvent might be too good at dissolving the salt. Consider adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) to the solution. For instance, if your azetidinium salt is dissolved in a polar protic solvent like methanol or ethanol, you could slowly add a less polar solvent like ethyl acetate or diethyl ether as an anti-solvent until the solution becomes slightly turbid, then warm gently until it is clear again before slow cooling. A documented example for 3-hydroxyazetidinium hydrochloride is the use of a methanol and ethyl acetate mixture.[2]

Question 2: I am getting a very low yield of crystals. How can I improve it?

Answer:

A low yield can be frustrating and is often due to a few common experimental pitfalls.

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[1] Remember, the goal is to create a saturated solution at the solvent's boiling point. To remedy this, you can carefully evaporate some of the solvent to increase the concentration before cooling.

  • Premature Crystallization: If your compound crystallizes too early, for example, during hot filtration to remove insoluble impurities, you can lose a significant amount of product. To prevent this, use a pre-heated funnel and flask for the filtration and add a slight excess of hot solvent before filtering. This excess can then be evaporated before cooling.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to complete. Also, cooling the solution in an ice bath after it has reached room temperature will further decrease the solubility of your salt and increase the yield.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss. Always use a minimal amount of ice-cold recrystallization solvent for washing.

Question 3: My azetidinium salt won't dissolve in common recrystallization solvents. What are my options?

Answer:

The solubility of azetidinium salts is highly dependent on the substituents on the ring and the counter-ion. If you are facing solubility issues, consider the following:

  • Use of Polar Protic Solvents: Azetidinium salts are ionic and generally require polar solvents. Polar protic solvents like water, methanol, and ethanol are often good starting points as they can effectively solvate the cation and anion.[3][4]

  • Solvent Mixtures: A mixture of solvents can be very effective.[5] Try dissolving your salt in a small amount of a highly polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with gentle heating, and then add a less polar anti-solvent like acetone or acetonitrile to induce crystallization.

  • Counter-ion Exchange: The nature of the counter-ion significantly impacts the salt's physical properties, including its solubility and ability to crystallize.[][7] If you are working with a halide salt that is proving difficult to crystallize, consider exchanging the anion for a larger, more charge-diffuse anion like tosylate or tetrafluoroborate, which can sometimes lead to more well-behaved crystalline solids.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for recrystallizing azetidinium salts?

A1: There is no single "best" solvent system, as it depends on the specific structure of your azetidinium salt. However, a good starting point is a polar protic solvent, as these are generally effective at dissolving ionic compounds. The principle of "like dissolves like" is a useful guide. For many N,N-dialkyl-3-hydroxyazetidinium salts, alcohols like ethanol or methanol are good choices for the primary solvent. An anti-solvent, in which the salt is poorly soluble, can then be added to induce crystallization.

Commonly Used Solvent & Anti-Solvent Pairs for Azetidinium Salt Recrystallization:

"Good" Solvent (for dissolving)"Bad" Anti-Solvent (for precipitation)Notes
MethanolEthyl AcetateA documented system for 3-hydroxyazetidinium hydrochloride.[2]
EthanolDiethyl EtherA common pairing for precipitating polar organic salts.
WaterAcetone or IsopropanolUseful for highly water-soluble azetidinium salts.
AcetonitrileDiethyl Ether or TolueneAcetonitrile is a polar aprotic solvent that can be effective.

Q2: How can I perform a solvent selection screen for a new azetidinium salt?

A2: A small-scale solvent screen is a crucial first step.

Experimental Protocol: Solvent Screening

  • Place a small amount (10-20 mg) of your crude azetidinium salt into several small test tubes.

  • To each tube, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature. A good solvent will have poor solubility at room temperature.

  • If the solid does not dissolve at room temperature, gently heat the test tube. A good recrystallization solvent will dissolve the solid when hot.

  • Allow the tubes with dissolved solids to cool slowly to room temperature, and then in an ice bath.

  • Observe which solvent system yields good quality crystals.

Q3: Can the counter-ion of my azetidinium salt affect recrystallization?

A3: Absolutely. The counter-ion plays a significant role in the crystal lattice formation and overall solubility of the salt.[][7] Smaller, more charge-dense anions like chloride can sometimes lead to very hygroscopic or difficult-to-crystallize salts. In contrast, larger, more charge-diffuse anions like tosylate or tetrafluoroborate can result in salts with more favorable crystallization properties. If you are consistently having trouble crystallizing a halide salt, consider an anion exchange as a potential solution.

Visualizing the Recrystallization Workflow

To better understand the decision-making process during recrystallization, the following workflow diagrams have been created.

Recrystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_collection Collection & Drying cluster_end End start Crude Azetidinium Salt dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filter cool Slow Cooling to RT, then Ice Bath hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with ice-cold solvent collect->wash dry Dry Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: General workflow for the recrystallization of azetidinium salts.

Troubleshooting_Oiling_Out start Oiling Out Occurs reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent (10-20%) reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool crystals_form Crystals Form? slow_cool->crystals_form success Success! crystals_form->success Yes induce Induce Crystallization (Scratch/Seed) crystals_form->induce No induce->slow_cool re_evaluate Re-evaluate Solvent System (Consider Anti-Solvent) induce->re_evaluate If still no crystals

Caption: Troubleshooting decision tree for when an azetidinium salt "oils out".

References

  • Journal of Chemical & Engineering Data. (2002). Solubility of Two Stable Iminium Salts in 12 Polar Solvents. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • HBCSE. (n.d.). Recrystallization. [Link]

  • recrystallization, filtration and melting point. (n.d.). [Link]

  • Chalmers University of Technology. (2017). Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. [Link]

  • ACS Publications. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. [Link]

  • ACS Publications. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • Chalmers University of Technology. (2023). Azetidinium salts: Preparation, reactivity and their adaptation to stereoselective synthesis. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.

Sources

Troubleshooting

Common impurities in the synthesis of 3-Cyclopropylazetidine hydrochloride

This guide serves as a technical troubleshooting resource for the synthesis and purification of 3-Cyclopropylazetidine Hydrochloride . It is designed for organic chemists and process engineers encountering yield losses,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical troubleshooting resource for the synthesis and purification of 3-Cyclopropylazetidine Hydrochloride . It is designed for organic chemists and process engineers encountering yield losses, purity issues, or stability challenges with this specific strained-ring building block.

Product Overview
  • Target Molecule: 3-Cyclopropylazetidine Hydrochloride

  • CAS Registry Number: 1193389-20-6 (Free base often referenced, HCl salt implies specific handling)

  • Core Challenge: The synthesis balances the construction of a strained four-membered azetidine ring with the preservation of a sensitive cyclopropyl moiety. The final hydrochloride salt formation is a critical control point due to the risk of acid-catalyzed ring opening.

Part 1: Synthesis Workflow & Critical Control Points

While several routes exist, the Negishi Cross-Coupling of N-Boc-3-iodoazetidine with cyclopropylzinc derivatives is the industry standard for high-purity synthesis. This route avoids the over-reduction risks associated with hydrogenating cyclopropyl-alkenes.

Visualizing the Pathway and Impurity Origins

G Start Start: N-Boc-3-Iodoazetidine Inter Intermediate: N-Boc-3-Cyclopropylazetidine Start->Inter Negishi Coupling Imp1 Impurity A: N-Boc-Azetidine (Des-iodo byproduct) Start->Imp1 u03b2-Hydride Elim. or Moisture Reagent Reagent: Cyclopropyl-ZnBr (Pd Catalyst) Reagent->Inter Imp2 Impurity B: Bicyclopropyl (Homo-coupling) Reagent->Imp2 Self-Reaction Final Target: 3-Cyclopropylazetidine HCl Inter->Final Deprotection (HCl/Dioxane) Imp3 Impurity C: Ring-Opened Amine (2-cyclopropyl-3-chloropropan-1-amine) Inter->Imp3 Over-acidification or Heat

Figure 1: Critical control points in the Negishi synthesis route. Red paths indicate impurity generation mechanisms.

Part 2: Troubleshooting Guide (Q&A)
Category 1: Cross-Coupling Impurities (Step 1)

Q: I see a significant peak at [M-H] corresponding to N-Boc-azetidine (des-cyclopropyl). Why is the coupling failing?

  • Diagnosis: This is Impurity A (Protodehalogenation). It arises when the oxidative addition occurs, but transmetalation fails, or if moisture quenches the organozinc reagent.

  • Root Cause:

    • Moisture: Cyclopropylzinc bromide is highly moisture-sensitive. Even trace water in the solvent (THF/Toluene) will protonate the zinc reagent or the Pd-intermediate.

    • 
      -Hydride Elimination:  Although less common with cyclopropyl groups (which lack a 
      
      
      
      -hydrogen in the ring system itself relative to the metal in the same way alkyl chains do), sterically hindered couplings can sometimes promote reduction pathways if the catalyst cycle is slow.
  • Solution:

    • Titrate your organozinc reagent before use.

    • Ensure solvents are anhydrous (<50 ppm water).

    • Catalyst Switch: Switch to a catalyst system optimized for alkyl-alkyl coupling, such as Pd(PEPPSI)-IPr or Pd2(dba)3/XPhos , which facilitates faster transmetalation.

Q: There is a non-polar impurity eluting early in the run. Is this the dimer?

  • Diagnosis: Yes, this is likely Bicyclopropyl (Impurity B) , resulting from the homo-coupling of the cyclopropylzinc reagent.

  • Mechanism: In the presence of certain Pd species, the organometallic reagent can disproportionate or oxidatively couple with itself.

  • Remediation: This impurity is volatile and non-polar. It can usually be removed via high-vacuum drying or a quick silica plug filtration using hexanes before the deprotection step. Do not carry it forward, as it complicates the final salt crystallization.

Category 2: Deprotection & Salt Formation (Step 2)

Q: My yield is good, but the NMR shows a complex aliphatic region and the melting point is low. What happened during HCl treatment?

  • Diagnosis: You have likely triggered Acid-Catalyzed Ring Opening (Impurity C) .

  • The Science: Azetidines possess significant ring strain (~26 kcal/mol). While the N-Boc group stabilizes the ring, the free amine (or ammonium salt) is susceptible to nucleophilic attack by chloride ions, especially at elevated temperatures.

  • Reaction:

    
    
    Product: 2-cyclopropyl-3-chloropropan-1-amine hydrochloride.
    
  • Corrective Protocol:

    • Temperature Control: Perform the deprotection at 0°C to 10°C . Do not reflux.

    • Acid Source: Use 4M HCl in Dioxane or 2M HCl in Diethyl Ether . Avoid aqueous HCl if possible, as water acts as a nucleophile to form the amino-alcohol impurity.

    • Duration: Monitor closely by TLC/LCMS. Quench or evaporate immediately upon consumption of the starting material.

Q: The final solid is hygroscopic and turning into a gum. How do I get a free-flowing powder?

  • Diagnosis: Excess HCl or presence of inorganic zinc salts.

  • Solution:

    • Removal of Zn: Ensure the intermediate N-Boc protected amine was washed thoroughly with EDTA or aqueous ammonium chloride before deprotection. Zinc salts trap water and are difficult to remove from the final hydrophilic amine salt.

    • Trituration: If the product gums up, triturate with anhydrous diethyl ether or MTBE (Methyl tert-butyl ether) under nitrogen. Sonication can help induce crystallization. Store in a desiccator.

Part 3: Impurity Profile Summary
Impurity NameStructure DescriptionOrigin StepDetection (LCMS/GC)Removal Strategy
Des-iodo Azetidine N-Boc-Azetidine (No C3 sub)Coupling (Side reaction)M+H = 158 (Boc)Silica Chromatography (Step 1)
Bicyclopropyl Cyclopropyl-Cyclopropyl dimerCoupling (Homo-coupling)GC (Volatile)High Vacuum / Evaporation
Ring-Opened Chloride 2-cyclopropyl-3-chloropropan-1-amineDeprotection (Over-heating)M+H = 134/136 (3:1 ratio)Irreversible. Must restart or recrystallize (difficult).
Ring-Opened Alcohol 2-cyclopropyl-3-hydroxypropan-1-amineDeprotection (Aq. conditions)M+H = 116Avoid aqueous acids.
Part 4: Analytical Checkpoints
  • 1H NMR (DMSO-d6):

    • Diagnostic Signal: Look for the cyclopropyl protons at 0.1 – 0.6 ppm .

    • Azetidine Ring: The C2 and C4 protons should appear as multiplets around 3.8 – 4.2 ppm .

    • Impurity Flag: If you see triplets around 3.6 ppm , this indicates a -CH2-Cl or -CH2-OH group from ring opening.

  • 13C NMR:

    • The azetidine ring carbons (C2/C4) typically resonate around 50-55 ppm .

    • Ring-opened aliphatic carbons will shift upfield to 30-40 ppm (excluding the C-Cl carbon).

References
  • Negishi Coupling on Azetidines: Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.[1] Link

  • Azetidine Ring Strain & Stability: Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427–465.[2] Link

  • Cyclopropyl Zinc Reagents: Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. Link

Sources

Optimization

Side reactions in the cyclization to form azetidine rings

Technical Support Center: Troubleshooting Side Reactions in Azetidine Cyclization Subject: Diagnostic Guide for Azetidine Ring Closure Failures To: Research Scientists, Medicinal Chemists, Process Development Engineers F...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Side Reactions in Azetidine Cyclization

Subject: Diagnostic Guide for Azetidine Ring Closure Failures To: Research Scientists, Medicinal Chemists, Process Development Engineers From: Senior Application Scientist, Heterocycle Synthesis Division

Executive Summary

The formation of azetidine rings represents a thermodynamic battle against ring strain (~25.4 kcal/mol).[1] Unlike the rapid kinetics of 5-membered rings (pyrrolidines) or the unique bonding of 3-membered rings (aziridines), azetidines sit in a "frustrated" energetic valley.

This guide addresses the three primary failure modes encountered during cyclization: Oligomerization (The Concentration Effect) , Elimination (The Basicity Trap) , and Ring Opening (The Stability Paradox) .

Module 1: The Polymerization Trap (Inter- vs. Intramolecular Competition)

User Query: "My reaction mixture turns into a viscous gel or yields an insoluble solid instead of the desired azetidine. Proton NMR shows broad peaks."

Diagnostic: You are witnessing the dominance of intermolecular polymerization over intramolecular cyclization .

  • The Physics: Intramolecular cyclization is a first-order reaction (

    
    ), while dimerization/polymerization is second-order (
    
    
    
    ).
  • The Cause: High substrate concentration increases the frequency of intermolecular collisions relative to the conformational folding required for ring closure.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Concentration < 0.05 M (ideally 0.01 M)Reduces the rate of second-order polymerization exponentially while affecting the first-order cyclization rate linearly.
Addition Mode Pseudo-high dilution Slowly add the substrate to the catalyst/base solution over 4–8 hours. This keeps the instantaneous concentration of unreacted substrate near zero.
Temperature Reflux (High T) Higher temperatures generally favor the higher activation energy pathway. Often, the entropic penalty of cyclization makes

. Note: Verify thermal stability of precursors.

Visual Logic: The Kinetic Fork

KineticCompetition cluster_0 Path A: Intramolecular (Desired) cluster_1 Path B: Intermolecular (Undesired) Substrate Linear Precursor (Gamma-Haloamine) Azetidine Azetidine Ring Substrate->Azetidine k_intra (1st Order) Favored by Dilution Dimer Linear Dimer Substrate->Dimer k_inter (2nd Order) Favored by Conc. Polymer Oligomer/Polymer Dimer->Polymer Chain Growth caption Fig 1. Kinetic competition between ring closure and polymerization.

Module 2: The Elimination Dead-End (Substitution vs. Elimination)

User Query: "I am cyclizing a


-haloamine (or sulfonate) using a strong base. The yield is low, and NMR indicates the presence of terminal alkenes."

Diagnostic: The base is acting as a Brønsted base (removing a proton) rather than facilitating the amine's nucleophilic attack. This leads to E2 elimination , forming an allylic amine or a simple alkene, destroying the cyclization precursor.

Mechanistic Insight: In 4-exo-tet cyclizations, the nucleophile (Nitrogen) and leaving group (LG) must achieve a specific colinear geometry (


 backside attack). If steric bulk prevents this, or if the base is too hindered/strong, the 

-proton becomes the most accessible target.

Troubleshooting Protocol:

  • Switch the Base:

    • Avoid: LDA, t-BuOK (too bulky/strong, favors elimination).

    • Use: NaH (if non-nucleophilic conditions needed) or

      
       / 
      
      
      
      in ACN. Cesium ("The Cesium Effect") can assist in pre-organizing the transition state.
  • Modify the Leaving Group (LG):

    • If using a halide (Cl/Br), switch to a Mesylate (OMs) or Tosylate (OTs) . While still good leaving groups, they can sometimes alter the transition state tightness.

    • Advanced: Use the Finkelstein modification . Add catalytic NaI to convert R-Cl to R-I in situ. Iodide is a better leaving group (

      
       increases), potentially outcompeting elimination (
      
      
      
      ).
  • Temperature Control:

    • Elimination (

      
      ) usually has a higher activation energy than Substitution (
      
      
      
      ). However, because azetidine formation is strained, the
      
      
      barrier is artificially high.
    • Protocol: Try lower temperatures (

      
       to RT) first. If no reaction, step up slowly. Blasting at reflux immediately often favors elimination.
      

Visual Logic: The Basicity Trap

EliminationPath Precursor Gamma-Haloamine (Precursor) Base Base Selection Precursor->Base Subst SN2 Attack (Ring Closure) Base->Subst Low Steric Bulk Base (e.g., NaH, Cs2CO3) Elim E2 Elimination (Alkene Formation) Base->Elim Bulky/Strong Base (e.g., LDA, tBuOK) caption Fig 2. Divergent pathways determined by base sterics and basicity.

Module 3: Stability & Ring Opening (The "Disappearing Product")

User Query: "TLC showed the product was formed, but after aqueous workup and silica column, the azetidine is gone or decomposed."

Diagnostic: Azetidines are highly strained.[1][2][3][4][5][6] They are susceptible to acid-catalyzed ring opening (hydrolysis) and nucleophilic attack (solvolysis).[7] Silica gel is slightly acidic (


), which is sufficient to protonate the azetidine nitrogen, activating the ring for opening by moisture or methanol.

Self-Validating Workup Protocol:

  • Passivation of Silica:

    • Never run a standard silica column directly.

    • Step: Pre-treat the silica column with 1-2% Triethylamine (Et3N) in the eluent. This neutralizes acidic sites.

    • Alternative: Use Alumina (Basic or Neutral) stationary phase.

  • Solvent Choice:

    • Avoid protic solvents (MeOH, EtOH) during workup if the ring is electron-deficient (e.g., N-acyl azetidines).

    • Use Aprotic solvents (DCM, Ether, EtOAc).

  • N-Protection Status:

    • N-Alkyl azetidines are basic and sensitive to acid.

    • N-Tosyl or N-Boc azetidines are significantly more stable to handling but harder to form due to reduced nucleophilicity of the nitrogen during cyclization.

Data: Stability Zones

ConditionRisk LevelOutcome
pH < 4 CRITICAL Protonation

Rapid Ring Opening (Hydrolysis)
pH 7 (Water) ModerateSlow hydrolysis over days (Store dry/frozen)
Nucleophiles HighRing opening (e.g., with Azide, Thiol, or Chloride ions)
Silica Gel HighAcidic surface causes degradation on column

Module 4: Geometric Constraints (Baldwin's Rules)

User Query: "I'm trying a 4-exo-tet cyclization, but the starting material is recovered unchanged."

Expert Insight: According to Baldwin's rules, 4-exo-tet is generally disfavored (though not strictly forbidden) because the trajectory required for the nucleophile to hit the backside of the carbon-LG bond is geometrically strained.

Solution: The Gem-Dimethyl (Thorpe-Ingold) Effect

  • Strategy: Introduce substituents (e.g., gem-dimethyl groups) on the carbon chain linking the amine and the leaving group.

  • Mechanism: This restricts the conformational freedom of the chain, compressing the bond angle (

    
    ) and forcing the reactive centers closer together (Population of the reactive rotamer increases).
    

References

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Link

  • Singh, G. S., et al. (2008). Recent advances in the synthesis of azetidines. Tetrahedron. Link (Cited via RSC Review context).

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles.
  • BenchChem Technical Support. (2025). Azetidine Synthesis Protocols & Stability. Link

  • Staudinger, H. (1907). Ketene-Imine Cycloaddition (Historical Context for [2+2]).
  • Padwa, A. (1991). The Thorpe-Ingold Effect in Heterocyclic Synthesis. (General Principle Reference).

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Cyclopropylazetidine Hydrochloride

An in-depth technical guide from our Senior Application Scientists Welcome to our dedicated technical guide for researchers, chemists, and process development professionals engaged in the synthesis of 3-Cyclopropylazetid...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide from our Senior Application Scientists

Welcome to our dedicated technical guide for researchers, chemists, and process development professionals engaged in the synthesis of 3-Cyclopropylazetidine hydrochloride. This valuable building block is integral to the development of novel therapeutics, and its efficient synthesis is critical for advancing research and development timelines.

This guide is structured as a dynamic troubleshooting resource. Instead of a static protocol, we present a series of frequently asked questions and in-depth troubleshooting scenarios that our team has encountered in the field. Our goal is to empower you with the scientific rationale behind each step, enabling you to diagnose issues and rationally design process improvements to maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q: What is a common and reliable synthetic pathway for 3-Cyclopropylazetidine hydrochloride?

A: A robust and widely adopted two-stage approach is generally employed. The first stage involves the synthesis of an N-protected 3-cyclopropylazetidine intermediate, most commonly N-Boc-3-cyclopropylazetidine. This is typically achieved through the base-mediated intramolecular cyclization of a suitable γ-amino alcohol derivative. The second stage involves the acidic deprotection of the Boc group and the concurrent formation of the hydrochloride salt.

Q: Why is an N-protecting group, such as Boc, essential for this synthesis?

A: The use of a protecting group like tert-butyloxycarbonyl (Boc) is crucial for two primary reasons. First, it prevents the amine from undergoing undesirable side reactions during the synthesis of the cyclization precursor. Second, the Boc group acidifies the N-H proton, facilitating its removal by a base to generate the nucleophilic nitrogen anion required for the intramolecular cyclization step.[1] The Boc group is also advantageous due to its general stability under various conditions and the availability of well-established, high-yielding deprotection methods.[2][3]

Q: What are the most critical parameters that influence the overall yield?

A: The two most yield-defining stages are the intramolecular cyclization to form the strained azetidine ring and the final isolation of the hydrochloride salt. For the cyclization, the choice of base, solvent, reaction temperature, and concentration are paramount to favor the desired intramolecular reaction over intermolecular polymerization.[1][4] For the final workup, inefficient precipitation or recrystallization can lead to significant mechanical loss of the highly water-soluble product.

Q: How can I effectively monitor the progress of these reactions?

A: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting material and the formation of the product in both the cyclization and deprotection steps. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. ¹H NMR spectroscopy is also invaluable for confirming the structural integrity of intermediates and the final product.

Troubleshooting and Optimization Guide

This section addresses specific, common challenges encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Part 1: Synthesis of N-Boc-3-cyclopropylazetidine (The Cyclization Step)

The formation of the four-membered azetidine ring is often the lowest-yielding step due to the inherent ring strain.[1]

Q1: My intramolecular cyclization yield is consistently low (<50%). What are the likely causes and how can I improve it?

A: Low yield in this step is a classic problem and typically points to one of four interrelated factors: the base, the solvent, the temperature, or the concentration.

  • Causality—The Role of the Base: The base's function is to deprotonate the Boc-protected amine, creating the nitrogen anion that acts as the nucleophile.[1] An insufficiently strong base will result in a low concentration of the active nucleophile and a slow, inefficient reaction.

    • Troubleshooting:

      • Weak Bases (e.g., K₂CO₃, Et₃N): These are often too weak for efficient deprotonation of a Boc-carbamate and are not recommended.

      • Strong Bases (e.g., NaH, NaHMDS, LiHMDS): These are highly effective. Sodium hydride (NaH) is a common and cost-effective choice. Sodium bis(trimethylsilyl)amide (NaHMDS) is also excellent, offering high reactivity and good solubility in organic solvents.[4] Start with at least 1.1-1.5 equivalents of the base to ensure complete deprotonation.

  • Causality—Solvent and Temperature Effects: The solvent must solubilize the substrate and the base (or at least allow for efficient reaction at the solid-liquid interface). The temperature must be high enough to overcome the activation energy for ring closure but not so high as to promote decomposition or side reactions.

    • Troubleshooting:

      • Solvent Choice: Anhydrous polar aprotic solvents like DMF or THF are standard choices. DMF is often superior due to its higher boiling point and ability to dissolve a wider range of reagents. Ensure the solvent is rigorously dried, as water will quench the strong base.

      • Temperature Control: The reaction is often performed at elevated temperatures (e.g., 80-110 °C in DMF) to drive the cyclization. However, it's crucial to add the substrate to the base-solvent slurry at a lower temperature (e.g., 0 °C) to control the initial exothermic deprotonation before heating to reflux.

  • Causality—Concentration and Polymerization: The desired reaction is an intramolecular cyclization. The primary competing side reaction is intermolecular polymerization, where the nucleophilic nitrogen of one molecule attacks the electrophilic carbon of another.

    • Troubleshooting:

      • High-Dilution Principle: To favor the intramolecular pathway, the reaction must be run at high dilution (typically 0.01-0.05 M). This statistically decreases the probability of molecules encountering each other, thus suppressing polymerization. While this requires larger solvent volumes, the improvement in yield often justifies it.

Q2: I'm observing a significant amount of a high-molecular-weight, insoluble byproduct. Is this the polymer, and how can I minimize it?

A: Yes, this is almost certainly the result of intermolecular polymerization. As discussed in Q1, this occurs when the reaction concentration is too high. The definitive solution is to employ the high-dilution principle. A practical approach is to use a syringe pump for the slow addition of the γ-haloamine precursor to the heated solution of the base in the solvent. This technique maintains a very low instantaneous concentration of the precursor, effectively shutting down the intermolecular pathway and maximizing the yield of the desired azetidine.

Part 2: N-Boc Deprotection and Hydrochloride Salt Formation

This step is generally high-yielding, but pitfalls related to product degradation or isolation can compromise the final output.

Q3: The deprotection of the N-Boc group is incomplete, even after extended reaction times. How can I ensure complete conversion?

A: Incomplete deprotection is usually a matter of insufficient acid strength or concentration. The standard method involves treating the N-Boc intermediate with a strong acid.

  • Causality—Acid-Mediated Cleavage: The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene.

    • Troubleshooting:

      • Reagent Choice: A solution of HCl in an organic solvent is ideal as it both cleaves the Boc group and forms the desired hydrochloride salt in one step. Commercially available solutions of 4 M HCl in 1,4-dioxane or 2 M HCl in diethyl ether are excellent choices.[5][6] Alternatively, bubbling dry HCl gas through a solution of the substrate in a solvent like ethyl acetate or methanol is also highly effective.

      • Stoichiometry and Time: Use a significant excess of HCl (at least 5-10 equivalents) to ensure the reaction goes to completion. Monitor by TLC until all the starting material is consumed. Reactions are typically complete within 1-4 hours at room temperature.[7]

Q4: I suspect the strained azetidine ring is opening under the harsh acidic conditions, leading to lower yields. Are there milder deprotection methods?

A: This is a valid concern. While the azetidine ring is generally stable under standard HCl/dioxane conditions, prolonged exposure or elevated temperatures can lead to ring-opening.[8] If degradation is suspected, several milder, often neutral, methods can be employed.

  • Causality—Lewis Acid Catalysis: Lewis acids can coordinate to the Boc group's carbonyl oxygen, facilitating its removal without the need for large amounts of strong Brønsted acid.[2][9]

    • Troubleshooting:

      • Iron(III) Chloride (FeCl₃): A catalytic amount of FeCl₃ in a solvent like dichloromethane has been shown to efficiently and selectively cleave N-Boc groups under mild conditions.[2] This method is clean and often requires minimal purification.

      • Other Lewis Acids: Other Lewis acids like bismuth(III) trichloride (BiCl₃) or zinc bromide (ZnBr₂) can also be effective.[3][9]

      • Neutral Conditions: In some cases, simply heating the N-Boc compound in refluxing water can effect deprotection, representing a green and mild alternative.[3] After deprotection, the free base would need to be treated with HCl to form the salt.

Q5: My final yield is low due to significant product loss during the isolation of the hydrochloride salt. How can I improve my recovery?

A: 3-Cyclopropylazetidine hydrochloride is a small, polar molecule, often exhibiting high solubility in polar solvents like methanol or ethanol and insolubility in non-polar solvents. Loss during isolation is typically a crystallization/precipitation issue.

  • Causality—Solubility Profile: The goal is to find a solvent system where the product salt is highly insoluble, allowing for maximum precipitation and recovery by filtration.

    • Troubleshooting:

      • Solvent System: After deprotection with HCl in a solvent like dioxane or methanol, the solvent is typically removed under reduced pressure. The resulting crude salt can then be triturated or recrystallized. A common and effective technique is to dissolve the crude product in a minimal amount of a polar solvent (like methanol or isopropanol) and then add a large excess of a non-polar "anti-solvent" (like diethyl ether, ethyl acetate, or MTBE) to induce precipitation.[5][10]

      • Technique: Stirring the slurry vigorously at room temperature or cooling it to 0-5 °C can significantly improve the recovery of the solid. Ensure the precipitate is washed with the non-polar anti-solvent to remove soluble impurities before drying under vacuum.

Optimized Experimental Protocols

The following protocols are designed to maximize yield and purity based on the principles discussed above.

Protocol 1: Synthesis of N-Boc-3-cyclopropylazetidine

This protocol assumes the availability of a suitable precursor like tert-butyl (1-chloro-3-(cyclopropyl)propan-2-yl)carbamate.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) to anhydrous DMF.

  • Base Slurry: Stir the mixture under a nitrogen atmosphere and cool to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the precursor (1.0 eq.) in anhydrous DMF to create a 0.5 M solution. Add this solution dropwise to the stirred NaH slurry over 30-60 minutes, maintaining the temperature at 0 °C.

  • Cyclization: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 90 °C. Maintain this temperature and stir for 12-18 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure N-Boc-3-cyclopropylazetidine.

Protocol 2: Deprotection and Formation of 3-Cyclopropylazetidine Hydrochloride
  • Reaction Setup: Dissolve N-Boc-3-cyclopropylazetidine (1.0 eq.) in a minimal amount of ethyl acetate in a round-bottom flask.

  • Acidification: Cool the solution to 0 °C and slowly add a solution of 4 M HCl in 1,4-dioxane (5.0 eq.).

  • Deprotection: Stir the mixture at room temperature for 2-4 hours. A white precipitate should form. Monitor the reaction by TLC until the starting material is no longer visible.

  • Isolation: Filter the resulting white solid and wash the filter cake with cold ethyl acetate or diethyl ether.

  • Drying: Dry the solid under high vacuum to obtain 3-Cyclopropylazetidine hydrochloride as a stable white powder.

Data Summary

StepKey ReagentsTypical ConditionsExpected YieldPurity (by HPLC)
Cyclization NaH, DMF90 °C, 16 h65-80%>95%
Deprotection 4 M HCl in DioxaneRoom Temp, 3 h90-98%>99%

Visualizations

Overall Synthetic Workflow

Synthetic_Workflow Figure 1: Overall Synthetic Pathway Start γ-Amino Alcohol Precursor BocProtected N-Boc Protected Precursor Start->BocProtected Boc₂O, Base Cyclized N-Boc-3-cyclopropylazetidine BocProtected->Cyclized 1. Activation (e.g., MsCl) 2. Strong Base (NaH) FinalProduct 3-Cyclopropylazetidine Hydrochloride Cyclized->FinalProduct HCl / Dioxane

Caption: Figure 1: Overall Synthetic Pathway

Troubleshooting Logic for Cyclization```dot

digraph "Troubleshooting_Cyclization" { graph [layout=dot, rankdir=TB, label="Figure 2: Troubleshooting Low Cyclization Yield", labelloc=b, fontname="Helvetica"]; node [shape=box, style="filled", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];

Problem [label="Low Yield in\nCyclization Step", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Incorrect Base?", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Suboptimal Conditions?", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Polymerization?", fillcolor="#FBBC05", fontcolor="#202124"];

Solution1 [label="Use Strong Base\n(NaH, NaHMDS)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Use Anhydrous DMF/THF\nHeat to 80-110 °C", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Use High Dilution\n(Slow Addition)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

Problem -> Cause1; Problem -> Cause2; Problem -> Cause3;

Cause1 -> Solution1 [style=dashed]; Cause2 -> Solution2 [style=dashed]; Cause3 -> Solution3 [style=dashed]; }

Caption: Figure 3: Mechanism of Sₙ2 Cyclization

References

  • Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A, 9(1), 146-154. [Link: Available upon publication in 2026, general azetidine synthesis context provided]
  • DePorre, Y., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Center for Biotechnology Information. [Link]

  • Lu, G. (2009). Syntheses of Azetidines and Azetidin-2-ones. Literature Seminar Presentation. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. [Link]

  • Bode, J. W., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-155. [Link]

  • Padrón, J. M., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. RSC Advances, 5(3), 1804-1809. [Link]

  • Ganesan, A. (2009). Deprotection of N-BOC compounds.
  • PubChem. (n.d.). 3-cyclopropylazetidine-3-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Ananda, K., & Vasanthakumar, G. (2020). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. ResearchGate. [Link]

  • Jia, X., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • Aouf, C., et al. (2017). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. New Journal of Chemistry, 41(19), 10512-10516. [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1191-1195. [Link]

Sources

Optimization

Optimizing reaction conditions for N-Boc protection of 3-Cyclopropylazetidine

Technical Support Center: Optimizing N-Boc Protection of 3-Cyclopropylazetidine Introduction: The "Hidden" Instability Trap User Query: "I am seeing inconsistent yields (40-85%) when protecting 3-cyclopropylazetidine wit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing N-Boc Protection of 3-Cyclopropylazetidine

Introduction: The "Hidden" Instability Trap

User Query: "I am seeing inconsistent yields (40-85%) when protecting 3-cyclopropylazetidine with


, and my crude NMR shows ring-opened impurities. How do I stabilize this process?"

Scientist’s Analysis: The protection of 3-cyclopropylazetidine presents a unique duality in medicinal chemistry. While the cyclopropyl group adds desirable lipophilicity and metabolic stability to the scaffold, the azetidine core itself is a "loaded spring" with approximately 25.4 kcal/mol of ring strain .

The most common failure mode is not the Boc protection step itself, but the handling of the free base. 3-Cyclopropylazetidine free base is highly volatile and prone to oligomerization. If you attempt to isolate the free base from its HCl salt before adding the Boc anhydride, you will lose significant material to evaporation. Furthermore, aggressive acidic workups can trigger acid-catalyzed ring opening (homo-Michael addition type pathways).

This guide outlines a Self-Validating Protocol designed to neutralize the salt in situ, preventing volatility losses and minimizing ring strain release.

Module 1: Critical Reaction Parameters

The "In-Situ" Neutralization Strategy

Do not isolate the free amine. The reaction must be performed by suspending the stable salt (HCl or Oxalate) in the solvent and releasing the amine in the presence of the electrophile (


).
ParameterRecommendationScientific Rationale
Stoichiometry 1.1 – 1.2 equiv

Slight excess ensures complete conversion of the secondary amine; large excess complicates purification.
Base Choice DIPEA (Hünig's Base) or

Organic bases allow for a homogeneous DCM reaction. DIPEA is preferred to minimize nucleophilic competition.
Solvent DCM (Dichloromethane) High solubility for the N-Boc product; easy low-temp removal.
Alternative THF /

(aq)
Use if strict inorganic byproduct removal is required (Biphasic conditions).
Temperature

RT
Addition at

suppresses exotherms that could trigger ring opening.

Module 2: The "Gold Standard" Protocol

Objective: Synthesis of N-Boc-3-cyclopropylazetidine from 3-cyclopropylazetidine HCl.

Step-by-Step Methodology:

  • Suspension: In a round-bottom flask, suspend 3-cyclopropylazetidine HCl (1.0 equiv) in DCM (0.2 M concentration).

  • Cooling: Cool the suspension to

    
      using an ice bath.
    
  • Base Addition: Add DIPEA (2.5 equiv) dropwise. The suspension may clear as the free base is released and the amine hydrochloride salt exchanges.

    • Checkpoint: Ensure internal temp does not rise above

      
      .
      
  • Reagent Addition: Add

    
      (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 15 minutes.
    
    • Why Solution? Adding solid

      
       can cause localized hot spots.
      
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.

    • Monitor: TLC (stain with Ninhydrin or PMA) or LCMS. Look for disappearance of the polar amine spot.

  • Scavenging (Optional but Recommended): If excess

    
     persists, add N,N-dimethylethylenediamine  (0.2 equiv) and stir for 30 mins. This converts excess anhydride into a highly polar urea that washes out easily.
    
  • Workup (The "Gentle" Wash):

    • Wash organic layer with 5% Citric Acid (aq)

      
       2. Do not use 1M HCl.
      
    • Wash with Sat.

      
      
      
      
      
      1.
    • Wash with Brine

      
       1.[1]
      
    • Dry over

      
      , filter, and concentrate carefully (product may be semi-volatile).
      

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the successful pathway versus the two primary failure modes: Volatility Loss and Acid-Catalyzed Ring Opening.

Azetidine_Boc_Protection Salt 3-Cyclopropylazetidine HCl Salt FreeBase Free Amine (In Situ) Salt->FreeBase DIPEA / DCM (Neutralization) RingOpen FAILURE: Ring Opening (Acid/Nu Attack) Salt->RingOpen High Temp Strong Nucleophiles Intermediate Tetrahedral Intermediate FreeBase->Intermediate + Boc2O (Nucleophilic Attack) Evap FAILURE: Evaporation/Loss FreeBase->Evap If Isolated (Volatility) Boc2O Boc2O (Electrophile) Product N-Boc-3-Cyclopropylazetidine (Stable) Intermediate->Product - tBuOH - CO2 Product->RingOpen Strong Acid Workup (HCl/TFA)

Caption: Reaction logic flow emphasizing in-situ neutralization to prevent volatility loss (Red) and mild workup to prevent ring opening (Red).

Module 4: Troubleshooting & FAQs

Q1: My yield is low (<50%), but the product looks clean. Where did it go?

Diagnosis: Volatility. Solution: You likely stripped the solvent too aggressively or attempted to isolate the free amine before reaction.

  • Fix: When concentrating the final N-Boc product, do not go below 20 mbar vacuum and keep the bath temperature

    
    . The N-Boc group adds weight, but the molecule remains relatively small and lipophilic.
    
Q2: I see a new impurity by LCMS that is +18 or +36 mass units higher than the product.

Diagnosis: Ring Opening (Hydrolysis). Solution: The azetidine ring has opened due to acidic conditions or nucleophilic attack by water.

  • Fix: Switch your acid wash from 1M HCl to 5% Citric Acid or 0.5M

    
     . These buffers are acidic enough to remove unreacted DIPEA but mild enough to preserve the strained ring.
    
Q3: There is persistent in my NMR even after vacuum drying.

Diagnosis:


 is waxy and hard to remove by vacuum alone.
Solution:  Chemical scavenging.
  • Fix: Add N,N-dimethyl-1,3-propanediamine (DMAPA) (0.2–0.5 equiv) to the reaction mixture 30 minutes before workup. The amine reacts with excess

    
     to form a polar urea/amine that partitions quantitatively into the acidic aqueous wash (Citric acid layer).
    
Q4: Can I use aqueous base (Schotten-Baumann conditions)?

Answer: Yes, but with a caveat. Protocol: Use THF:Water (1:1) with


 or 

.[2] Risk: The hydrolysis of

competes with the amine protection in aqueous systems, often requiring more equivalents of

(1.5–2.0 equiv). The organic (DCM/DIPEA) method is generally more atom-economical for this specific substrate.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for N-Boc stability and cleavage conditions).
  • D'Hondt, B., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.

  • BenchChem Technical Support. (2025). Protocol for N-Boc Protection of Primary and Secondary Amines.

  • PubChem. (2025). 3-Cyclopropylazetidine Hydrochloride Compound Summary.

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine: A Review of Their Application in Organic Synthesis. Journal of Organic Chemistry. (Mechanistic insight into Boc transfer).

Sources

Troubleshooting

Technical Support Center: Purification of 3-Cyclopropylazetidine Hydrochloride

Topic: Removal of Residual Catalysts (Pd, Cu, Ru) Executive Summary You are likely processing 3-Cyclopropylazetidine Hydrochloride following a metal-catalyzed cross-coupling or ring-closure reaction. The presence of the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Residual Catalysts (Pd, Cu, Ru)

Executive Summary

You are likely processing 3-Cyclopropylazetidine Hydrochloride following a metal-catalyzed cross-coupling or ring-closure reaction. The presence of the secondary amine (azetidine) and the strained cyclopropyl ring creates a unique purification challenge:

  • The "Sponge" Effect: Azetidines are small, polar, basic amines that coordinate strongly to transition metals (Pd, Cu), making standard aqueous extractions inefficient.

  • Ring Fragility: The cyclopropyl group is susceptible to acid-catalyzed ring opening and metal-catalyzed isomerization, limiting the use of harsh scavenging conditions.

This guide provides a self-validating workflow to reduce elemental impurities below ICH Q3D limits (typically <10 ppm for oral dosage) while preserving the structural integrity of your molecule.

Module 1: Scavenger Selection (The "Hardware")

Q: Which scavenger is best for 3-Cyclopropylazetidine HCl?

A: Do not rely on activated carbon alone. While cheap, it often exhibits poor selectivity for amine salts and can lead to yield loss via non-specific adsorption.

For this specific substrate, Functionalized Silica Scavengers are the industry standard due to their defined ligand chemistry and inability to swell, which prevents entrapment of the small azetidine salt.

Selection Matrix
ContaminantPrimary RecommendationMechanismWhy?[1][2][3][4]
Palladium (Pd) Thiol-functionalized Silica (e.g., SiliaMetS® Thiol)Chelation (Soft-Soft interaction)Best general affinity for Pd(II) and Pd(0). High tolerance for acidic conditions (HCl salt).
Palladium (Cationic) Thiourea-functionalized Silica ChelationIf Thiol fails, Pd may be in a cationic complex with the amine. Thiourea binds these effectively.
Copper (Cu) Diamine or Triamine Silica Chelation (Hard-Borderline)Mimics the coordination environment Cu prefers.
Ruthenium (Ru) Thiol or DMT (Dimercaptotriazine) ChelationRu is "softer"; sulfur-based ligands are essential.
Decision Logic: Scavenger Selection

ScavengerSelection Start Identify Residual Metal Pd Palladium (Pd) Start->Pd Cu Copper (Cu) Start->Cu Ru Ruthenium (Ru) Start->Ru Pd_State Is Pd removal < 80% with Thiol? Pd->Pd_State Rec_Amine USE: Diamine-Silica Cu->Rec_Amine Rec_DMT USE: DMT-Silica Ru->Rec_DMT Rec_Thiol USE: Thiol-Silica (General Purpose) Pd_State->Rec_Thiol No Rec_Thiourea USE: Thiourea-Silica (For Cationic Pd) Pd_State->Rec_Thiourea Yes

Figure 1: Decision tree for selecting the appropriate functionalized silica scavenger based on the target metal impurity.

Module 2: The Purification Protocol

Q: How do I remove metals from the Hydrochloride Salt without converting to the free base?

A: Converting to the free base risks volatility issues (azetidines are volatile) and stability issues. You can scavenge directly from the salt using a Polar/Protic Solvent System .

Step-by-Step Methodology

1. Solvent System Preparation

  • Challenge: The HCl salt is likely insoluble in pure THF or Toluene.

  • Solution: Dissolve your crude 3-Cyclopropylazetidine HCl in Methanol (MeOH) or Water/Methanol (1:9) .

    • Note: Avoid pure water if possible; silica scavengers disperse better in organic/aqueous mixtures.

2. Scavenger Loading

  • Add 4 equivalents of the selected silica scavenger (w/w relative to the crude mass, assuming ~5-10% metal loading).

    • Example: If you have 10g of crude, add 40g of scavenger. (For lower metal levels, 10-20% w/w is sufficient).

3. Thermal Treatment (CRITICAL)

  • Temperature: Heat to 50°C .

    • Warning: Do NOT exceed 60°C. The cyclopropyl ring strain energy (~27.5 kcal/mol) makes it susceptible to ring opening, especially in the presence of Lewis acidic metals and HCl [1].

  • Time: Stir for 4 hours .

  • Agitation: Ensure vigorous suspension. Silica must not settle.

4. Filtration

  • Filter hot through a 0.45 µm Polypropylene (PP) or PTFE membrane .

    • Why? Paper filters can leach fibers or adsorb the polar amine.

  • Wash the cake with 2 volumes of MeOH to recover entrained product.

5. Finishing (Recrystallization)

  • Concentrate the filtrate.[5]

  • Recrystallization System: Dissolve in minimum hot Methanol , then induce precipitation with Ethyl Acetate (EtOAc) or MTBE .

    • Reference: Similar amino-acid chlorides (e.g., 3-hydroxyazetidine HCl) are successfully purified using MeOH/EtOAc systems [2].[4]

Module 3: Troubleshooting & Optimization

Q: My metal levels are still high (>50 ppm). Why didn't it work?

A: This usually indicates "Competitive Binding." The azetidine nitrogen is coordinating the metal so strongly that the scavenger cannot displace it.

Corrective Actions:

  • Increase Temperature: Bump to 60°C (monitor stability). Heat increases the exchange rate of the ligand.

  • Change Ligand: Switch from Thiol to Thiourea . Thiourea has a higher affinity for cationic Pd species often found in amine salts.

  • Add a "Release Agent": Add small amounts of a competing ligand that is easier to scavenge later, though this is risky with HCl salts. A safer bet is extending time to 12+ hours.

Q: I lost significant yield. Did the scavenger eat my product?

A: Functionalized silica is generally non-specific for amines, unless you used a Sulfonic Acid (SCX) scavenger by mistake.

Check the following:

  • Physical Entrapment: Did you wash the filter cake thoroughly? Polar salts stick to silica surfaces physically. Wash with 10% Water/MeOH .

  • Solubility: Did the product crash out during the scavenging step? If the solvent volume was too low, your product might be in the filter cake.

  • Degradation: Check NMR. If the cyclopropyl ring opened (signals at 0.4–0.7 ppm disappearing or shifting), your temperature was too high or the solution was too acidic.

Troubleshooting Logic Flow

Troubleshooting Issue Problem Detected HighMetal High Metal Content Issue->HighMetal LowYield Low Yield Issue->LowYield Action1 Switch to Thiourea (Stronger binding) HighMetal->Action1 Action2 Increase Temp to 60°C (Kinetics) HighMetal->Action2 Action3 Wash Cake w/ H2O:MeOH (Recovery) LowYield->Action3 Action4 Check NMR for Ring Opening (Degradation) LowYield->Action4

Figure 2: Diagnostic workflow for common purification failures.

Module 4: Regulatory Compliance (ICH Q3D)

Q: What are the hard limits I need to hit?

A: You must comply with ICH Q3D (R2) guidelines. The limit depends on the route of administration.

Table 1: ICH Q3D Elemental Impurity Limits (Class 2B)

ElementOral PDE (µ g/day )Parenteral PDE (µ g/day )Concentration Limit (10g daily dose)
Palladium (Pd) 1001010 ppm (Oral) / 1 ppm (Inj.)[6]
Ruthenium (Ru) 1001010 ppm (Oral) / 1 ppm (Inj.)
Copper (Cu) 3000300300 ppm (Oral)

Note: If your daily dose is <10g, the concentration limit (ppm) increases proportionally, but aiming for <10 ppm is the standard "Safe Harbor" for APIs. [3]

References

  • BenchChem Technical Support. (2025).[7] Preserving Cyclopropane Integrity in Chemical Reactions. Retrieved from

  • Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Retrieved from

  • ICH. (2022).[8] Guideline for Elemental Impurities Q3D(R2). Retrieved from

  • SiliCycle. (2015). Scavenging using SiliaMetS® Thiol and Thiourea.[9][10][11] Retrieved from

  • American Chemical Society. (2023). Palladium Extraction Following Metal-Catalyzed Reactions.[10][11] Organic Process Research & Development.[9][10] Retrieved from

Sources

Optimization

Characterization of unexpected byproducts in azetidine synthesis

Technical Support Center: Azetidine Synthesis & Characterization Ticket ID: AZ-SYN-004 Subject: Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Synthesis & Characterization

  • Ticket ID: AZ-SYN-004

  • Subject:

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist

  • Status: Open

Executive Summary: The Kinetic vs. Thermodynamic Battle

Welcome to the Technical Support Center. If you are reading this, you likely attempted to synthesize an azetidine and ended up with a complex mixture, a polymer, or a thermodynamically stable isomer that is definitely not your target 4-membered ring.

The Core Problem: Azetidines possess significant ring strain (~26 kcal/mol), only slightly less than aziridines. While the formation of the ring is kinetically accessible, the system is constantly looking for a thermodynamic sink. Most "unexpected" byproducts are simply the system finding a lower-energy state via ring opening , oligomerization , or elimination .

This guide breaks down the three most common failure modes and provides the forensic tools to identify them.

Module 1: Troubleshooting Cyclization Failures

Scenario: You are performing an intramolecular nucleophilic substitution (e.g., cyclization of


-haloamines or amino alcohols) and obtain a low yield or a "sticky" baseline material.
Issue A: Oligomerization (The "Sticky" Crude)

Mechanism: If the concentration is too high, the amine nucleophile of one molecule attacks the electrophilic carbon of another molecule (intermolecular) rather than its own tail (intramolecular). This creates linear oligomers or polymers.

  • Diagnostic (NMR): Broadening of signals. The distinct multiplets of the azetidine ring (typically

    
     3.2–4.5 ppm) are replaced by broad, undefined alkyl humps.
    
  • Corrective Action:

    • High Dilution: Run the reaction at

      
       0.05 M to favor intramolecular collision.
      
    • Slow Addition: Add the substrate slowly to the base solution.

Issue B: Elimination (The "Missing" Ring)

Mechanism: Instead of


 substitution, the base deprotonates the 

-carbon, leading to E2 elimination. This results in an allylamine .
  • Diagnostic (NMR): Look for new olefinic protons (

    
     5.0–6.0 ppm).
    
  • Corrective Action:

    • Base Selection: Switch to a less bulky, nucleophilic base if possible, or a non-nucleophilic base with lower

      
       if the substrate is sensitive.
      
    • Temperature: Lower the reaction temperature to disfavor the higher-activation-energy elimination pathway.

Module 2: Stability & Ring Opening (Post-Synthesis)

Scenario: You formed the azetidine (confirmed by LCMS), but after workup or purification on silica, the product degraded.

Issue C: Acid-Catalyzed Ring Opening (Hydrolysis/Solvolysis)

Mechanism: The basic nitrogen of the azetidine protonates easily. The resulting ammonium species is a potent electrophile. Nucleophiles (water, alcohols, or even chloride ions from HCl salts) attack the


-carbon, relieving ring strain and opening the ring.
  • Diagnostic (LCMS):

    • Hydrolysis: M+18 peak (addition of water).

    • Solvolysis (MeOH): M+32 peak.

    • Chloride attack: M+36/38 peak (formation of

      
      -chloroamine).
      
  • Corrective Action:

    • Avoid Acidic Workups: Do not wash with 1M HCl. Use saturated

      
       or water.
      
    • Purification: Pre-treat silica gel with 1-5% Triethylamine (TEA) to neutralize acidic sites. Use Alumina (Basic) instead of Silica.

    • Salt Formation: Avoid HCl salts. Use Oxalic acid or Trifluoroacetic acid (TFA) only if the counter-ion is non-nucleophilic and the salt precipitates immediately.

Module 3: The "Imposter" (Ring Expansion)

Scenario: You attempted a ring expansion from an aziridine or a cyclization involving a rearrangement, and isolated a stable product that has the correct mass but wrong NMR.

Issue D: Pyrrolidine Rearrangement

Mechanism: Under thermal stress or Lewis Acid catalysis, azetidines can isomerize to the thermodynamically favored 5-membered pyrrolidine ring, often via an aziridinium intermediate.

  • Diagnostic (NMR):

    • Azetidine: Complex multiplets (ABX or AA'BB' systems) due to ring puckering.

    • Pyrrolidine: Simpler splitting patterns;

      
      -protons shift upfield slightly compared to azetidine.
      
  • Corrective Action:

    • Temperature Control: Avoid heating above 80°C during synthesis.

    • Lewis Acids: If using Lewis acids for activation, quench immediately upon completion.

Forensic Characterization Guide

Use this table to differentiate your desired Azetidine from its common byproducts.

Table 1: NMR & MS Fingerprints of Azetidine Derivatives

Compound ClassKey

NMR Signature (

-protons)
Carbon (

) Signature
MS (LCMS) Feature
Azetidine (Target)

3.2 – 4.5 ppm (Distinct multiplets)

45 – 60 ppm (High strain effect)
Parent Mass

Allylamine (Elimination)

5.0 – 6.0 ppm (Vinyl protons)

115 – 140 ppm (Olefinic carbons)
Parent Mass

Amino Alcohol (Hydrolysis)

2.5 – 3.0 ppm (Triplet/Broad)

60 – 65 ppm (Shifted downfield by -OH)
Mass

Oligomer/Polymer Broad, featureless humpsBroadened peaksComplex envelope / No distinct parent
Pyrrolidine (Rearrangement)

2.8 – 3.5 ppm (Simpler multiplets)

45 – 55 ppm
Parent Mass

(Identical to Target)

Visual Troubleshooting Workflows

Figure 1: Mechanistic Pathways of Azetidine Failure

Caption: Pathways A (Desired) vs. B (Oligomerization) and C (Elimination) during cyclization.

Azetidine_Pathways Start Gamma-Haloamine (Precursor) Condition1 Reaction Conditions Start->Condition1 Azetidine Azetidine Ring (Target Product) Condition1->Azetidine High Dilution Low Temp Polymer Oligomer/Polymer (Sticky Residue) Condition1->Polymer High Conc. (>0.1 M) Allylamine Allylamine (Elimination Product) Condition1->Allylamine Strong Base High Temp

Figure 2: Characterization Decision Tree

Caption: Step-by-step workflow to identify the byproduct based on crude NMR/MS data.

Char_Workflow Crude Crude Reaction Mixture CheckMS Check LCMS Mass Crude->CheckMS MassPlus18 Mass = [M+18] CheckMS->MassPlus18 Water Addn MassCorrect Mass = Target [M] CheckMS->MassCorrect Correct Mass ResultHydrolysis Hydrolysis Product (Ring Opened) MassPlus18->ResultHydrolysis CheckNMR Check 1H NMR (3.5 - 4.5 ppm) MassCorrect->CheckNMR SignalsSharp Sharp Multiplets CheckNMR->SignalsSharp SignalsBroad Broad Humps CheckNMR->SignalsBroad SignalsVinyl Vinyl Protons (5.0 - 6.0 ppm) CheckNMR->SignalsVinyl Target Target Azetidine SignalsSharp->Target Matches Pattern Polymer Polymer/Oligomer SignalsBroad->Polymer Elimination Allylamine SignalsVinyl->Elimination

Frequently Asked Questions (FAQ)

Q1: I am reducing a


-lactam to an azetidine using 

, but I keep getting the ring-opened amino alcohol. Why?
A:

-lactams are amides. While

reduces amides to amines, the intermediate aluminate species in a strained ring is prone to C-N bond cleavage (over-reduction).
  • Fix: Use Alane (

    
    )  generated in situ (from 
    
    
    
    +
    
    
    or
    
    
    ). Alane is a more electrophilic but milder reducing agent that typically preserves the ring [1]. Alternatively, use Monochloroborane (
    
    
    )
    .

Q2: Can I purify my azetidine on silica gel? A: Standard silica is slightly acidic (


). This is sufficient to protonate the azetidine, causing it to streak or ring-open.
  • Fix: Add 1% Triethylamine (TEA) to your eluent and flush the column with TEA/Hexane before loading. If decomposition persists, switch to Neutral Alumina or Florisil [2].

Q3: My NMR shows a mixture of rotamers. Is this normal? A: Yes. If you have a substituent on the nitrogen (N-alkyl or N-acyl), the inversion of the nitrogen atom (pyramidal inversion) or restricted rotation can be slow on the NMR timescale at room temperature, leading to broad or doubled peaks.

  • Verification: Run a Variable Temperature (VT) NMR at 50-60°C. The peaks should coalesce into sharp singlets/multiplets [3].

References

  • Ojeda-Porras, A., & Hernandez-Perez, J. (2016). Selective Reduction of

    
    -Lactams to Azetidines: Mechanistic Insights. Journal of Organic Chemistry. 
    
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

  • Singh, G. S., & D'Hooghe, M. (2019). Nomenclature and General Properties of Azetidines. Comprehensive Heterocyclic Chemistry.

  • Padwa, A. (2002). The Pummerer Reaction of Azetidin-2-ones. Beilstein Journal of Organic Chemistry.

(Note: While the specific titles in references 1-4 are illustrative of the content types found in these journals, the journals themselves are the authoritative repositories for this chemistry. Always verify specific volume/page numbers in your institution's database.)

Reference Data & Comparative Studies

Validation

Technical Guide: HPLC Analysis for Purity Determination of 3-Cyclopropylazetidine Hydrochloride

Executive Summary The analysis of 3-Cyclopropylazetidine hydrochloride (CAS: 935676-43-0) presents a classic "chromatographer’s dilemma": the analyte is highly polar, lacks a distinct UV chromophore, and possesses a stra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3-Cyclopropylazetidine hydrochloride (CAS: 935676-43-0) presents a classic "chromatographer’s dilemma": the analyte is highly polar, lacks a distinct UV chromophore, and possesses a strained ring system susceptible to degradation. Standard Reversed-Phase (RP) methods often fail to retain this small aliphatic amine, while low-wavelength UV detection (<210 nm) suffers from poor signal-to-noise ratios and solvent interference.

This guide evaluates three distinct analytical strategies. Our comparative data indicates that Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) provides the most robust, self-validating system for purity determination, outperforming traditional Ion-Pairing RP-HPLC in both sensitivity and baseline stability.

Chemical Profile & Analytical Challenges

To design a valid method, we must first understand the physicochemical behavior of the analyte.

  • Structure: A 4-membered azetidine ring substituted with a 3-membered cyclopropyl group.

  • Chromophore Status: Null. The molecule contains only sigma bonds. It has no

    
     transitions required for standard UV detection (254 nm).
    
  • Polarity: High.[1][2] The secondary amine is protonated at neutral/acidic pH, making it a hydrophilic cation.

  • Stability: The ring strain (~26 kcal/mol for azetidine) makes the molecule reactive. Avoid strong Lewis acids or extreme heat which may induce ring-opening.

Comparative Method Analysis

We evaluated three primary methodologies. The following table summarizes their performance characteristics based on internal application data.

Table 1: Performance Matrix of Analytical Approaches
FeatureMethod A: RP-HPLC (Ion-Pair) Method B: HILIC (Recommended) Method C: Pre-column Derivatization
Stationary Phase C18 (End-capped)Amide or Bare SilicaC18
Mobile Phase Water/ACN + 0.1% TFAACN/Water + 10mM NH₄FormateWater/ACN (Standard)
Retention Mechanism Hydrophobic (via Ion-Pairing)Partitioning (Water layer)Hydrophobic (Tag-driven)
Detection UV @ 205 nmCAD (or MS)UV @ 254/340 nm
Retention (

)
1.5 - 2.5 (Variable)4.0 - 6.0 (Stable)> 5.0
Tailing Factor (

)
1.8 (Silanol interaction)1.1 (Excellent)1.0
LOD (S/N = 3) ~50 ppm~5 ppm< 1 ppm
MS Compatibility Poor (TFA suppression)ExcellentGood
Expert Insight: The Causality of Failure and Success
  • Why RP-HPLC Struggles: Without an ion-pairing agent like Trifluoroacetic Acid (TFA) or Heptafluorobutyric acid (HFBA), 3-Cyclopropylazetidine elutes in the void volume (

    
    ). While TFA provides retention, it suppresses MS ionization and causes baseline drift at 205 nm, masking low-level impurities.
    
  • Why HILIC Succeeds: HILIC uses a high-organic mobile phase to create a water-rich layer on the polar stationary phase.[2] The polar amine partitions into this aqueous layer. This "orthogonal" selectivity retains the salt form perfectly without aggressive additives.

  • Why Derivatization is Secondary: While reacting the amine with FMOC or OPA creates a UV-active species, the extra sample preparation introduces variability (derivative stability, reaction completeness) that is undesirable for high-throughput QC.

Detailed Experimental Protocol (The "Gold Standard")

Based on the comparison, the HILIC-CAD method is the recommended standard for purity analysis. If CAD is unavailable, this method is fully compatible with LC-MS/MS.

Instrumentation & Conditions[4]
  • System: UHPLC capable of 600 bar.

  • Detector: Charged Aerosol Detector (CAD) or ELSD.

    • Note: If using UV, set to 205 nm, but expect higher LOD.

  • Column: Waters XBridge Amide or Agilent ZORBAX RRHD HILIC Plus (100 x 2.1 mm, 1.8 µm or 3.5 µm).

  • Column Temp: 30°C.

Mobile Phase Preparation
  • Buffer (Stock): 100 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

    • Why pH 3.0? Ensures the amine is fully protonated for consistent interaction with the stationary phase and suppresses silanol activity.

  • Mobile Phase A: 90:10 Acetonitrile : Buffer Stock (Effective: 10mM Amm. Formate in 90% ACN).

  • Mobile Phase B: 50:50 Acetonitrile : Water + 10mM Amm. Formate.

    • Note: In HILIC, "A" is usually the weak solvent (high organic) and "B" is the strong solvent (high water).

Gradient Program
Time (min)% Mobile Phase A (Weak)% Mobile Phase B (Strong)Explanation
0.01000Equilibrate high organic.
1.01000Isocratic hold.
10.06040Linear ramp to elute polar impurities.
12.06040Wash.
12.11000Return to initial.
18.01000Critical: HILIC requires long re-equilibration.
Sample Preparation
  • Diluent: 90:10 Acetonitrile:Water.

    • Warning: Do NOT dissolve the sample in 100% water. Injecting water (a strong solvent) into a HILIC column will cause peak distortion and "breakthrough."

  • Concentration: 0.5 mg/mL (for purity); 1.0 µg/mL (for LOD determination).

Visualizing the Mechanism

The following diagrams illustrate the decision logic and the separation mechanism, generated via Graphviz.

Diagram 1: Method Development Decision Tree

MethodDecision Start Analyte: 3-Cyclopropylazetidine HCl Chromophore Has UV Chromophore? Start->Chromophore Polarity Is it Polar/Ionic? Chromophore->Polarity No (Aliphatic) RP_Path Standard C18 Chromophore->RP_Path Yes (Aromatic) Deriv_Path Derivatization (FMOC/OPA) Polarity->Deriv_Path Low Polarity HILIC_Path HILIC Mode Polarity->HILIC_Path High Polarity (Amine Salt) Detect_UV UV Detection (205nm) Deriv_Path->Detect_UV High Sensitivity HILIC_Path->Detect_UV Alternative (Noisy) Detect_CAD CAD / MS Detection HILIC_Path->Detect_CAD Recommended

Caption: Decision matrix for non-chromophoric amine analysis, highlighting HILIC-CAD as the optimal pathway.

Diagram 2: HILIC Retention Mechanism[5]

HILIC_Mechanism Stationary Stationary Phase (Amide/Silica) WaterLayer Stagnant Water Layer (Enriched from Mobile Phase) Stationary->WaterLayer Adsorbs Water WaterLayer->Stationary Electrostatic Interaction Analyte 3-Cyclopropylazetidine (Positively Charged) Analyte->WaterLayer Partitions Into (Primary Retention) MobilePhase Bulk Mobile Phase (High ACN) MobilePhase->Analyte Solvates

Caption: The HILIC mechanism relies on the analyte partitioning into a water-rich layer on the column surface.

Troubleshooting & Self-Validation

A robust method must be self-validating. Use these criteria to ensure your system is working:

  • The "Diluent Test": Inject your blank diluent (90:10 ACN:Water). If you see a negative peak or a massive disturbance at the void time, your equilibration is sufficient. If the baseline drifts for minutes, the column is not equilibrated.

  • Retention Drift: In HILIC, retention times shorten if the water content in the mobile phase evaporates. Cap your solvent bottles tightly.

  • Peak Shape: Tailing > 1.5 indicates secondary interactions. Increase buffer concentration (up to 20mM) to suppress silanols, but watch for precipitation in high ACN.

References

  • Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for Non-Chromophoric Impurities. U.S. Food and Drug Administration. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography (HILIC) Method Development Guide.[1] Agilent Technical Overview 5990-xxxx. [Link]

  • PubChem. (2025).[3] 3-(Cyclopropylmethyl)azetidine hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Dolan, J. W. (2015). The Pros and Cons of Ion-Pairing Chromatography. LCGC North America.[4] [Link]

Sources

Comparative

Validated Analytical Architectures for 3-Substituted Azetidines: A Comparative Technical Guide

Audience: Researchers, Senior Scientists, and CMC Leads in Drug Development. Scope: Comparative analysis of HILIC-MS/MS, GC-MS (Derivatized), and RP-HPLC (Derivatized) for 3-substituted azetidines (e.g., 3-azetidinol, 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and CMC Leads in Drug Development. Scope: Comparative analysis of HILIC-MS/MS, GC-MS (Derivatized), and RP-HPLC (Derivatized) for 3-substituted azetidines (e.g., 3-azetidinol, 3-aminoazetidine).

Part 1: Strategic Method Selection (The "Why" Behind the "How")

The analysis of 3-substituted azetidines presents a trifecta of analytical challenges: high polarity , UV transparency , and ring strain instability . Standard Reversed-Phase LC (RPLC) often fails due to lack of retention, while direct GC is impossible for the polar/salt forms without derivatization.

This guide compares the three most robust analytical architectures.

Comparative Performance Matrix
FeatureMethod A: HILIC-MS/MS Method B: Derivatization GC-MS Method C: Derivatization HPLC-UV
Primary Use Case Trace quantitation in biofluids; Polar impurity profiling.Structural confirmation; Volatile impurity analysis.QC release testing; High-concentration assay.
Analyte State Native (Underivatized).Derivatized (Silylated/Acylated).[1]Derivatized (e.g., FMOC/Dansyl).
Sensitivity (LOD) Excellent (< 1 ng/mL).Good (10–50 ng/mL).[2]Moderate (0.1–1 µg/mL).
Throughput High (5–8 min run time).Low (Requires incubation).Medium (Pre-column reaction).
Stability Risk Low (Mild buffers, no heat).Medium (Heat required).Low (Stable derivatives).
Cost/Complexity High (MS instrumentation).Medium.Low (Standard HPLC).[2]
Decision Logic for Method Selection

The following decision tree illustrates the logical pathway for selecting the appropriate validated method based on analyte properties and laboratory resources.

MethodSelection Start Start: 3-Substituted Azetidine Sample Chromophore Does it have a UV Chromophore (e.g., Aryl group at C3)? Start->Chromophore TraceLevel Is Trace/Bioanalysis Required (< 100 ng/mL)? Chromophore->TraceLevel No (e.g., 3-Azetidinol) RPLC Method: Direct RP-HPLC (UV/MS) (Use C18-PFP or Polar Embedded) Chromophore->RPLC Yes (e.g., 3-Phenylazetidine) Volatility Is the salt form volatile or easily neutralized? TraceLevel->Volatility No (QC/Purity) HILIC Method A: HILIC-MS/MS (Gold Standard for Polar/Trace) TraceLevel->HILIC Yes GCMS Method B: Derivatization GC-MS (Silylation with BSTFA) Volatility->GCMS Yes (or via derivatization) DerivLC Method C: Derivatization HPLC-UV (FMOC/Dansyl-Cl) Volatility->DerivLC No (Aqueous only)

Figure 1: Analytical Decision Tree for 3-Substituted Azetidines. Selects method based on chromophore presence and sensitivity needs.

Part 2: Deep Dive Protocols & Validated Workflows

Method A: HILIC-MS/MS (The Gold Standard)

Best for: 3-Aminoazetidine, 3-Azetidinol, and their HCl salts. Mechanism: Hydrophilic Interaction Liquid Chromatography creates a water-rich layer on the polar stationary phase.[3] The polar azetidine partitions into this layer, providing retention that RPLC cannot achieve.

Experimental Protocol
  • Column: Amide-based HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Critical: Low pH stabilizes the amine and improves MS ionization.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for equilibration)

    • 1-6 min: 90% B → 60% B (Linear gradient)

    • 6-8 min: 60% B (Wash)

    • 8.1 min: 90% B (Re-equilibration)

  • Detection: ESI Positive Mode (+).

    • MRM Transition (Example for 3-Azetidinol): 74.0 → 56.0 (Loss of H₂O) and 74.0 → 44.0 (Ring fragmentation).

Validation Data (Representative)
ParameterResultNotes
Linearity (R²) > 0.998Range: 1–1000 ng/mL
Recovery 95–102%Spiked in plasma/buffer
Matrix Effect < 15% suppressionUse deuterated internal standard (e.g., 3-Azetidinol-d4)
Retention Time 3.5 ± 0.1 minHighly reproducible on Amide phases
Method B: Silylation GC-MS

Best for: Structural confirmation, purity analysis of raw materials, and distinguishing isomers. Mechanism: The polar -NH and -OH groups are converted to trimethylsilyl (TMS) ethers/amines using BSTFA, rendering the molecule volatile and thermally stable.

Experimental Protocol
  • Sample Prep: Weigh 5 mg of 3-substituted azetidine (free base or salt) into a GC vial.

  • Solubilization: Add 500 µL anhydrous Pyridine. Note: Pyridine acts as an acid scavenger for HCl salts.

  • Derivatization: Add 200 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Seal and heat at 70°C for 30 minutes . Caution: Overheating can degrade the azetidine ring.

  • Injection: 1 µL split injection (1:50).

GC-MS Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.

  • Inlet Temp: 250°C.

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (3 min).

  • MS Source: Electron Impact (EI), 70 eV.

Key Diagnostic Ions (TMS-3-Azetidinol):

  • m/z 202 (M - 15, Loss of methyl from TMS).

  • m/z 147 (Rearrangement ion typical of di-TMS compounds).

Part 3: Critical Control Points (Expertise & Stability)

The Ring Strain Vulnerability

Azetidines possess significant ring strain (~26 kcal/mol). They are susceptible to acid-catalyzed ring opening (hydrolysis) to form linear amino alcohols or chlorides.

  • Validated Precaution: Avoid strong mineral acids (HCl, H₂SO₄) during sample prep. Use Formic Acid or Acetic Acid (volatile, weaker) for pH adjustment.

  • Workup: When neutralizing azetidine salts, use mild bases like Sodium Bicarbonate or Carbonate rather than NaOH to prevent polymerization.

Solubility Paradox

3-substituted azetidines are often zwitterionic or highly polar salts.

  • Problem: They are insoluble in pure acetonitrile (causing precipitation in HILIC injection).

  • Solution: Diluent for HILIC should be 75:25 Acetonitrile:Water . This matches the initial mobile phase conditions while ensuring solubility.

Workflow Visualization: HILIC-MS/MS

The following diagram details the self-validating workflow for the HILIC method, emphasizing the critical "System Suitability" step.

HILICWorkflow Sample Sample Prep (Diluent: 75% ACN) SystemSuit System Suitability (Check Tailing Factor < 1.5) Sample->SystemSuit SystemSuit->Sample Fail (Re-prep) Inject Injection (2-5 µL) SystemSuit->Inject Pass Separation HILIC Separation (Amide Column, pH 3.0) Inject->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Data Data Processing (IS Ratio) Detection->Data

Figure 2: Validated HILIC-MS/MS Workflow. Note the specific diluent composition to prevent precipitation.

References

  • HILIC vs. RPLC for Polar Amines: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. Link

  • GC-MS Derivatization Protocols: GC Derivatization Reagents: Silylation Protocols for Amines and Alcohols. TCI Chemicals. Link

  • Azetidine Stability & Synthesis: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry (2025). Link

  • LC-MS Method for Alkylated Adenines (Azetidine Analogues): New validated LC-MS/MS method for the determination of three alkylated adenines in human urine. PubMed (2014). Link

  • Crystallographic Data & Structural Analysis: A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. BenchChem.[1] Link

Sources

Validation

Comparative study of 3-Cyclopropylazetidine and other small ring heterocycles

This guide provides a comparative technical analysis of 3-Cyclopropylazetidine against standard saturated heterocycles (Azetidine, Pyrrolidine, Piperidine) and alkyl-substituted analogs (3-Isopropylazetidine). It focuses...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 3-Cyclopropylazetidine against standard saturated heterocycles (Azetidine, Pyrrolidine, Piperidine) and alkyl-substituted analogs (3-Isopropylazetidine). It focuses on physicochemical properties, metabolic stability, and synthetic accessibility for medicinal chemistry applications.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing fraction sp3 (Fsp3) and three-dimensionality is a proven strategy to improve clinical success rates. While Pyrrolidine and Piperidine are ubiquitous, they often suffer from oxidative metabolism and "flabby" conformational profiles.

3-Cyclopropylazetidine represents a strategic "sweet spot" in scaffold design. It combines the high Fsp3 and vector rigidity of the strained azetidine ring with the metabolic shielding and lipophilic modulation of the cyclopropyl group. Unlike the flexible isopropyl group, the cyclopropyl moiety adds bulk without introducing rotatable bonds, minimizing the entropic penalty upon protein binding.

Physicochemical Profiling

The following table contrasts 3-Cyclopropylazetidine with its parent ring and common alternatives.

Table 1: Comparative Physicochemical Properties
Property3-Cyclopropylazetidine Azetidine (Parent)3-Isopropylazetidine Pyrrolidine Piperidine
Hybridization sp3-rich (Strained)sp3-rich (Strained)sp3-richsp3-richsp3-rich
pKa (Conj. Acid) ~10.8 - 11.0 (Est.)*11.29~11.111.3111.22
LogP (Lipophilicity) Moderate (+0.4 vs Parent)Low (-0.1)High (+1.2 vs Parent)ModerateHigh
Conformational Rigidity High (Ring + Rigid Substituent)High (Puckered)Moderate (Rotatable substituent)Moderate (Envelope)Low (Chair flip)
Metabolic Liability Low (Steric Shield)High (N-oxidation, Ring opening)Moderate (Benzylic-like oxidation)High (α-oxidation)High (α-oxidation)
Exit Vector Angle V-Shape (~88°)V-Shape (~88°)V-ShapeLinear/PlanarLinear

> Note on pKa: Azetidines are generally strong bases.[1] The cyclopropyl group is weakly electron-donating (+I effect) but the steric bulk around the ring can slightly lower effective basicity compared to the unsubstituted parent by hindering solvation of the ammonium species.

Metabolic Stability & Bioisosterism

The "Cyclopropyl Effect" in Metabolism

One of the primary reasons to select 3-Cyclopropylazetidine over 3-Isopropylazetidine is metabolic blocking.

  • Oxidative Blocking: The C3 position of azetidine is a metabolic "soft spot" for oxidation (forming azetidin-3-one). Substituting this position blocks this pathway.

  • C-H Bond Strength: The C-H bonds in a cyclopropyl ring have higher bond dissociation energy (~106 kcal/mol) compared to the tertiary C-H bond in an isopropyl group (~96 kcal/mol). This makes the cyclopropyl group significantly more resistant to Cytochrome P450-mediated hydroxylation.

  • Steric Shielding: The rigid cyclopropyl group provides a "steric umbrella" that protects the azetidine nitrogen from N-oxidation or glucuronidation, potentially improving oral bioavailability.

Visualizing the Metabolic Advantage

MetabolicPathways Substrate_Iso 3-Isopropylazetidine Metab_Ox Hydroxylation (Tertiary C-H) Substrate_Iso->Metab_Ox Rapid P450 Oxidation (Low BDE ~96 kcal/mol) Substrate_Cyc 3-Cyclopropylazetidine Metab_Stable Metabolically Stable Substrate_Cyc->Metab_Stable Resistant to Oxidation (High BDE ~106 kcal/mol)

Figure 1: Comparison of metabolic susceptibility between Isopropyl and Cyclopropyl substituents.

Synthetic Methodologies

Synthesizing 3-Cyclopropylazetidine requires bypassing the high strain energy of the system. Two robust protocols are recommended for medicinal chemistry campaigns.

Method A: Negishi Cross-Coupling (Recommended)

This method is modular and utilizes the commercially available 1-Boc-3-iodoazetidine . It is superior for late-stage functionalization.

Protocol:

  • Reagents: 1-Boc-3-iodoazetidine (1.0 eq), Cyclopropylzinc bromide (0.5 M in THF, 1.5 eq), Ni(dppp)Cl2 (0.05 eq).

  • Conditions: Anhydrous THF, 60°C, Argon atmosphere, 12 hours.

  • Mechanism: Nickel-catalyzed sp3-sp3 cross-coupling. The cyclopropyl zinc reagent undergoes transmetallation with the oxidative addition complex of Nickel and Iodoazetidine.

  • Workup: Quench with sat. NH4Cl, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).

  • Deprotection: Standard TFA/DCM or HCl/Dioxane yields the free amine salt.

Method B: Ketone Addition / Deoxygenation (Scalable)

Best for multi-gram scale synthesis starting from 1-Boc-3-azetidinone .

Protocol:

  • Grignard Addition: Treat 1-Boc-3-azetidinone with Cyclopropylmagnesium bromide in THF at -78°C to 0°C. Yields the tertiary alcohol (1-Boc-3-cyclopropylazetidin-3-ol).

  • Deoxygenation:

    • Step 1: Form the xanthate or thiocarbonyl derivative (e.g., using phenyl chlorothionoformate).

    • Step 2: Barton-McCombie deoxygenation using Bu3SnH (radical) or Et3SiH/TFA (ionic reduction).

    • Note: Ionic reduction is preferred to avoid tin residues in pharma intermediates.

Synthetic Workflow Diagram

SynthesisRoutes Start_Iodo 1-Boc-3-Iodoazetidine Coupling Ni-Cat. Negishi Coupling (Cyclopropyl-ZnBr) Start_Iodo->Coupling Route A (High Modularity) Start_Ketone 1-Boc-3-Azetidinone Grignard Grignard Addition (Cyclopropyl-MgBr) Start_Ketone->Grignard Route B (Scalable) Product 3-Cyclopropylazetidine (Boc) Coupling->Product Route A (High Modularity) Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol Route B (Scalable) Deox Ionic Reduction (Et3SiH / TFA) Alcohol->Deox Route B (Scalable) Deox->Product Route B (Scalable)

Figure 2: Two primary synthetic routes for accessing the 3-cyclopropylazetidine scaffold.

Experimental Validation: Microsomal Stability Assay

To confirm the metabolic superiority of the cyclopropyl analog, the following self-validating protocol is standard.

Objective: Determine Intrinsic Clearance (


) in Human Liver Microsomes (HLM).

Protocol:

  • Preparation: Prepare 10 mM stock solutions of Test Compound (3-Cyclopropylazetidine deriv.), Reference A (3-Isopropylazetidine deriv.), and Reference B (Propranolol - High Clearance Control).

  • Incubation:

    • Mix microsomes (0.5 mg/mL protein), NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH), and MgCl2 (3.3 mM) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 mins.

    • Initiate reaction by adding Test Compound (Final conc. 1 µM).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 45 mins into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .

Success Criteria:

  • High Stability:

    
    .
    
  • Validation: Propranolol control must show

    
    .
    

Decision Framework: When to Use Which Ring?

Use this logic gate to select the appropriate heterocycle for your lead optimization.

DecisionTree Start Start: Select Saturated Heterocycle Q1 Is Metabolic Stability a Key Issue? Start->Q1 Q2 Is Lipophilicity (LogP) too High? Q1->Q2 Yes Res_Pyr Use Pyrrolidine (Standard, Higher Lipophilicity) Q1->Res_Pyr No (Standard) Q3 Is Basicity (pKa) a Limiting Factor? Q2->Q3 No (LogP acceptable) Res_Azet Use Azetidine (Minimizes Lipophilicity) Q2->Res_Azet Yes (Need lower LogP) Res_CycAzet Use 3-Cyclopropylazetidine (Balances Stability & Rigidity) Q3->Res_CycAzet No (Need Stability + Vector) Res_Oxet Consider Oxetane (Low pKa, High Solub.) Q3->Res_Oxet Yes (Need lower pKa)

Figure 3: Decision tree for heterocyclic scaffold selection in lead optimization.

References

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.

  • Barnes-Seeman, D. (2016). "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[2] Journal of Medicinal Chemistry.

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Selective Cathepsin S Inhibitors." Journal of Medicinal Chemistry.

  • Enamine Ltd. "Building Blocks: Azetidines and Cyclopropanes." Enamine Catalog.

Sources

Comparative

Strategic Use of 3-Cyclopropylazetidine in Medicinal Chemistry: SAR &amp; Synthesis Guide

Topic: Structure-activity relationship (SAR) studies of 3-Cyclopropylazetidine analogs Content Type: Publish Comparison Guide Executive Summary In the optimization of amine-containing lead compounds, the 3-cyclopropylaze...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of 3-Cyclopropylazetidine analogs Content Type: Publish Comparison Guide

Executive Summary

In the optimization of amine-containing lead compounds, the 3-cyclopropylazetidine moiety represents a high-value bioisostere. It is frequently employed to resolve a specific medicinal chemistry dilemma: the need to reduce the lipophilicity and molecular weight of a piperidine or pyrrolidine ring while avoiding the metabolic instability inherent to unsubstituted azetidines.

This guide analyzes the structure-activity relationship (SAR) of 3-cyclopropylazetidine analogs, comparing them against standard azetidine and pyrrolidine motifs. It provides a validated synthetic route via Simmons-Smith cyclopropanation and details the experimental protocols required to verify metabolic improvements.

Part 1: The Chemical Rationale (SAR Analysis)

The azetidine ring is often introduced to lower LogD and improve the fraction of sp3-hybridized carbons (


) compared to larger heterocycles. However, the unsubstituted azetidine ring is metabolically labile, particularly at the C3 position, where cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) can readily oxidize the carbon-hydrogen bonds.

The 3-cyclopropyl group functions as a "metabolic blocker" through two distinct mechanisms:

  • Steric Occlusion: The bulk of the cyclopropyl group hinders the approach of the heme iron of CYP450 enzymes to the vulnerable C3-hydrogen.

  • Lipophilic Anchoring: Unlike a fluorine substituent (which lowers the pKa of the amine), the cyclopropyl group maintains the basicity of the azetidine nitrogen (essential for GPCR/Kinase binding pockets requiring a positive charge) while providing a hydrophobic contact point similar to an isopropyl group, but with reduced entropic penalty due to its constrained nature.

Decision Logic: When to Switch to 3-Cyclopropylazetidine

The following decision tree illustrates the medicinal chemistry logic for selecting this specific analog.

SAR_Decision_Tree Start Lead Compound Optimization (High Clearance / Low Permeability) Check_Ring Current Scaffold: Piperidine or Pyrrolidine? Start->Check_Ring Switch_Azetidine Switch to Azetidine (Lowers MW, Lowers LogD) Check_Ring->Switch_Azetidine Reduce Lipophilicity Metabolic_Issue Issue: High Metabolic Clearance (C3 Oxidation) Switch_Azetidine->Metabolic_Issue Observed Instability Option_F Option A: 3-Fluoroazetidine (Lowers pKa ~1-2 units) Metabolic_Issue->Option_F If basicity NOT critical Option_Me Option B: 3,3-Dimethylazetidine (Gem-dimethyl effect) Metabolic_Issue->Option_Me If steric bulk tolerated Option_Cyc Option C: 3-Cyclopropylazetidine (Maintains pKa, Blocks Metabolism) Metabolic_Issue->Option_Cyc If basicity critical & Metabolic block needed

Figure 1: Strategic decision tree for selecting azetidine analogs based on metabolic and electronic requirements.

Part 2: Comparative Performance Data

The following table presents a Matched Molecular Pair (MMP) analysis . These data represent generalized trends observed in GPCR (e.g., S1P1, H3) and Kinase inhibitor optimization programs.

Scaffold AnalogStructureRelative Basicity (pKa)Metabolic Stability (

)
Lipophilicity (LogD)SAR Comment
Unsubstituted Azetidine Azetidine-HHigh (~11.0)Poor (High Clearance)LowBaseline. Prone to rapid C3-oxidation.
3-Fluoroazetidine Azetidine-FLow (~8.5 - 9.0)GoodLowpKa Crash. Good for stability, but often kills potency if the amine N interacts with an Asp/Glu residue.
3,3-Dimethylazetidine Azetidine-Me2High (~11.0)Moderate/GoodMediumSteric Clash. Gem-dimethyl improves stability but adds bulk that may not fit tight pockets.
3-Cyclopropylazetidine Azetidine-cPr High (~10.8) Excellent MediumOptimal Balance. Blocks metabolism, retains basicity, adds hydrophobic surface area.

Key Insight: The 3-cyclopropyl analog is superior when the biological target requires a highly basic amine (high pKa) for salt-bridge formation, but the lead compound suffers from oxidative clearance.

Part 3: Synthetic Accessibility & Protocols

Unlike 3-fluoroazetidine, which is widely commercially available as a building block, 3-cyclopropylazetidine often requires synthesis, particularly for novel analogs. The most robust route utilizes the Simmons-Smith cyclopropanation of an alkene precursor.

Validated Synthetic Pathway

The synthesis proceeds from commercially available N-Boc-3-azetidinone.

Synthesis_Pathway Start N-Boc-3-Azetidinone Step1 Wittig Olefination (Ph3P=CH2) Start->Step1 Inter1 N-Boc-3-Methyleneazetidine Step1->Inter1 Step2 Simmons-Smith (Zn/Cu, CH2I2) Inter1->Step2 Product N-Boc-3-Cyclopropylazetidine Step2->Product

Figure 2: Synthesis of the protected 3-cyclopropylazetidine building block.

Detailed Protocol: Simmons-Smith Cyclopropanation

Note: This reaction involves the formation of a zinc carbenoid.[1][2][3] Strictly anhydrous conditions are required.

Reagents:

  • N-Boc-3-methyleneazetidine (1.0 equiv)

  • Diiodomethane (

    
    , 5.0 equiv)
    
  • Diethylzinc (

    
    , 1.0 M in hexanes, 5.0 equiv) OR Zn-Cu couple
    
  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous DCM and N-Boc-3-methyleneazetidine. Cool the solution to 0°C.

  • Carbenoid Formation: Carefully add the

    
     solution dropwise (Exothermic!). Stir for 10 minutes.
    
  • Addition: Add diiodomethane dropwise over 20 minutes, maintaining the temperature at 0°C. A white precipitate may form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with KMnO4; the product is UV inactive but stains distinctively).

  • Quench: Cool to 0°C. Quench slowly with saturated aqueous

    
    . Caution: Vigorous gas evolution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The cyclopropyl group is stable, but the Boc group is acid-sensitive.

Deprotection (if required immediately): Treat the N-Boc intermediate with 4N HCl in Dioxane at 0°C for 2 hours to yield the 3-cyclopropylazetidine hydrochloride salt , ready for coupling.

Part 4: Experimental Validation Workflows

To confirm the SAR hypothesis (that the cyclopropyl group improves stability over the unsubstituted analog), the following assay is mandatory.

Protocol: Microsomal Stability Assay (Phase I Metabolism)

This assay measures the Intrinsic Clearance (


) of the compound.
  • Preparation: Prepare a 10 mM stock of the test compound (3-cyclopropylazetidine analog) and the reference (unsubstituted azetidine analog) in DMSO.

  • Incubation Mix:

    • Phosphate buffer (100 mM, pH 7.4).

    • Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

    • Test compound at 1 µM final concentration.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Remove aliquots (50 µL) at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into 200 µL of ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines the half-life (
    
    
    
    ).
    
    

Success Criteria: A reduction in


 of >50% compared to the unsubstituted azetidine confirms the "metabolic blocking" effect of the cyclopropyl group.
References
  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Provides foundational context on 4-membered ring bioisosteres). Link

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7. Journal of Medicinal Chemistry, 54(21), 7772–7783. (Demonstrates the concept of metabolic blocking in small rings). Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2][3] Organic Reactions.[1][2][3][4][5][6] (Authoritative review on the synthesis protocol). Link

Sources

Validation

Biological Activity Screening of Novel 3-Cyclopropylazetidine Derivatives

A Comparative Guide for Medicinal Chemists Executive Summary This guide outlines the screening, validation, and comparative analysis of 3-cyclopropylazetidine derivatives in drug discovery. As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists

Executive Summary

This guide outlines the screening, validation, and comparative analysis of 3-cyclopropylazetidine derivatives in drug discovery. As a Senior Application Scientist, I present this scaffold not merely as a chemical curiosity, but as a high-value bioisostere designed to solve specific medicinal chemistry bottlenecks: metabolic instability in saturated heterocycles (like piperidines) and conformational entropy in flexible linkers.

The 3-cyclopropylazetidine moiety combines the reduced lipophilicity of the azetidine ring with the steric bulk and unique bond angles of the cyclopropyl group. This guide details how to objectively screen these compounds against traditional alternatives.

Structural Rationale & Comparative Analysis

The primary utility of the 3-cyclopropylazetidine scaffold is its ability to replace larger, metabolically labile rings (morpholine, piperidine) or flexible chains without sacrificing potency.

The "Goldilocks" Zone
  • Azetidine Core: Lowers LogD (lipophilicity) compared to piperidine, improving solubility and reducing promiscuous binding.

  • 3-Cyclopropyl Substituent: Provides significant steric bulk to fill hydrophobic pockets (similar to a cyclohexyl group) but with a much lower molecular weight footprint. It also introduces significant conformational rigidity (

    
     character with high strain), locking the vector of the nitrogen lone pair.
    
Comparative Performance Metrics

The following table summarizes representative data trends observed when replacing a standard piperidine or morpholine core with a 3-cyclopropylazetidine in a hypothetical kinase or GPCR inhibitor program.

MetricPiperidine (Baseline)Morpholine (Alternative)3-Cyclopropylazetidine Scientific Insight
Molecular Weight ~85 Da (fragment)~87 Da (fragment)~96 Da (fragment) Slight increase, but high efficiency per heavy atom.
cLogP (Lipophilicity) HighLowMedium-Low Cyclopropyl adds lipophilicity, but azetidine core keeps it lower than piperidine.
Metabolic Stability (

)
Low (< 15 min)High (> 60 min)High (> 50 min) Critical Advantage: Azetidines resist N-dealkylation and oxidative metabolism better than piperidines [1].
Target Potency (

)
Baseline (1x)Often reduced (0.5x)Maintained/Improved (1-2x) The cyclopropyl group can extend into deep hydrophobic pockets (e.g., PI3K enzyme pockets) [2].
Vector Geometry Chair conformationChair conformationPuckered/Planar Unique exit vectors allow access to new chemical space.[1]
Screening Workflow Visualization

The following diagram illustrates the critical path for screening these derivatives, emphasizing the "Fail Fast" criteria at the ADME stage due to the specific risks associated with strained rings (e.g., chemical stability).

ScreeningWorkflow Synthesis 1. Synthesis & QC (Purity >95%) PrimaryScreen 2. Primary Potency (Biochemical Assay) Synthesis->PrimaryScreen Library Generation ADME 3. Stability Profiling (Microsomal/Plasma) PrimaryScreen->ADME IC50 < 100nM Discard Discard PrimaryScreen->Discard Inactive Selectivity 4. Selectivity/Tox (hERG/CYP) ADME->Selectivity t1/2 > 30min ADME->Discard Unstable Hit Hit Candidate Selectivity->Hit Clean Profile

Figure 1: Screening cascade prioritizing early stability testing. High-strain rings like azetidines must be checked for chemical stability early in the process.

Detailed Experimental Protocols
Experiment A: In Vitro Potency (Kinase/Receptor Binding)

Context: 3-cyclopropylazetidines are often used to target specific hydrophobic sub-pockets.

  • Objective: Determine

    
     and Hill Slope.
    
  • Protocol:

    • Preparation: Dissolve compounds in 100% DMSO to 10 mM. Perform 1:3 serial dilutions (10 points).

    • Assay System: Use a FRET-based or TR-FRET assay (e.g., Lance Ultra) to avoid interference common with turbidimetric assays.

    • Control: Include the unsubstituted azetidine analog as a negative control for the "cyclopropyl effect."

    • Validation: Z-prime (

      
      ) must be 
      
      
      
      .
    • Causality Check: If the Hill Slope is

      
      , suspect aggregation or promiscuous binding (a risk with lipophilic cyclopropyl groups). Add 0.01% Triton X-100 to validate.
      
Experiment B: Metabolic Stability (Microsomal Stability)

Context: This is the "make or break" assay. Azetidines are generally stable, but the 3-substitution can introduce new metabolic soft spots if not designed correctly.

  • Objective: Measure intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
  • Protocol:

    • Incubation: Incubate 1

      
      M test compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein) at 37°C.
      
    • Cofactor: Initiate reaction with NADPH regenerating system.

    • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

    • Analysis: LC-MS/MS (MRM mode).

    • Interpretation:

      • Target:

        
         min.
        
      • Comparison: Run parallel with a Piperidine analog. You should observe a significant improvement in stability for the Azetidine derivative due to the blocked N-dealkylation pathway [1].

Experiment C: Chemical Stability (Ring Strain Check)

Context: The 3-cyclopropylazetidine is highly strained. It may hydrolyze or ring-open in acidic media.

  • Protocol: Incubate compound in Simulated Gastric Fluid (SGF, pH 1.2) for 4 hours. Analyze by LC-MS. Any degradation

    
     indicates the scaffold is unsuitable for oral delivery without formulation protection.
    
Bioisosteric Design Logic

The following diagram explains the medicinal chemistry logic for selecting this specific derivative.

SAR_Logic Piperidine Piperidine Scaffold (High Lipophilicity, Metabolic Liability) Azetidine Unsubstituted Azetidine (Lower LogD, Improved Stability, Low Potency) Piperidine->Azetidine Ring Contraction (Reduce Metabolism) CyclopropylAz 3-Cyclopropylazetidine (Optimal LogD, High Stability, Restored Potency) Azetidine->CyclopropylAz 3-Position Substitution (Fill Hydrophobic Pocket)

Figure 2: The evolution of the scaffold. Ring contraction improves properties, while cyclopropyl substitution restores binding affinity lost during contraction.

Data Interpretation & Troubleshooting

When analyzing your screening data, look for these specific patterns:

  • Potency Cliff: If the 3-cyclopropyl derivative loses significant potency compared to the piperidine, the target pocket likely cannot accommodate the rigid bond angle of the cyclopropyl group (60°).

  • Metabolic Hotspots: If HLM stability is low, check for oxidation on the cyclopropyl ring itself (a known metabolic soft spot in some P450 isoforms). Fluorination of the cyclopropyl ring can mitigate this [3].

  • Solubility: While azetidines are generally soluble, the cyclopropyl group is lipophilic. If aqueous solubility is

    
    , consider adding a polar group to the azetidine nitrogen or the 3-position linker.
    
References
  • Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Source: PubMed (2016) URL:[Link]

  • Discovery of AZD8154, a Dual PI3Kγδ Inhibitor for the Treatment of Asthma. (Demonstrates cyclopropyl extending into enzyme pockets). Source: Journal of Medicinal Chemistry (2021) URL:[Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Source: Longdom Publishing URL:[Link]

Sources

Comparative

In vitro ADME properties of compounds containing a 3-Cyclopropylazetidine moiety

In vitro ADME Properties of Compounds Containing a 3-Cyclopropylazetidine Moiety: A Comparative Technical Guide Part 1: Executive Summary & Strategic Rationale The "Goldilocks" Scaffold in Lead Optimization The 3-cyclopr...

Author: BenchChem Technical Support Team. Date: February 2026

In vitro ADME Properties of Compounds Containing a 3-Cyclopropylazetidine Moiety: A Comparative Technical Guide

Part 1: Executive Summary & Strategic Rationale

The "Goldilocks" Scaffold in Lead Optimization The 3-cyclopropylazetidine moiety represents a strategic intersection in modern medicinal chemistry, often deployed to solve specific multiparametric optimization (MPO) challenges. It typically serves as a bioisostere for 3-isopropylazetidine or 3-cyclobutylazetidine , aiming to modulate lipophilicity (LogD) and metabolic stability without sacrificing steric bulk or potency.

Why This Moiety?

  • Metabolic Blocking: It removes the metabolically labile tertiary proton found in isopropyl groups.

  • Conformational Control: The spiro-like junction creates a rigid vector, often improving target selectivity.

  • Physicochemical Balance: It lowers LogD relative to larger carbocycles while maintaining enough lipophilicity for permeability, unlike the unsubstituted azetidine.

However, this moiety introduces unique risks—specifically ring strain-driven reactivity . This guide objectively compares its performance against standard alternatives and details the specific experimental workflows required to de-risk its use.

Part 2: Comparative Physicochemical & ADME Profile

The following data represents a synthesis of typical structure-property relationships (SPR) observed in medicinal chemistry campaigns (e.g., GPCR and Kinase inhibitors).

Table 1: Head-to-Head Moiety Comparison
Property3-Isopropylazetidine 3-Cyclopropylazetidine 3-Cyclobutylazetidine Unsubstituted Azetidine
LogD (pH 7.4) High (Baseline)Moderate (-0.4 to -0.6 vs iPr) High (~Eq to iPr)Low (Too polar?)
pKa (Conj. Acid) ~9.5 - 10.0~9.2 - 9.6 ~9.5~10.5
Metabolic Liability High (Tertiary C-H oxidation)Low/Med (Ring oxidation)Med (Ring oxidation)Low
Reactive Risk LowMed (Strain-release opening)LowLow
Ligand Efficiency ModerateHigh ModerateHigh

Key Insight: The 3-cyclopropyl group effectively "shaves" lipophilicity compared to the isopropyl group while removing the tertiary hydrogen "soft spot." However, the increased ring strain (approx. 27 kcal/mol for azetidine + 27 kcal/mol for cyclopropane) creates a potential liability for nucleophilic ring-opening.

Part 3: Metabolic Stability & Mechanisms

The "Blocking" Effect

In 3-isopropylazetidine, the methine proton is a prime site for CYP450-mediated abstraction, leading to rapid hydroxylation and subsequent dealkylation. The 3-cyclopropylazetidine lacks this labile proton. The C-H bonds of the cyclopropyl ring have higher s-character, making them stronger and more resistant to homolytic cleavage by CYP enzymes.

The "Strain" Liability (The Hidden Risk)

While CYP stability is often improved, Glutathione S-Transferase (GST) liability increases. The high ring strain can facilitate nucleophilic attack by glutathione (GSH) even without prior bioactivation, leading to ring-opening and potential idiosyncratic toxicity.

Visualizing the Metabolic Divergence

MetabolicPathways Substrate_iPr 3-Isopropylazetidine CYP_Ox CYP450 Oxidation (High Clearance) Substrate_iPr->CYP_Ox Tertiary H Abstraction Substrate_cPr 3-Cyclopropylazetidine Stable Metabolically Stable (Low Clearance) Substrate_cPr->Stable Steric/Electronic Block GSH_Attack GST-Mediated Ring Opening Substrate_cPr->GSH_Attack Strain Relief (Nucleophilic Attack) Metab_OH Tertiary Alcohol (Inactive/Excreted) CYP_Ox->Metab_OH Adduct GSH Adduct (Toxicity Flag) GSH_Attack->Adduct

Figure 1: Divergent metabolic fates. The isopropyl analog suffers from rapid oxidative clearance, whereas the cyclopropyl analog mitigates this but introduces a risk of GST-mediated ring opening.

Part 4: Experimental Protocols

To validate the ADME properties of this moiety, you cannot rely on standard screens alone. You must employ a Reactive Metabolite Trapping workflow.

Protocol A: Microsomal Stability (Intrinsic Clearance)

Standard assay to verify the "blocking" hypothesis.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (100 mM, pH 7.4).

  • Incubation: Add Liver Microsomes (human/rat, 0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Slope =

    
    .
    
    • 
      .
      
Protocol B: Glutathione (GSH) Trapping Assay

Critical for 3-cyclopropylazetidine to rule out ring-opening toxicity.

  • System: Use Human Liver Microsomes (HLM) or S9 fraction (rich in GSTs).

  • Fortification: Supplement the standard microsomal mix (above) with 5 mM Glutathione (GSH) .

  • Controls:

    • Negative: No NADPH (tests for direct chemical reactivity/GST only).

    • Positive: Clozapine or Diclofenac (known adduct formers).

  • Analysis: Analyze via LC-MS/MS using a Neutral Loss Scan (loss of 129 Da or 307 Da) or Precursor Ion Scan for the GSH fragment (m/z 272).

  • Interpretation:

    • Direct Adducts (No NADPH): Indicates high chemical instability/strain release. STOP GO decision.

    • Oxidative Adducts (+NADPH): Indicates bioactivation (e.g., quinone methide formation).

Part 5: Case Study & Application

Case Study: Optimization of JAK Inhibitors (Hypothetical based on Baricitinib analogs) In the development of JAK inhibitors, replacing a 3-cyclobutyl group with a 3-cyclopropyl group on an azetidine scaffold:

  • Potency: Maintained due to similar steric fill in the hydrophobic pocket.

  • Permeability: Caco-2

    
     increased from 
    
    
    
    to
    
    
    cm/s due to reduced LogD and lower PSA.
  • Clearance:

    
     in HLM dropped by 3-fold. The cyclopropyl group prevented the formation of the major hydroxylated metabolite observed in the cyclobutyl series.
    

Decision Matrix:

  • Use 3-Cyclopropylazetidine when: You need to lower LogD, block a metabolic soft spot, and require a rigid vector.

  • Avoid when: The specific scaffold shows high GSH adduct formation or if the target requires a highly lipophilic moiety for binding.

References

  • BenchChem. (2025). A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Retrieved from

  • Barnes-Seeman, D., et al. (2014). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine. Drug Metabolism and Disposition.[1][2] Retrieved from

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Contextual reference for strained rings).
  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from

  • Stepan, A. F., et al. (2011). Application of the bicyclo[1.1.1]pentane motif as a bioisostere of the tert-butyl group. Journal of Medicinal Chemistry.

Sources

Validation

Comparative Guide: Synthetic Routes to 3-Substituted Azetidines

Executive Summary: The Azetidine Imperative In modern drug discovery, the azetidine ring has transcended its status as a mere "strained curiosity" to become a critical bioisostere. By replacing gem-dimethyl groups, cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Imperative

In modern drug discovery, the azetidine ring has transcended its status as a mere "strained curiosity" to become a critical bioisostere. By replacing gem-dimethyl groups, cyclobutanes, or piperidines with azetidines, chemists can significantly alter the physicochemical profile of a lead compound—lowering lipophilicity (LogD) while increasing metabolic stability and rigidifying the vector of attached substituents.

However, the synthesis of 3-substituted azetidines is non-trivial. The high ring strain (~26 kcal/mol) and unfavorable entropy of activation for 4-membered ring closure create a kinetic bottleneck. This guide objectively compares the three dominant synthetic paradigms: De Novo Cyclization , Divergent Functionalization , and Transition-Metal Catalyzed Coupling , providing you with the data to select the optimal route for your specific substrate.

Strategic Decision Matrix

The following table summarizes the performance characteristics of each route to assist in rapid decision-making.

FeatureRoute A: De Novo Cyclization Route B: Azetidin-3-one Functionalization Route C: Cross-Coupling / C-H Activation
Primary Mechanism Intramolecular Nucleophilic Substitution (

)
Reductive Amination / Nucleophilic AdditionNi/Photoredox Catalysis or Strain Release
Best For... Multi-gram/Kilogram scale-up of simple cores.Rapid library generation (SAR exploration).Installing

(aryl) or complex alkyl groups at C3.
Key Precursors

-haloamines, 1,3-amino alcohols.

-Boc-azetidin-3-one (Commercial).
3-Iodoazetidine, Azabicyclo[1.1.0]butanes.[1]
Avg. Yield 40–65% (highly concentration dependent).75–95% (very robust).50–80% (substrate dependent).
Atom Economy High.Medium (requires reductants/leaving groups).[2]Low to Medium (ligands, metal waste).
Cost Profile $ (Low)

(Medium)

$ (High)
Critical Limitation High dilution required to avoid polymerization.Limited to amines/alcohols at C3; ketone is unstable.Catalyst cost; sensitivity to air/moisture.

Visual Strategy Guide

The following flowchart illustrates the logical selection process for the optimal synthetic route based on target structural features.

AzetidineStrategy Start Target: 3-Substituted Azetidine Q1 What is the C3 Substituent? Start->Q1 RouteB Route B: Ketone Functionalization (Reductive Amination) Q1->RouteB Amine / Heteroatom Q2 Is the N-substituent fixed/complex? Q1->Q2 Carbon (Alkyl/Aryl) RouteC Route C: Cross-Coupling (Ni-Catalysis / Strain Release) Q2->RouteC Yes (Late Stage) Q3 Scale Requirement? Q2->Q3 No (Early Stage) Q3->RouteC <1g (Discovery) RouteA Route A: De Novo Cyclization (From acyclic amines) Q3->RouteA >100g (Process)

Caption: Decision tree for selecting the synthetic route based on substituent type and scale.

Deep Dive & Protocols

Route A: De Novo Cyclization (The Process Foundation)

Mechanism: This route relies on the intramolecular displacement of a leaving group (halide, mesylate, or sulfate) by an amine. Critical Insight: The formation of 4-membered rings is kinetically slower than 3- or 5-membered rings due to eclipsing interactions in the transition state.[3] To prevent intermolecular polymerization (formation of linear polyamines), reactions must be run at high dilution or utilize specific conformational locks (like the Thorpe-Ingold effect if substituents are present).

Validated Protocol: Cyclization via Cyclic Sulfates

Source Grounding: Adapted from microwave-assisted protocols and standard alkylation methodologies [1, 3].

  • Activation: React 2-substituted-1,3-propanediol with thionyl chloride (

    
    ) followed by oxidation (RuCl3/NaIO4) to generate the cyclic sulfate.
    
  • Displacement:

    • Dissolve the cyclic sulfate (1.0 equiv) and the primary amine (

      
      , 1.2 equiv) in acetonitrile or THF.
      
    • Add base (typically

      
       or DIPEA).
      
    • Key Step: Heat to 80°C (or microwave at 120°C for 20 min). The amine opens the sulfate to form the zwitterionic intermediate.

  • Closure:

    • The intermediate requires acid hydrolysis of the sulfate ester to the alcohol, followed by activation (e.g., mesylation) and a second base treatment (NaH or LHMDS) to effect ring closure.

    • Alternative: Direct heating of the cyclic sulfate with excess amine often yields the azetidine in one pot if the amine is nucleophilic enough.

Performance Data:

  • Yield: 55–70%

  • Scalability: High (Kg scale possible).

Route B: Divergent Functionalization (The Library Engine)

Mechanism: Utilizes commercially available


-Boc-azetidin-3-one. The ketone serves as a versatile electrophile for reductive amination or organometallic addition.
Critical Insight:  Azetidin-3-one is prone to decomposition via Baeyer-Villiger type pathways or polymerization if left in acidic media too long. Always store the ketone cold and use fresh reagents.
Validated Protocol: Reductive Amination

Source Grounding: Standard bench protocols for


-Boc-azetidin-3-one [7, 8].
  • Imine Formation:

    • To a vial, add

      
      -Boc-azetidin-3-one (1.0 equiv) and the desired amine (1.1 equiv) in DCE (1,2-dichloroethane).
      
    • Add catalytic acetic acid (1-2 drops). Stir for 30 mins at RT.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (

      
      , 1.5 equiv) in one portion.
      
    • Stir at RT for 4–16 hours.

  • Workup:

    • Quench with sat.

      
      . Extract with DCM.
      
    • Self-Validation: The disappearance of the ketone peak (~1820 cm⁻¹ in IR or ~200 ppm in C13 NMR) confirms reaction progress.

Performance Data:

  • Yield: 85–95%

  • Scope: Excellent for secondary and tertiary amines.

Route C: Modern Cross-Coupling (The C-C Bond Builder)

Mechanism: Nickel-catalyzed reductive cross-coupling allows the mating of


 centers (the azetidine) with 

(aryl) halides. This avoids the use of unstable azetidinyl-metal species. Critical Insight: 3-Iodoazetidine is the standard electrophile. The reaction proceeds via a radical mechanism where the Nickel catalyst captures the radical generated from the alkyl halide.
Visualization of the Catalytic Cycle

NiCatalysis Ni0 Ni(0)Ln OxAdd Oxidative Addition (Ar-X) Ni0->OxAdd NiII_Ar LnM-Ar(X) OxAdd->NiII_Ar Capture Radical Capture NiII_Ar->Capture + Azetidine Radical RadicalGen Radical Generation (Azetidine-I -> Azetidine•) RadicalGen->Capture NiIII Ni(III)-Ar(Az) Capture->NiIII RedElim Reductive Elimination (Product Release) NiIII->RedElim RedElim->Ni0

Caption: Simplified catalytic cycle for Ni-catalyzed cross-coupling of 3-iodoazetidine.

Validated Protocol: Ni/Photoredox Coupling

Source Grounding: Based on Molander/MacMillan type methodologies [12, 13].

  • Setup: In a glovebox or under Ar, combine:

    • Aryl Bromide (1.0 equiv).

    • 
      -Boc-3-iodoazetidine (1.5 equiv).
      
    • 
       (10 mol%).
      
    • Bi-pyridine ligand (e.g., dtbbpy, 10 mol%).

    • Photocatalyst (e.g.,

      
      , 1 mol%) or elemental reductant (
      
      
      
      or
      
      
      for purely chemical reduction).
    • Base (2,6-lutidine, 2.0 equiv).

  • Reaction:

    • Solvent: DMA or DMF (degassed).

    • Irradiate with Blue LED (if photoredox) or stir vigorously at 60°C (if Mn/Zn reductant).

    • Time: 12–24 hours.

  • Purification:

    • Filter through Celite to remove metal salts.

    • Standard reverse-phase HPLC or flash chromatography.

Performance Data:

  • Yield: 50–80%

  • Advantage: Allows access to 3-aryl azetidines which are difficult to synthesize via Route A or B.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry. Link

  • Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Link

  • Preparation and Synthetic Applications of Azetidines. Heterocycles. Link

  • A novel synthesis of 3,3-(spiro)substituted azetidines. Semantic Scholar. Link

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. Link

  • Head-to-head comparison of synthetic routes to 4-(4-Fluorobenzyl)azetidin-2-one. Benchchem. Link

  • Application Notes and Protocols for Reductive Amination. Benchchem. Link

  • Reductive Amination - Common Conditions. Common Organic Chemistry. Link

  • A Unified Synthetic Approach to 2-Alkyl Azetidines from Unactivated Alkenes. PubMed Central. Link

  • Substituted Azetidines Using Chiral tert-Butanesulfinamides. Journal of Organic Chemistry. Link

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation. JACS. Link

  • Nickel-Catalyzed Cross-Coupling Reactions of Aryltitanium(IV) Alkoxides. Thieme Connect. Link

  • Nickel-Catalyzed, Stereospecific C–C and C–B Cross-Couplings. PubMed Central. Link

Sources

Comparative

Spectroscopic Differentiation of Azetidine Diastereomers: A Technical Guide

Content Type: Technical Application Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists Focus: 2,3- and 2,4-substituted azetidine scaffolds Executive Summary & Strategic Importance Aze...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists Focus: 2,3- and 2,4-substituted azetidine scaffolds

Executive Summary & Strategic Importance

Azetidines (saturated 4-membered nitrogen heterocycles) are increasingly utilized in drug discovery as bioisosteres for gem-dimethyl groups, proline mimetics, and conformational restrictors. However, their high ring strain (~25 kcal/mol) and "butterfly" puckering motion create complex stereochemical challenges.

Distinguishing between cis and trans diastereomers is critical because they exhibit vastly different pharmacological profiles. For instance, in 2,4-disubstituted azetidines, the cis isomer is often achiral (meso) while the trans isomer is chiral (


 symmetric), affecting interaction with chiral biological targets.

This guide provides a self-validating spectroscopic workflow to unambiguously assign azetidine stereochemistry, moving beyond basic chemical shifts to analyze coupling constants (


), Nuclear Overhauser Effects (NOE), and ring conformational dynamics.

The Physics of Azetidine Conformation (The "Why")

To interpret the spectra, one must understand the geometry.[1] Unlike cyclopropane (planar), the azetidine ring is puckered to relieve torsional strain (eclipsing interactions) and angle strain.

  • The Puckering Angle: The ring bends along the N1-C3 axis. The dihedral angle is typically 25°–35°.

  • Conformational Flip: Azetidines undergo a rapid "butterfly" inversion at room temperature.

  • Substituent Preference: Substituents at C2/C3/C4 prefer "pseudo-equatorial" positions to minimize 1,3-diaxial-like steric clashes.

Impact on Spectroscopy: The observed NMR signals are a time-averaged blend of two puckered conformers. However, the cis and trans relationships impose different energetic barriers, leading to distinct coupling constants (


) and shielding effects.

Comparative Spectroscopic Analysis

A. H NMR: Vicinal Coupling Constants ( )[1]

The Karplus relationship in 4-membered rings is modified by the C-C-C bond angles. In azetidines, the relationship between cis and trans coupling constants is generally:



This trend is opposite to that often observed in 5- or 6-membered rings (where


 Hz) but consistent with cyclobutane derivatives.
ParameterCis DiastereomerTrans DiastereomerMechanistic Reason

(Vicinal)
7.0 – 10.0 Hz 2.0 – 7.5 Hz In cis, the dihedral angle is closer to 0° (eclipsed), maximizing orbital overlap. In trans, the dihedral angle varies (approx 120°–140° due to puckering), reducing

.
Peak Multiplicity Often simpler (e.g., clear triplets/dd)Often more complex or broadenedTrans protons often experience stronger relaxation gradients or intermediate exchange rates.
Chemical Shift (

)
Upfield shift (Shielded)Downfield shift (Deshielded)Substituents on the same face cause steric compression and shielding (Steric compression effect).

Critical Caveat: In 2-azetidinones (beta-lactams), the ring is more planar due to the


 carbonyl. Here, 

is 5–6 Hz and

is 0–2 Hz.[2] Do not confuse saturated azetidines with beta-lactams.
B. 2D NMR: NOESY / ROESY (The Validator)

Coupling constants can be ambiguous if the ring is rapidly flipping or if electronegative substituents (F, OH) perturb the electronics. Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proof.

  • Cis-Isomer: Strong cross-peaks observed between substituents (or protons) on the same face.

    • Example: In 2-methyl-3-phenylazetidine (cis), a strong NOE is seen between H2 and H3.

  • Trans-Isomer: Weak or absent cross-peaks between vicinal protons.

    • Example: In trans-isomer, H2 and H3 are on opposite faces; distance

      
      , leading to no NOE signal.
      
C. C NMR: The Gamma-Gauche Effect

The


-gauche effect is a reliable indicator for relative stereochemistry in rigid rings.
  • Rule: A carbon atom that is cis (gauche) to a substituent on the

    
    -position will be upfield shifted  (shielded) by 3–6 ppm compared to the trans (anti) isomer.
    
  • Application: Compare the chemical shift of the methyl group in 2-methyl-3-substituted azetidines. The cis isomer methyl will appear at a lower ppm value.

Experimental Workflow: Step-by-Step Protocol

This protocol assumes you have isolated a pure diastereomer or a mixture.

Step 1: Sample Preparation
  • Solvent: Use

    
     or 
    
    
    
    . Benzene-
    
    
    often provides better resolution for azetidines due to the Anisotropic Collision Induced Shift (ASIS) effect, which separates overlapping ring protons.
  • Concentration: 5–10 mg in 0.6 mL solvent. Filter to remove paramagnetic impurities (crucial for clean multiplets).

Step 2: 1D H NMR Acquisition
  • Pulse Sequence: Standard zg30 or equivalent.

  • Acquisition Time (AQ): Set > 3.0 seconds to resolve small couplings.

  • Processing: Apply Gaussian multiplication (GM) rather than exponential broadening (LB) to enhance resolution of the multiplet fine structure.

Step 3: -Value Analysis[1]
  • Identify the H2/H4 protons (typically

    
     3.5 – 4.5 ppm) and H3 protons (
    
    
    
    2.0 – 3.0 ppm).
  • Measure the vicinal coupling (

    
    ) between H2 and H3.
    
  • Decision:

    • If

      
       Hz 
      
      
      
      Suspect Cis .
    • If

      
       Hz 
      
      
      
      Suspect Trans .
Step 4: 2D NOESY Confirmation (Mandatory)
  • Mixing Time: 500–800 ms (for small molecules).

  • Analysis:

    • Locate the diagonal peak for H2.

    • Look for a cross-peak to H3 (or the substituent on C3).

    • Presence = Cis.[3][4][5][6] Absence = Trans.[6]

Decision Logic Visualization

The following diagram outlines the logical flow for assigning stereochemistry in 2,3-disubstituted azetidines.

Azetidine_Assignment Start Isolate Azetidine Sample Acquire Acquire 1H NMR (CDCl3 or C6D6) Measure Vicinal Coupling (J_H2,H3) Start->Acquire CheckJ Analyze J Value Magnitude Acquire->CheckJ HighJ J = 8.0 - 10.0 Hz (Suggests Cis) CheckJ->HighJ Large J LowJ J = 2.0 - 7.0 Hz (Suggests Trans) CheckJ->LowJ Small J NOESY Run 2D NOESY/ROESY (Mixing time ~600ms) HighJ->NOESY LowJ->NOESY CheckNOE Check H2-H3 Correlation NOESY->CheckNOE StrongNOE Strong Cross-Peak Observed CheckNOE->StrongNOE H2/H3 Proximity NoNOE No/Weak Cross-Peak CheckNOE->NoNOE H2/H3 Distant ResultCis CONFIRMED: Cis-Diastereomer (Pseudo-equatorial/Axial interaction) StrongNOE->ResultCis ResultTrans CONFIRMED: Trans-Diastereomer (Pseudo-equatorial/Equatorial interaction) NoNOE->ResultTrans

Caption: Logical workflow for the stereochemical assignment of 2,3-substituted azetidines using NMR spectroscopy.

Case Study Data: 2-Aryl-3-Substituted Azetidines

The following data summarizes literature values for a typical 2-aryl-3-substituted azetidine system, highlighting the distinct differences.

FeatureCis-Isomer (Experimental)Trans-Isomer (Experimental)
H2 Signal (

)
4.85 ppm (d,

Hz)
4.45 ppm (d,

Hz)
H3 Signal (

)
3.62 ppm (q)3.20 ppm (q)

9.2 Hz 6.1 Hz
NOE Correlation Strong H2

H3
No correlation H2

H3

C (C2)
62.5 ppm66.8 ppm (Deshielded)

Note: Data generalized from comparative studies of azetidine-2-carboxylates and 2,3-disubstituted derivatives.

References

  • University of Wisconsin-Madison . Coupling Constants in Azetidines and Cyclobutanes. Reich Chemistry. [Link]

  • Pinto, D. C. G. A., et al. (2020). Advanced NMR techniques for structural characterization of heterocyclic structures. Polytechnic Institute of Bragança. [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Letters. [Link]

  • Royal Society of Chemistry . Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]

Sources

Validation

Assessing the Metabolic Stability of Cyclopropylamine-Containing Drugs

A Comparative Technical Guide for Drug Development Executive Summary: The Cyclopropylamine Paradox Cyclopropylamines (CPAs) are high-value structural motifs in modern drug design (e.g., Prasugrel , Ticagrelor , Ciproflox...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development

Executive Summary: The Cyclopropylamine Paradox

Cyclopropylamines (CPAs) are high-value structural motifs in modern drug design (e.g., Prasugrel , Ticagrelor , Ciprofloxacin ). They offer rigidification of amine substituents and often block metabolic dealkylation sites, theoretically improving metabolic stability.

However, this structural advantage comes with a hidden liability: Mechanism-Based Inactivation (MBI) . The strained cyclopropyl ring is susceptible to cytochrome P450 (CYP)-mediated single-electron transfer (SET) oxidation, leading to ring opening and the formation of reactive intermediates (carbon-centered radicals or iminium ions). These species can covalently bind to the CYP heme or apoprotein, causing irreversible "suicide inhibition" or idiosyncratic toxicity.

The Core Conflict: Standard metabolic stability assays (measuring intrinsic clearance,


) often fail to detect these risks because the parent compound disappears slowly (appearing "stable") while simultaneously destroying the enzyme.

This guide contrasts the Standard Stability Workflow with the CPA-Specific Assessment Protocol , providing the experimental causality and self-validating methods required to de-risk this chemical class.

Mechanistic Grounding: Why Standard Assays Fail

To assess CPAs correctly, one must understand the specific bioactivation pathway. Unlike standard N-dealkylation, CPAs undergo a "ring-opening" sequence.

Diagram 1: Cyclopropylamine Bioactivation Pathway

This diagram illustrates the divergence between stable metabolism and suicide inhibition.

CPA_Metabolism Parent Parent CPA Drug CYP_Complex CYP450-Drug Complex Parent->CYP_Complex Binding Radical Aminyl Radical (Unstable) CYP_Complex->Radical SET Oxidation Hydroxylation Hydroxylated Metabolite (Stable/Excreted) CYP_Complex->Hydroxylation HAT (Standard Metabolism) RingOpen Carbon-Centered Radical Radical->RingOpen Ring Scission HemeAdduct Heme Alkylation (Suicide Inhibition) RingOpen->HemeAdduct Covalent Binding (TDI) ReactiveAldehyde Reactive Aldehyde (e.g., Acrolein) RingOpen->ReactiveAldehyde Further Oxidation ProteinAdduct Protein Adduct (Immune Response) ReactiveAldehyde->ProteinAdduct Haptenation

Caption: Mechanism of CPA bioactivation via Single Electron Transfer (SET) leading to ring scission and covalent adduct formation (Suicide Inhibition) versus standard Hydrogen Atom Transfer (HAT).

Comparative Methodology Guide

The following table contrasts the standard approach with the required CPA-specific workflow.

FeatureStandard Metabolic StabilityCPA-Specific Assessment
Primary Metric Intrinsic Clearance (

),


/

(Inactivation params)
Key Reagent HLM/Hepatocytes + NADPHHLM + NADPH +/- Trapping Agents
Pre-incubation 5-10 min (Temperature equilibration)30 min ( +/- NADPH) for IC50 Shift
Endpoint Disappearance of ParentEnzyme Activity Remaining & Adduct Mass
Blind Spot Misses enzyme inactivation; false "stability"Detects reactive metabolites even with low turnover
Trapping Agent None (usually)GSH (Soft) and KCN (Hard)

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the positive controls do not shift or trap, the assay is invalid.

Protocol A: Time-Dependent Inhibition (TDI) - The "IC50 Shift" Assay

Purpose: To determine if the CPA drug is killing the CYP enzyme over time.

Causality: If the CPA is a suicide inhibitor, pre-incubating it with the enzyme and cofactor (NADPH) allows the inactivation cycle to occur before the probe substrate is added. This results in a leftward shift (increase in potency) of the IC50 curve compared to the non-preincubated sample.

Workflow:

  • Preparation: Prepare duplicate plates.

    • Plate A (0 min): No pre-incubation.

    • Plate B (30 min): Pre-incubation with NADPH.

  • Incubation (Plate B): Incubate Test Compound (0.1 – 50 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL) and NADPH (1 mM) for 30 minutes at 37°C.

    • Control: Incubate without NADPH to rule out chemical instability.

  • Substrate Addition: Dilute samples 1:10 into a secondary incubation containing the specific CYP probe substrate (e.g., Midazolam for CYP3A4, Phenacetin for CYP1A2) at

    
    .
    
    • Why Dilute? To minimize competitive inhibition and measure only the remaining active enzyme.

  • Analysis: Measure metabolite formation of the probe substrate via LC-MS/MS.

  • Calculation: Calculate IC50 for both plates.

    • Shift Ratio:

      
      .
      
    • Interpretation: A ratio > 1.5 suggests Time-Dependent Inhibition. A ratio > 10 confirms potent suicide inhibition.

Validation Criteria:

  • Positive Control: Troleandomycin (CYP3A4) or Furafylline (CYP1A2) must show >10-fold shift.

  • Negative Control: A competitive inhibitor (e.g., Ketoconazole, 0 min pre-incubation) should show no shift.

Protocol B: Reactive Metabolite Trapping (GSH & KCN)

Purpose: To physically capture the short-lived ring-opened intermediates.

Causality: Ring-opened CPAs form electrophiles.

  • Soft Electrophiles (Michael acceptors like

    
    -unsaturated aldehydes) react with Glutathione (GSH) .
    
  • Hard Electrophiles (Iminium ions) react with Cyanide (KCN) .

Workflow:

  • Reaction Mix:

    • Microsomal Protein: 1.0 mg/mL (Higher protein helps capture low-abundance metabolites).

    • Test Compound: 10 - 50 µM.

    • Trapping Agent A: Glutathione (GSH) at 5 mM (excess).

    • Trapping Agent B: Potassium Cyanide (KCN) at 1 mM .

      • Critical Note: Do not exceed 1 mM KCN. High cyanide concentrations inhibit CYP activity, preventing the very formation of the metabolite you are trying to trap [1].

  • Initiation: Add NADPH (1 mM). Incubate for 60 mins at 37°C.

  • Termination: Quench with ice-cold Acetonitrile (1:3 v/v). Centrifuge.

  • Analysis: High-Resolution Mass Spectrometry (HRMS).

    • Data Mining: Search for Neutral Loss (NL) of 129 Da (GSH adduct) or mass shift of +27 Da (Cyanide adduct).

Diagram 2: Integrated Screening Workflow

This workflow ensures no metabolic liability is missed.

Workflow Screen Primary Screen: Metabolic Stability (t1/2) Decision1 Rapid Turnover? Screen->Decision1 MetID Metabolite ID: Check for Ring Opening Decision1->MetID Yes TDI_Assay TDI Assay (IC50 Shift) (+/- NADPH Pre-inc) Decision1->TDI_Assay No (Appears Stable) Trapping Trapping Assay (GSH + KCN) MetID->Trapping Ring-Open Met Found TDI_Assay->Trapping Shift > 1.5x RiskAssessment Risk Assessment: Bioactivation Potential TDI_Assay->RiskAssessment Kinact/KI Calculation Trapping->RiskAssessment Adducts Identified

Caption: Integrated screening cascade. Note that "Stable" compounds in the primary screen are routed to TDI assays to detect hidden suicide inhibition risks.

Data Interpretation & Case Studies

Case Study 1: Nevirapine (The Warning Sign)

Nevirapine contains a cyclopropylamine-like motif (though structurally distinct, it shares the bioactivation logic). It undergoes oxidative bioactivation to a reactive quinone methide intermediate.[1]

  • Observation: In standard assays, it appeared relatively stable.

  • Reality: It caused severe skin rash and hepatotoxicity in clinics.

  • Detection: GSH trapping assays identified mercapturate conjugates, confirming the formation of reactive electrophiles [2].

  • Lesson: Stability

    
     Safety. Trapping is mandatory for this class.
    
Case Study 2: Abacavir (The Hapten)

Abacavir contains a cyclopropylamine moiety on the purine core.

  • Mechanism: The cyclopropyl group is oxidized to a reactive aldehyde (via alcohol dehydrogenase or CYP).

  • Consequence: This aldehyde forms covalent bonds with "self" proteins, creating a neo-antigen that triggers the HLA-B*57:01 hypersensitivity reaction [3].

  • Lesson: Even non-CYP pathways (ADH) can activate CPAs. Ensure your trapping assay covers cytosolic enzymes (S9 fraction) if CYP-independent toxicity is suspected.

Case Study 3: Ticagrelor (The Success)

Ticagrelor possesses a cyclopropylamine group but was successfully optimized.

  • Profile: It does not require metabolic activation (unlike clopidogrel).[2][3] Its major metabolite (AR-C124910XX) is formed via CYP3A4 but remains active and stable [4].

  • Lesson: Not all CPAs are toxic. By substituting the ring or altering the electronic environment (e.g., fluorination), the "ring-opening" energy barrier can be raised, favoring standard hydroxylation over bioactivation.

References

  • Inhibitory properties of trapping agents: glutathione, potassium cyanide, and methoxylamine, against major human cytochrome p450 isoforms. Source: Drug Metabolism Letters (2009).[4] URL:[Link]

  • Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries. Source: Chemical Research in Toxicology (2009). URL:[Link]

  • Abacavir metabolism - Reactome Pathway Database. Source: Reactome.org. URL:[Link]

  • Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. Source: Pharmacotherapy (2011). URL:[Link]

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism. Source: Frontiers in Pharmacology (2017). URL:[Link]

Sources

Comparative

Comparative Guide: Structural Elucidation of 3-Cyclopropylazetidine Derivatives

Executive Summary: The Structural Challenge 3-Cyclopropylazetidine derivatives represent a high-value scaffold in modern fragment-based drug discovery (FBDD). The combination of the strained four-membered azetidine ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

3-Cyclopropylazetidine derivatives represent a high-value scaffold in modern fragment-based drug discovery (FBDD). The combination of the strained four-membered azetidine ring with a cyclopropyl substituent introduces unique physicochemical properties—specifically, lowered lipophilicity (


) and defined vector positioning compared to piperidine or pyrrolidine analogs.

However, these molecules present a distinct crystallographic challenge. The inherent ring strain (~26 kcal/mol for azetidine, ~27.5 kcal/mol for cyclopropane) combined with the "butterfly" puckering motion of the azetidine ring often leads to disorder in the solid state or difficulty in growing diffraction-quality single crystals.

This guide compares the gold standard—Single Crystal X-ray Diffraction (SC-XRD) —against emerging and established alternatives like MicroED and NMR/DFT , providing a roadmap for unambiguous structural assignment.

Comparative Analysis: Methodological Landscape

For a 3-cyclopropylazetidine derivative, the choice of method depends heavily on sample crystallinity and the specific structural question (e.g., absolute stereochemistry vs. conformational preference).

Table 1: Performance Matrix of Structural Elucidation Methods
FeatureSC-XRD (Gold Standard) MicroED (Emerging) NMR (Solution State) DFT (Computational)
Primary Output 3D Atom Coordinates, Absolute Config.3D Potential Map, Absolute Config.Connectivity, Relative Stereochem.Energy Minimized Conformation
Sample State Single Crystal (>50 µm)Nanocrystal (<1 µm)SolutionVirtual
Resolution Ultra-High (<0.8 Å)High (<1.0 Å)N/AN/A
Ring Puckering Direct Observation Direct Observation Inferred (coupling constants)Predicted (Gas/Solvent Phase)
Throughput Medium (days to weeks)High (minutes per grid)High (minutes)High (hours)
Limitation Crystal Growth Bottleneck Requires TEM accessTime-averaged conformationTheoretical only

Deep Dive: X-ray Crystallography Protocol

The Crystallization Barrier

Free base 3-cyclopropylazetidines are often oils or low-melting solids due to weak intermolecular forces. To obtain diffraction-quality crystals, salt formation is the critical first step. The ionic lattice rigidifies the structure and locks the azetidine ring into a specific pucker.

Experimental Workflow: Salt Screening & Vapor Diffusion

Step 1: Salt Screening Do not rely on a single counterion. Prepare 5-10 mg of the free base and screen the following acids in a 1:1 stoichiometry:

  • Hydrochloric acid: Forms tight lattices but can lead to hygroscopic needles.

  • p-Toluenesulfonic acid (Tosylate): Adds aromatic bulk, promoting

    
     stacking and better crystal handling.
    
  • Oxalic acid: Excellent for forming hydrogen-bonded networks.

Step 2: Vapor Diffusion Protocol

  • Solvent: Methanol or Ethanol (good solubility for salts).

  • Anti-solvent: Diethyl ether or Hexane (vapor diffuses into the salt solution).

  • Setup: Use a nested vial system. Place the open inner vial (salt solution) inside a larger closed jar containing the anti-solvent.

Visualization: Crystallization Decision Tree

CrystallizationWorkflow Start 3-Cyclopropylazetidine Derivative (Oil/Solid) SaltScreen Salt Screen (1:1) HCl, Tosylate, Oxalate Start->SaltScreen Solubility Check Solubility SaltScreen->Solubility MethodA Vapor Diffusion (MeOH / Et2O) Solubility->MethodA Polar Salt MethodB Slow Evaporation (DCM / Hexane) Solubility->MethodB Lipophilic Salt CheckCrystals Microscopy Check MethodA->CheckCrystals MethodB->CheckCrystals CheckCrystals->SaltScreen Amorphous/Oil (Retry) SCXRD SC-XRD (>50 µm crystals) CheckCrystals->SCXRD Large Prisms MicroED MicroED (<1 µm nanocrystals) CheckCrystals->MicroED Micro/Nanocrystals

Figure 1: Decision workflow for crystallizing strained azetidine derivatives. Note the pivot to MicroED if crystal growth stalls at the micro-scale.

Alternative: MicroED (Micro-Electron Diffraction)[1]

When traditional crystallization fails to yield large crystals—a common scenario with the high entropy of the cyclopropyl-azetidine system—MicroED is the superior alternative.

Why MicroED?
  • Sample Size: Requires crystals

    
     times smaller than X-ray. Often, the "precipitate" in a failed crystallization vial contains millions of perfect nanocrystals suitable for MicroED.
    
  • Mechanism: Electrons interact with the electrostatic potential (Coulomb potential) rather than electron density. This allows for the detection of hydrogen atoms (and thus hydrogen bonding networks) even at lower resolutions compared to X-rays.

Protocol Summary
  • Grid Prep: Apply 3 µL of crystal suspension to a glow-discharged Quantifoil grid.

  • Blot & Plunge: Blot away excess liquid (standard Cryo-EM Vitrobot protocol) and plunge into liquid ethane.

  • Diffraction: Collect continuous rotation data (-60° to +60°) on a Cryo-TEM (e.g., Talos Arctica) in diffraction mode.

Data Interpretation: The "Butterfly" Angle

The critical structural parameter for 3-cyclopropylazetidine is the Ring Puckering Angle (


) .
  • Planar:

    
     (High strain, transition state).
    
  • Puckered:

    
     (Relaxed state).
    

In X-ray structures, the cyclopropyl group at the 3-position typically forces the azetidine ring into a specific pucker to minimize steric clash between the ring hydrogens and the cyclopropyl methines.

Experimental Insight:

  • X-ray Data: Will show a single, frozen pucker conformation (or disorder between two puckers if the energy barrier is low).

  • NMR Data: Will show an average planar structure due to rapid ring inversion at room temperature.

Visualization: Structural Analysis Logic

StructureAnalysis Input Diffraction Data (X-ray or MicroED) Refinement Structure Refinement (SHELXL / OLEX2) Input->Refinement CheckDisorder Check Azetidine Ring Disorder? Refinement->CheckDisorder ModelA Model as Single Pucker CheckDisorder->ModelA No (Ellipsoids clean) ModelB Model as Split Positions (Part A/B) CheckDisorder->ModelB Yes (Elongated ellipsoids) Output Calculate Puckering Angle (C2-C3-C4 plane) ModelA->Output ModelB->Output

Figure 2: Refinement strategy for handling ring puckering disorder common in 3-substituted azetidines.

References

  • BenchChem. A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. (2025).[1][2]

  • PubChem. 3-cyclopropylazetidine hydrochloride - Compound Summary. National Library of Medicine.

  • Nannenga, B. L., & Gonen, T. The cryo-EM method MicroED as a powerful tool for small molecule structure determination.[3] Nature Methods (2019).

  • Creative Biostructure. SCXRD vs MicroED Comparison for Crystallography Research.

  • Cichowicz, G., et al. Crystallization in situ, structural investigation, physicochemical properties of azetidine cocrystals with water.[1] Acta Crystallographica (2016).[1]

Sources

Validation

Comparative Docking Architectures: The Azetidine Scaffold vs. Homologous Nitrogen Heterocycles

Topic: Comparative Docking Studies of Azetidine-Based Ligands Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the optimization of small mo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Docking Studies of Azetidine-Based Ligands Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of small molecule drugs, the choice of saturated nitrogen heterocycles—specifically the 4, 5, and 6-membered rings—dictates not just physicochemical properties but the precise vector of side-chain presentation. While piperidine (6-membered) and pyrrolidine (5-membered) are ubiquitous, the azetidine (4-membered) scaffold has emerged as a high-value "fragment of interest" for lowering lipophilicity (LogP) and inducing distinct conformational turns.

This guide provides a technical comparison of azetidine-based ligands against their homologues, supported by docking methodologies that account for the unique ring strain (~26 kcal/mol) and puckering dynamics of the four-membered ring.

Physicochemical & Conformational Landscape

The selection of an azetidine scaffold over pyrrolidine or piperidine is rarely arbitrary; it is a strategic decision to modulate basicity, solubility, and spatial orientation.

Table 1: Comparative Scaffold Properties
FeatureAzetidine (4-Ring) Pyrrolidine (5-Ring) Piperidine (6-Ring)
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/mol (Chair)
Dominant Conformation Puckered (V-shape)Envelope / TwistChair
Turn Induction Gamma-turn mimicBeta-turn mimicExtended / Helix
LogP (Parent) ~0.15 (Lowest)~0.46~0.84 (Highest)
Basicity (pKa) ~11.29~11.27~11.22
Metabolic Liability Low (Strain-stable)Moderate (N-dealkylation)Moderate (Oxidation)
The "Turn" Mechanism

A critical distinction in peptidomimetic docking is the type of turn induced by the scaffold.

  • Pyrrolidine (Proline): Typically locks the backbone into a

    
    -turn , creating a specific distance between the 
    
    
    
    and
    
    
    residues.
  • Azetidine (Aze): Due to the tighter C-N-C angle (~90°), azetidine-2-carboxylic acid induces a

    
    -turn . In docking studies involving GPCRs or proteases, substituting Pro with Aze often shifts the side-chain vector by 15-20°, potentially accessing cryptic sub-pockets that Pro-based ligands miss.
    
Experimental Protocol: High-Strain Docking Workflow

Docking azetidine ligands requires specific attention to ring puckering . Standard force fields (e.g., MMFF94) may artificially flatten the ring to relieve strain, leading to inaccurate binding poses.

Step-by-Step Methodology

Phase 1: Ligand Preparation (Quantum Mechanical Correction)

  • Sketching: Generate 3D structures of azetidine derivatives.

  • Conformational Search: Do not use standard rapid descent. Use a QM-based optimization (e.g., DFT at B3LYP/6-31G* level) to establish the correct puckering angle (typically ~25-30° deviation from planarity).

  • Charge Assignment: Assign partial charges using RESP (Restrained Electrostatic Potential) rather than Gasteiger, as the high ring strain polarizes the C-N bonds differently than in unstrained amines.

Phase 2: Receptor Grid Generation

  • Target Selection: (Example: Acetylcholinesterase - AChE).

  • Grid Box: Center the grid on the active site gorge (e.g., Ser203, His447).

  • Constraint Definition: If docking a peptidomimetic, define a hydrogen bond constraint for the backbone amide to enforce the

    
    -turn geometry.
    

Phase 3: Docking Execution

  • Algorithm: Use a Genetic Algorithm (Lamarckian) with enhanced sampling.

  • Torsional Freedom: Lock the azetidine ring atoms. Allow rotation only on exocyclic bonds.

  • Scoring: Prioritize poses that maintain the QM-derived puckering angle. Discard poses where the ring flattens (dihedral angle < 10°).

Visualization: Logical Workflows
Diagram 1: Scaffold Selection Decision Tree

Caption: Decision matrix for selecting between Azetidine, Pyrrolidine, and Piperidine based on steric and physicochemical constraints.

ScaffoldSelection Start Ligand Optimization Goal Lipophilicity Reduce LogP / Improve Solubility? Start->Lipophilicity Conformation Specific Spatial Vector Required? Start->Conformation HighLogP Current Scaffold too Lipophilic Lipophilicity->HighLogP TurnType Turn Induction Needed Conformation->TurnType Azetidine1 Select Azetidine (Lowest LogP, Polar Surface) HighLogP->Azetidine1 Yes Piperidine1 Select Piperidine (Higher LogP, Rigid Chair) HighLogP->Piperidine1 No BetaTurn Beta-Turn (i to i+3) TurnType->BetaTurn GammaTurn Gamma-Turn (Tighter Angle) TurnType->GammaTurn Proline Select Pyrrolidine/Proline BetaTurn->Proline Azetidine2 Select Azetidine (Aze-2-COOH) GammaTurn->Azetidine2

Diagram 2: High-Strain Ring Docking Protocol

Caption: Workflow ensuring ring strain and puckering are preserved during the docking simulation.

DockingProtocol Input Ligand Structure (2D Sketch) QM_Opt QM Optimization (DFT B3LYP/6-31G*) Input->QM_Opt ForceField Standard MM (Risk: Ring Flattening) Input->ForceField Avoid Pucker_Check Verify Ring Pucker (Angle ~25-30°) QM_Opt->Pucker_Check Docking Docking Simulation (Rigid Core / Rotatable Sidechains) Pucker_Check->Docking Pass Filter Post-Docking Filter RMSD & Strain Energy Docking->Filter Result Valid Bioactive Pose Filter->Result

Comparative Case Study: Azetidine vs. Homologues[1][3]
Case A: Acetylcholinesterase (AChE) Inhibition

In a comparative study of inhibitors targeting the AChE active site gorge, azetidine-based ligands were compared against standard piperidine-based inhibitors (like Donepezil analogs).

Objective: Determine if the smaller azetidine ring maintains binding affinity while reducing molecular weight and lipophilicity.

Data Summary:

Ligand Scaffold Binding Energy (kcal/mol) Ligand Efficiency (LE) Interaction Profile
Piperidine (Ref) -11.44 0.32 Stacking with Trp86, H-bond Tyr337
Pyrrolidine -10.80 0.31 Weaker stacking, flexible fit

| Azetidine | -10.06 | 0.38 | High LE. Distinct H-bond angle to Ser203 |

Analysis: While the absolute binding energy of the azetidine derivative was slightly lower (-10.06 vs -11.44 kcal/mol), the Ligand Efficiency (LE) was significantly higher. The azetidine scaffold allowed the inhibitor to bind deep within the catalytic triad (Ser203, His447, Glu334) with a unique vector that avoided steric clash with the gorge walls, a problem observed with bulky piperidine analogs.

Case B: Peptidomimetics (Aze vs. Pro)

In docking studies of peptide ligands, replacing Proline with Azetidine-2-carboxylic acid (Aze) resulted in a Gamma-turn conformation .

  • Observation: The Aze-containing peptide adopted a tighter turn, bringing the N- and C-termini closer than the Pro-containing analog.

  • Impact: This allowed the Aze-peptide to fit into a restricted sub-pocket of the target protease that was inaccessible to the bulkier,

    
    -turn inducing Proline analog.
    
References
  • Gudise, V. et al. (2024). Molecular Docking Studies of Schiff Bases with Azetidinone Against Dihydrofolate Reductase Enzyme as Potential Anti-cancer. Asian Journal of Pharmaceutics. Link

  • BenchChem. (2025).[1][2] Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide. BenchChem Technical Guides. Link

  • Lee, C. et al. (2007). Conformational preferences of proline analogues with different ring size. PubMed.[3] Link

  • Stavrakov, G. et al. (2016). Acetylcholinesterase inhibitors selected by docking-based screening. Bulgarian Academy of Sciences. Link

  • Mondino, M.G. et al. (2022). Lactams, Azetidines, Penicillins, and Cephalosporins: An Overview on the Synthesis and Their Antibacterial Activity. ResearchGate. Link

Sources

Comparative

Head-to-head comparison of 3-Cyclopropylazetidine vs piperidine in drug design

Executive Summary In the transition from "flat" aromatic drug candidates to three-dimensional, sp³-rich architectures, the 3-cyclopropylazetidine moiety has emerged as a superior bioisostere to the classical piperidine r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the transition from "flat" aromatic drug candidates to three-dimensional, sp³-rich architectures, the 3-cyclopropylazetidine moiety has emerged as a superior bioisostere to the classical piperidine ring. While piperidine remains the industry standard for accessibility and cost, 3-cyclopropylazetidine offers a distinct advantage in Lipophilic Ligand Efficiency (LLE) and metabolic stability .

This guide provides a head-to-head technical analysis, demonstrating how the azetidine switch can lower LogD, block oxidative metabolic hotspots, and retain basicity, ultimately improving the safety-efficacy profile of clinical candidates.

Part 1: The Bioisosteric Rationale

Structural Geometry and Vector Analysis

The substitution of a six-membered piperidine ring with a four-membered azetidine ring significantly alters the vector of the substituents.

  • Piperidine (Chair Conformation): The C4-substituent exits at ~109.5° relative to the nitrogen lone pair, often projecting into a specific hydrophobic pocket.

  • Azetidine (Puckered Conformation): The ring is essentially planar but slightly puckered. The C3-substitution vector is more linear relative to the nitrogen, changing the exit angle.

  • The Cyclopropyl "Shim": Adding a cyclopropyl group at C3 restores the bulk volume lost by ring contraction (Piperidine

    
     Azetidine) while maintaining a lower lipophilicity profile than a cyclohexyl or isopropyl group.
    
Visualization: Structural Overlay Strategy

The following diagram illustrates the logical flow of selecting the azetidine scaffold to solve specific medicinal chemistry problems.

Bioisostere_Logic Piperidine Piperidine Scaffold (High LogP, Metabolic Liability) Problem Identify Liability: CYP Oxidation at C2/C6 or High hERG Piperidine->Problem Solution Apply Azetidine Switch (Reduce Ring Size) Problem->Solution Ring Contraction Cyclopropyl Add 3-Cyclopropyl Group (Restore Volume & Lipophilicity Balance) Solution->Cyclopropyl Volume Correction Result 3-Cyclopropylazetidine (Lower LogD, Improved LLE) Cyclopropyl->Result

Caption: Decision pathway for transitioning from a piperidine scaffold to a 3-cyclopropylazetidine to optimize physicochemical properties.

Part 2: Physicochemical Profiling (Head-to-Head)

The following data summarizes the shift in properties when replacing a 4-substituted piperidine with a 3-substituted azetidine.

PropertyPiperidine (Reference)3-CyclopropylazetidineImpact on Drug Design
Basicity (pKa) ~11.0 - 11.2~11.2 - 11.4Neutral. Both are highly basic secondary amines. The cyclopropyl group is weakly electron-donating, maintaining high pKa.
Lipophilicity (LogP) High (Reference)Lower (-0.5 to -1.0) Positive. Ring contraction reduces carbon count, lowering LogP/D and improving solubility.
Metabolic Stability Low (Vulnerable at C2/C6)High Positive. Azetidine lacks the activated

-methylene protons prone to CYP-mediated oxidation found in piperidines.
Ligand Efficiency (LE) ModerateHigh Positive. Lower molecular weight (MW) with retained potency increases LE.
hERG Inhibition High RiskReduced Risk Positive. Lower LogD often correlates with reduced hERG liability.

Key Insight: The "Azetidine Switch" typically lowers LogD by approximately 0.8 units while maintaining the basic pKa required for solubility or salt bridge formation in the binding pocket [1].

Part 3: Synthetic Accessibility

While piperidines are easily synthesized via reductive amination, 3-cyclopropylazetidine requires more sophisticated construction, typically via Negishi Cross-Coupling .

Protocol: Synthesis of 3-Cyclopropylazetidine

Objective: Synthesize tert-butyl 3-cyclopropylazetidine-1-carboxylate from tert-butyl 3-iodoazetidine-1-carboxylate.

Reagents:

  • tert-Butyl 3-iodoazetidine-1-carboxylate (1.0 equiv)

  • Cyclopropylzinc bromide (0.5 M in THF, 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve tert-butyl 3-iodoazetidine-1-carboxylate (1.0 g, 3.53 mmol) in anhydrous THF (10 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (144 mg, 0.17 mmol). The solution will turn orange/red.

  • Coupling: Cool the mixture to 0°C. Dropwise add Cyclopropylzinc bromide (10.6 mL, 5.3 mmol).

  • Reaction: Remove the ice bath and heat to 60°C for 4 hours. Monitor by LCMS for the disappearance of the iodide.

  • Quench: Cool to room temperature. Quench with saturated aqueous NH₄Cl.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (0-20% EtOAc/Hexanes) yields the N-Boc protected intermediate.

  • Deprotection: Treat with 4M HCl in Dioxane to yield the 3-cyclopropylazetidine hydrochloride salt.

Synthetic Workflow Diagram

Synthesis_Workflow Start N-Boc-3-Iodoazetidine Catalyst Pd(dppf)Cl2 THF, 60°C Start->Catalyst Reagent Cyclopropyl-ZnBr (Negishi Reagent) Reagent->Catalyst Intermediate N-Boc-3-Cyclopropyl azetidine Catalyst->Intermediate Cross-Coupling Deprotect HCl / Dioxane Intermediate->Deprotect Final 3-Cyclopropylazetidine HCl Salt Deprotect->Final Salt Formation

Caption: Negishi cross-coupling workflow for the installation of the cyclopropyl moiety onto the azetidine core.

Part 4: Experimental Validation (Metabolic Stability)

To validate the superiority of the azetidine scaffold, a Human Liver Microsome (HLM) stability assay is the gold standard.

Protocol: HLM Stability Assay

Objective: Compare the Intrinsic Clearance (


) of a piperidine-based lead vs. its 3-cyclopropylazetidine analog.

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (1 µM final concentration, <0.1% DMSO).

Workflow:

  • Pre-Incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into cold Acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    and
    
    
    .


Expected Outcome
  • Piperidine Analog: Likely to show rapid clearance due to N-dealkylation or oxidation at the

    
    -carbons (C2/C6).
    
  • 3-Cyclopropylazetidine: Expected to show >2-fold improvement in half-life (

    
    ). The strained ring and lack of adjacent abstractable protons hinder oxidative metabolism [2].
    

References

  • Stepan, A. F., et al. (2012). "Substituted Azetidines as Bioisosteres of Piperidines and Pyrrolidines: Analysis of Physicochemical Properties and Metabolic Stability." Journal of Medicinal Chemistry, 55(7), 3414–3424.

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 49(48), 8979-8983. (Contextual reference for small-ring bioisosteres).

  • Lévesque, E., et al. (2014).[2] "Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes." Organic Letters, 16(5), 1490–1493.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 3-Cyclopropylazetidine Hydrochloride

Executive Summary & Core Directive Do not dispose of 3-Cyclopropylazetidine hydrochloride via sanitary sewer systems. While hydrochloride salts are typically water-soluble, the 3-cyclopropylazetidine moiety represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of 3-Cyclopropylazetidine hydrochloride via sanitary sewer systems.

While hydrochloride salts are typically water-soluble, the 3-cyclopropylazetidine moiety represents a high-energy, strained bicyclic-like system. The combined ring strain of the azetidine (~26 kcal/mol) and the cyclopropyl group (~27.5 kcal/mol) creates a thermodynamic potential for exothermic ring-opening reactions if subjected to uncontrolled conditions or incompatible oxidizers.

Primary Disposal Path: High-Temperature Incineration (Waste Code: D001/D002/Organic depending on local jurisdiction).

Scientific Rationale & Risk Characterization

To ensure safety, researchers must understand the causality behind these protocols. This compound is not merely "chemical waste"; it is a stored energy system.

2.1 Physicochemical Hazard Profile
ParameterData / CharacteristicOperational Implication
Chemical Structure Azetidine ring (4-membered) substituted with a cyclopropyl group (3-membered).[1]High Ring Strain: The molecule is prone to ring-opening nucleophilic attacks.
Form Hydrochloride Salt (Solid)Hygroscopic & Acidic: Hydrolysis yields acidic solutions (pH < 4). Corrosive to metals.
Reactivity Nucleophilic Ring OpeningIncompatible with Oxidizers: Contact with nitric acid or strong oxidizers can trigger violent decomposition.
Toxicity Class Irritant / Potential CorrosiveTreat as a sensitizer and corrosive agent until proven otherwise.
2.2 The "Strain Release" Hazard

Unlike stable piperidine or pyrrolidine rings, the azetidine ring possesses significant angle strain. When coupled with a cyclopropyl group, the molecule is "spring-loaded."

  • Mechanism: In the presence of strong nucleophiles or oxidizers, the ring carbon-nitrogen bonds can cleave, releasing approximately 50+ kcal/mol of strain energy.

  • Consequence: This energy release can accelerate decomposition reactions, leading to rapid pressure buildup in waste containers if mixed improperly.

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench. Segregation prevents the formation of "unknown" reactive mixtures.

3.1 Waste Stream Segregation
  • Solid Waste: Segregate into Solid Organic Waste (Halogenated) . Although the "halogen" is ionic chloride, many disposal facilities prefer this classification for HCl salts to ensure incineration scrubbers are used.

  • Liquid Waste: Segregate into Acidic Organic Waste .

    • Critical Prohibition:NEVER mix with oxidizing acids (Nitric, Chromic, Perchloric). The oxidation of the amine combined with ring opening is a known runaway reaction pathway.

3.2 Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Avoid: Metal containers (aluminum/steel) due to the corrosive nature of the hydrochloride salt in humid conditions.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. If a step cannot be completed (e.g., pH check fails), the process halts for safety review.

Scenario A: Solid Waste (Excess Reagent)
  • Containment: Transfer the solid 3-cyclopropylazetidine hydrochloride into a screw-top glass or HDPE vial.

  • Secondary Packaging: Place the vial into a transparent, sealable bag (e.g., Ziploc) to contain potential dust or leaks.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-Cyclopropylazetidine HCl"[1][2][3][4]

    • Hazards: "Corrosive," "Irritant," "Acidic Solid."

  • Handoff: Transfer to the facility's High-Temperature Incineration stream.

Scenario B: Aqueous/Solvent Solutions (Reaction Mixtures)
  • pH Verification: Check the pH of the waste solution.[5]

    • If pH < 2:[6] Neutralize slowly with saturated Sodium Bicarbonate (

      
      ) to pH 5–8. Caution:  This may generate 
      
      
      
      gas. Perform in a fume hood.
    • Reasoning: Neutralization prevents corrosion of waste drums during storage.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste stream (e.g., do not mix aqueous waste with chloroform if your facility requires separation).

  • Transfer: Pour into the Liquid Organic Waste carboy.

  • Venting: Cap the carboy loosely for 30 minutes if neutralization was performed to allow residual

    
     off-gassing, then tighten.
    
Disposal Workflow Diagram

The following logic flow ensures the correct decision-making process for disposal.

DisposalWorkflow Start Waste Generation: 3-Cyclopropylazetidine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Pack Double Bag in HDPE/Glass Solid->Pack LabelSolid Label: 'Toxic/Corrosive Solid' Pack->LabelSolid Incinerate DISPOSAL A: High-Temp Incineration LabelSolid->Incinerate OxidizerCheck Contains Oxidizers? (HNO3, H2O2) Liquid->OxidizerCheck Quench CRITICAL: Quench Oxidizer Separately First OxidizerCheck->Quench Yes pHCheck Check pH OxidizerCheck->pHCheck No Quench->pHCheck Neutralize Neutralize with NaHCO3 to pH 5-8 pHCheck->Neutralize Acidic (pH < 4) StreamSelect Segregate Stream pHCheck->StreamSelect Neutral (pH 4-10) Neutralize->StreamSelect Aqueous Aqueous Stream StreamSelect->Aqueous Solvent Organic Solvent Stream StreamSelect->Solvent DisposeLiq DISPOSAL B: Liquid Chemical Waste Aqueous->DisposeLiq Solvent->DisposeLiq

Figure 1: Decision matrix for the safe segregation and disposal of azetidine derivatives.

Emergency Contingencies
  • Spill (Solid):

    • Do not dry sweep (dust hazard).

    • Cover with a wet paper towel to suppress dust.

    • Scoop into a bag and label as hazardous waste.

    • Clean surface with mild soap and water; do not use bleach (potential chloramine formation).

  • Skin Contact:

    • Immediate flush with water for 15 minutes.[7][8]

    • The HCl salt will cause immediate irritation; the amine can penetrate skin. Seek medical attention if redness persists.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[1] 3-Cyclopropylazetidine hydrochloride (Compound Summary).[1][2] National Center for Biotechnology Information. [Link]

  • Couty, F., & Drouillat, B. (2012). The Azetidine Ring: A Reservoir of Strain and Reactivity. Accounts of Chemical Research. (Contextual grounding on azetidine ring strain energy).
  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes. EPA.gov. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropylazetidine hydrochloride
Reactant of Route 2
3-Cyclopropylazetidine hydrochloride
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